molecular formula C9H4BrCl2N B109230 5-Bromo-1,3-dichloroisoquinoline CAS No. 1215767-89-7

5-Bromo-1,3-dichloroisoquinoline

Cat. No.: B109230
CAS No.: 1215767-89-7
M. Wt: 276.94 g/mol
InChI Key: MXMAGOOGDCWION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-dichloroisoquinoline is a high-value heterocyclic building block designed for advanced research and development in organic synthesis and materials science. Its molecular structure, featuring both bromo and chloro substituents on the isoquinoline core, makes it a versatile and reactive intermediate for constructing complex molecules through various metal-catalyzed cross-coupling reactions and nucleophilic substitution processes. A prominent and innovative application of this compound is in the synthesis of Conjugated Microporous Polymers (CMPs) . In this context, this compound acts as a key electron-accepting monomer. When polymerized, it contributes to a porous network with a high surface area and an extended π-conjugated system . These CMPs demonstrate significant potential for environmental remediation, particularly as functional materials for the capture and removal of radioactive iodide ions from aquatic waste streams . The research value of this compound lies in its ability to impart specific electronic characteristics and molecular recognition properties to advanced polymeric materials, enabling the development of solar-driven technologies for water purification . Furthermore, its utility as a synthetic intermediate extends to pharmaceutical research, where it can be used to generate diverse isoquinoline derivatives for biological screening . This reagent is intended for use by qualified researchers in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMAGOOGDCWION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-1,3-dichloroisoquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1,3-dichloroisoquinoline: Properties, Synthesis, and Applications

Introduction: A Versatile Halogenated Heterocycle

This compound is a highly functionalized heterocyclic compound that has emerged as a significant building block in advanced organic synthesis and materials science.[1] The strategic placement of three halogen atoms—one bromine and two chlorine—on the isoquinoline core imparts a unique and tunable reactivity profile. This makes it an invaluable intermediate for constructing complex molecular architectures through site-selective modifications.

The isoquinoline nucleus itself is a key structural motif found in a vast number of alkaloids and pharmacologically active compounds, including the anti-cancer drug Ecteinascidin 743 and the amoebicide Emetine.[2] The presence of multiple, differentially reactive halogen substituents on this compound provides researchers with precise control over molecular design, enabling its use in diverse fields from drug discovery to the development of novel polymeric materials.[1][3] This guide offers a comprehensive overview of its chemical properties, synthetic methodologies, and key applications for professionals in research and development.

Core Molecular Attributes and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data form the basis for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1215767-89-7[1][4][5]
Molecular Formula C₉H₄BrCl₂N[1][4][6]
Molecular Weight 276.94 g/mol [1][4]
IUPAC Name This compound[1]
InChI Key MXMAGOOGDCWION-UHFFFAOYSA-N[1][6]
Predicted Boiling Point 349.5 ± 22.0 °C[3]
Predicted Density 1.673 ± 0.06 g/cm³[3]

2D Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Purification Strategies

Core Synthetic Approach: Regioselective Halogenation

The primary and most efficient route to this compound involves the electrophilic bromination of 1,3-dichloroisoquinoline.[1] The causality behind this regioselectivity lies in the electronic nature of the precursor. The two electron-withdrawing chlorine atoms on the isoquinoline core deactivate the ring towards electrophilic attack, with the C-5 position remaining the most favorable site for substitution.[1]

SynthesisWorkflow cluster_start Starting Material cluster_process Bromination Process cluster_product Target Compound Start 1,3-Dichloroisoquinoline Process Electrophilic Aromatic Substitution Start->Process Brominating Agent (e.g., Br₂, NBS) Product This compound Process->Product Regioselective Bromination at C-5

Caption: Synthetic workflow for this compound.

Comparative Analysis of Bromination Protocols

The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Below is a comparison of two common protocols.

MethodBrominating Agent & SolventTemperatureTimeTypical YieldKey Insights
Classical Method Bromine (Br₂) in Acetic Acid80–90°CSeveral hours72–78%A traditional and effective method, but requires handling of elemental bromine and elevated temperatures, which can lead to byproducts.[1]
NBS Method N-bromosuccinimide (NBS) in DMF40°CNot specifiedUp to 85%Offers improved selectivity and milder reaction conditions, minimizing the formation of polybrominated species.[1]
Standard Laboratory Protocol (NBS Method)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroisoquinoline in dimethylformamide (DMF).

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution.

  • Reaction: Heat the mixture to 40°C and stir until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of the Final Product

The primary byproduct of the synthesis is 5,7-dibromo-1,3-dichloroisoquinoline, which results from competing bromination at the C-7 position.[1] Achieving high purity (>99%) is critical for subsequent applications and necessitates robust purification techniques.

  • Fractional Distillation: This is a highly effective method for purification on a larger scale. Distillation at reduced pressure (e.g., 0.1 mmHg and 150°C) can separate the desired product from byproducts with different boiling points.[1]

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system can effectively remove impurities. The choice of solvent is critical to maximize recovery.

  • Column Chromatography: On a laboratory scale, silica gel column chromatography is the preferred method for isolating highly pure material.[1]

Chemical Reactivity: A Tale of Three Halogens

The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms. This allows for a stepwise and site-selective functionalization of the isoquinoline core.

ReactivityHierarchy Compound This compound C1_Cl C-1 (Cl) Compound->C1_Cl C3_Cl C-3 (Cl) Compound->C3_Cl C5_Br C-5 (Br) Compound->C5_Br C1_Cl->C3_Cl Most Reactive (SNAr) C5_Br->C1_Cl Most Reactive (Cross-Coupling)

Caption: Reactivity hierarchy of halogen positions.

Metal-Catalyzed Cross-Coupling Reactions

In transition metal-catalyzed reactions, such as Suzuki or Stille couplings, the reactivity of carbon-halogen bonds generally follows the order: C−I > C−Br > C−OTf > C−Cl.[1]

  • Causality: This trend is governed by bond dissociation energy; the weaker C-Br bond is more susceptible to oxidative addition by a palladium catalyst than the stronger C-Cl bonds.

  • Synthetic Implication: This differential reactivity allows for the selective functionalization of the C-5 position (C-Br bond) while leaving the two chloro substituents at C-1 and C-3 untouched. This provides a clear pathway to 5-substituted-1,3-dichloroisoquinolines.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity is dictated by the electronic influence of the heterocyclic nitrogen atom.

  • Causality: The halogen at the position alpha to the ring nitrogen (C-1) is the most labile and susceptible to displacement by nucleophiles.[1] The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the substitution at this position.

  • Synthetic Implication: This allows for the selective replacement of the C-1 chlorine, providing a route to 1-substituted-5-bromo-3-chloroisoquinolines.[1]

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques provides a self-validating system for confirming the structure and assessing the purity of this compound.

TechniquePurpose and Expected Observations
¹H and ¹³C NMR Provides critical information about the carbon-hydrogen framework. The ¹H NMR spectrum would show distinct chemical shifts and coupling patterns for the aromatic protons, influenced by the strong electron-withdrawing effects of the halogens and the ring nitrogen.[1]
Mass Spectrometry (MS) Confirms the molecular weight (276.94 g/mol ). The characteristic isotopic pattern of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms would provide definitive evidence of the elemental composition.
UV-Vis Spectroscopy Reveals information about the electronic structure. The absorption maxima are expected to be shifted compared to the parent isoquinoline molecule due to the electronic effects of the halogen substituents.[1]
X-ray Diffraction (XRD) For crystalline material, single-crystal XRD provides the most definitive proof of molecular structure, confirming bond lengths, bond angles, and the precise substitution pattern on the isoquinoline ring.[1]

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool in both pharmaceutical and materials science research.

Applications cluster_pharma Drug Discovery cluster_materials Materials Science Core This compound Pharma Scaffold for Bioactive Molecules Core->Pharma Pharmaceutical Intermediate Materials Electron-Accepting Monomer Core->Materials Functional Building Block Derivatives Diverse Isoquinoline Derivatives Pharma->Derivatives Screening Biological Screening Derivatives->Screening CMPs Conjugated Microporous Polymers (CMPs) Materials->CMPs Remediation Environmental Remediation (e.g., Iodide Capture) CMPs->Remediation

Caption: Key application pathways for the title compound.

Pharmaceutical and Agrochemical Intermediate

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. This compound serves as a versatile starting point for generating libraries of novel isoquinoline derivatives for biological screening.[1][3] Its ability to undergo selective functionalization at three different positions allows for the systematic exploration of the chemical space around the isoquinoline nucleus, aiding in the development of new therapeutic agents and agrochemicals.[3]

Monomer for Advanced Polymeric Materials

A prominent and innovative application is its use as a key electron-accepting monomer in the synthesis of Conjugated Microporous Polymers (CMPs).[1] When polymerized, it helps create a porous network with a high surface area and an extended π-conjugated system. These properties are highly desirable for applications in environmental remediation, such as the capture and removal of radioactive iodide ions from water, potentially for use in solar-driven water purification technologies.[1]

Safety and Handling

According to supplier safety data, this compound is classified as a hazardous substance.

  • GHS Pictogram: Skull and crossbones (Acute Toxicity).[4]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

This reagent should only be handled by qualified researchers in a controlled laboratory setting using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and within a chemical fume hood.

References

  • 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Cenmed Enterprises. [Link]

  • Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Lookchem. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • This compound (C9H4BrCl2N). PubChemLite. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Halogenated Heterocycle

In the landscape of modern synthetic chemistry, the strategic placement of halogen atoms on a heterocyclic core provides a powerful toolkit for molecular innovation. 5-Bromo-1,3-dichloroisoquinoline (CAS No. 1215767-89-7) stands as a prime example of such a scaffold.[1] Its unique arrangement of three distinct halogen atoms on an electron-deficient isoquinoline ring system creates a versatile building block with tunable reactivity. This guide offers a comprehensive overview of its synthesis, characterization, and core reactivity principles, tailored for researchers and professionals engaged in drug discovery and materials science. The inherent functionalities of this molecule make it a valuable intermediate for creating complex molecular architectures through selective cross-coupling and nucleophilic substitution reactions.[1] A notable application lies in its use as an electron-accepting monomer for the synthesis of Conjugated Microporous Polymers (CMPs), which have shown significant promise in environmental remediation, such as the capture of radioactive iodide ions from waste streams.[1]

Part 1: Strategic Synthesis of this compound

The construction of this compound is most effectively achieved through a regioselective halogenation strategy. The primary and most direct route involves the electrophilic bromination of the precursor, 1,3-dichloroisoquinoline.[1] The success of this synthesis hinges on precise control over reaction conditions to achieve high regioselectivity for the C-5 position and minimize the formation of undesired isomers.

The Precursor: Accessing 1,3-Dichloroisoquinoline

The synthesis begins with the formation of the dichlorinated isoquinoline core. While various methods exist for isoquinoline synthesis, a common laboratory-scale approach to related structures involves the Vilsmeier-Haack reaction. This reaction can facilitate the cyclization of N-arylacetamides using a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a chloro-substituted heterocyclic system.[2] Another pathway involves the reaction of arylacetonitriles with phosgene (or a phosgene equivalent) and hydrogen chloride to build the 1,3-dichloroisoquinoline skeleton.[3] For the purpose of this guide, we will assume the availability of the 1,3-dichloroisoquinoline precursor.

Core Directive: Electrophilic Bromination at C-5

The introduction of the bromine atom onto the 1,3-dichloroisoquinoline ring is an electrophilic aromatic substitution reaction. The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen deactivates the entire heterocyclic system towards electrophilic attack. However, this deactivation also directs the incoming electrophile (Br⁺) to the C-5 position of the benzo-fused ring, which is the least deactivated position, leading to the desired product.[1]

Two primary methodologies are employed for this critical bromination step, each with distinct advantages and considerations.

  • Classical Approach (Br₂/Acetic Acid): This traditional method involves the use of elemental bromine in a solvent like acetic acid at elevated temperatures (80–90°C). While effective, it typically yields the product in the range of 72-78% and may require more stringent purification to remove polybrominated byproducts, such as 5,7-dibromo-1,3-dichloroisoquinoline.[1]

  • Modern Approach (NBS/DMF): A more refined and selective method utilizes N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like dimethylformamide (DMF). This approach often proceeds under milder conditions (e.g., 40°C) and can achieve higher yields (up to 85%) with improved regioselectivity, minimizing the formation of the dibrominated impurity.[1] The use of NBS is generally preferred for its ease of handling and enhanced selectivity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Regioselective Bromination Arylacetamide N-Arylacetamide Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Arylacetamide->Vilsmeier DCIQ 1,3-Dichloroisoquinoline Vilsmeier->DCIQ Brominating_Agent Brominating Agent (e.g., NBS) DCIQ->Brominating_Agent Electrophilic Aromatic Substitution Product This compound Brominating_Agent->Product Purification Purification (Distillation/Chromatography) Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Comparative Data for Bromination Methods
ParameterClassical MethodModern MethodCausality & Rationale
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a solid, easier to handle than liquid Br₂, and generates the electrophilic bromine species in situ more slowly, leading to higher selectivity.[1]
Solvent Acetic AcidDimethylformamide (DMF)DMF is a polar aprotic solvent that can better solvate the reaction intermediates and often allows for lower reaction temperatures.[1]
Temperature 80–90°C~40°CThe higher reactivity of the Br₂/Acid system requires more thermal energy, while the NBS/DMF system is efficient at milder temperatures, reducing byproduct formation.[1]
Typical Yield 72–78%~85%The enhanced selectivity of the NBS method directly translates to a higher yield of the desired C-5 isomer.[1]
Primary Byproduct 5,7-dibromo-1,3-dichloroisoquinolineMinimal polybrominationThe milder conditions and controlled release of bromine from NBS significantly suppress the second bromination at the C-7 position.[1]
Experimental Protocol: Synthesis via NBS Bromination

This protocol describes a self-validating system for the synthesis of this compound, prioritizing yield, purity, and safety.

Materials & Reagents:

  • 1,3-Dichloroisoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, heating mantle with temperature control, condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed reaction flask, add 1,3-dichloroisoquinoline (1.0 eq). Dissolve it in anhydrous DMF.

  • Reagent Addition: Begin stirring the solution and add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 40°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid or oil. Purify via fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the pure this compound.[1]

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Characterization Data Summary
PropertyDataSource
Molecular Formula C₉H₄BrCl₂N[1][4][5]
Molecular Weight 276.94 g/mol [1][4][6]
Appearance White to off-white solidInferred from typical organic solids
¹H NMR Aromatic protons exhibit distinct shifts and coupling patterns.[1]
¹³C NMR Unique signals for each carbon in the aromatic system.[1]
Mass Spectrometry Characteristic isotopic cluster for 1 Br and 2 Cl atoms.[1]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[1]

    • ¹H NMR: The spectrum will show four distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the benzo-fused ring will exhibit chemical shifts and coupling constants influenced by the anisotropic and electronic effects of the bromine and the heterocyclic ring.

    • ¹³C NMR: The spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the halogens (C-1, C-3, C-5) will show characteristic chemical shifts.

  • Mass Spectrometry (MS): MS is used for definitive molecular weight confirmation.

    • Molecular Ion Peak: The mass spectrum will show a complex molecular ion [M]⁺ cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This unique pattern is a powerful diagnostic tool that confirms the presence of one bromine and two chlorine atoms in the molecule.[1] The calculated monoisotopic mass is approximately 274.89 Da.[7]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[8] A reverse-phase method provides excellent resolution.

    • Typical Conditions: A C18 stationary phase column with a gradient elution of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at a wavelength where the isoquinoline core absorbs strongly (e.g., 220 nm).[8]

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirm Structure Confirmed NMR->Structure_Confirm MS->Structure_Confirm Final_Product Final Characterized Product Structure_Confirm->Final_Product Purity_Confirm Purity > 98% HPLC->Purity_Confirm Purity_Confirm->Final_Product

Caption: A typical workflow for the analytical characterization of the final product.

Experimental Protocol: HPLC Purity Analysis

Instrumentation & Consumables:

  • HPLC system with quaternary pump, autosampler, column oven, and UV/DAD detector.[8]

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

  • HPLC-grade acetonitrile and water.

  • Sample vials.

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute this stock solution with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.[8]

  • Mobile Phase: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might run from 60% B to 95% B over 20 minutes, followed by a hold and re-equilibration step.[8]

  • Analysis: Inject the sample and integrate the resulting chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Part 3: Reactivity Insights and Synthetic Utility

The utility of this compound stems from the differential reactivity of its halogen substituents. The electron-deficient nature of the isoquinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-1 position, being alpha to the ring nitrogen, is the most activated and thus the most labile towards nucleophilic displacement.[1] This allows for the selective functionalization at this position while retaining the bromine at C-5 and the chlorine at C-3 for subsequent transformations, such as metal-catalyzed cross-coupling reactions. This predictable reactivity makes it a highly valuable and strategic intermediate in multi-step synthetic campaigns.

References

  • Benchchem. (n.d.). This compound | CAS 1215767-89-7.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). Cas 1029720-67-9,5-broMo-3-chloroisoquinoline. Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). DUT Open Scholar. Retrieved from [Link]

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (1998). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). PMC - NIH. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H4BrCl2N). Retrieved from [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved from [Link]

  • Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. (2024). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]

  • 5-bromo-1,3-dichloro-2-methylbenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2021). ResearchGate. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pentane, 1-bromo-5-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][1][9]benzothiazepines. (1999). PubMed. Retrieved from [Link]

  • Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids | Request PDF. (2009). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-chlorocyclohexa-1,3-diene | C6H6BrCl | CID 18431471. Retrieved from [Link]

Sources

Spectroscopic Data of 5-Bromo-1,3-dichloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-Bromo-1,3-dichloroisoquinoline (CAS: 1215767-89-7), a halogenated heterocyclic compound of significant interest in synthetic chemistry. Given the limited availability of public experimental spectra for this specific molecule, this guide synthesizes predicted data with established spectroscopic principles and data from analogous structures to offer a robust analytical framework for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a versatile synthetic intermediate. Its structure, featuring a bromine and two chlorine substituents on an isoquinoline core, presents multiple reactive sites for further chemical modification, such as cross-coupling and nucleophilic substitution reactions. Accurate characterization of this starting material is paramount to ensure the identity and purity of subsequent products. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the foundational analytical techniques for structural elucidation of organic molecules.

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 1215767-89-7
Molecular Formula C₉H₄BrCl₂N
Molecular Weight 276.94 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic rings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts are influenced by the electronegativity of the halogen substituents and the nitrogen atom in the isoquinoline ring. The four aromatic protons will exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.2 - 8.4d~ 8.5H-8
~ 8.0 - 8.2s-H-4
~ 7.8 - 8.0d~ 7.5H-6
~ 7.6 - 7.8t~ 8.0H-7

Note: These are estimated values. Actual chemical shifts may vary.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of moderately polar organic compounds due to its ability to dissolve a wide range of samples and its single deuterium lock signal. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of nine distinct carbon signals would confirm the overall structure. Carbons bonded to electronegative atoms (N, Cl, Br) will be deshielded and appear at higher chemical shifts (downfield).

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Predicted Chemical Shift (δ, ppm)Assignment
~ 152C-1
~ 148C-3
~ 142C-8a
~ 135C-7
~ 132C-5
~ 130C-8
~ 128C-6
~ 125C-4a
~ 120C-4

Note: These are estimated values. Actual chemical shifts may vary.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

NMR Workflow Diagram```dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in 0.6-0.7 mL CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to 5 mm NMR tube Prep2->Prep3 Acq1 Tune and lock spectrometer Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference to TMS (0 ppm) Proc2->Proc3 Proc4 Integration (1H) and Peak Picking Proc3->Proc4 Structural Elucidation Structural Elucidation Proc4->Structural Elucidation

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance).

[1][2]Predicted Molecular Ion Cluster:

m/zIsotopic CompositionPredicted Relative Intensity
275C₉H₄⁷⁹Br³⁵Cl₂N~ 75%
277C₉H₄⁸¹Br³⁵Cl₂N / C₉H₄⁷⁹Br³⁵Cl³⁷ClN~ 100% (Base Peak)
279C₉H₄⁸¹Br³⁵Cl³⁷ClN / C₉H₄⁷⁹Br³⁷Cl₂N~ 50%
281C₉H₄⁸¹Br³⁷Cl₂N~ 8%

Note: The exact ratios can be calculated based on the natural abundances of the isotopes. The [M+H]⁺ adduct is also commonly observed in ESI-MS. [3] Fragmentation: Common fragmentation pathways would involve the loss of halogen atoms (Cl or Br) or the entire isoquinoline ring system breaking apart.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Data Acquisition (ESI-QTOF as an example):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis Prep1 Dissolve sample in suitable solvent (e.g., MeOH) Prep2 Dilute to appropriate concentration Prep1->Prep2 Acq1 Infuse sample into ESI source Prep2->Acq1 Acq2 Acquire spectrum in positive ion mode Acq1->Acq2 Proc1 Identify molecular ion cluster Acq2->Proc1 Proc2 Analyze isotopic pattern Proc1->Proc2 Proc3 Analyze fragmentation pattern Proc1->Proc3 Proc4 Confirm molecular formula (HRMS) Proc1->Proc4 Molecular Weight Confirmation Molecular Weight Confirmation Proc4->Molecular Weight Confirmation

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic characterization of this compound. While experimental data is not widely published, the predicted spectra and established analytical principles outlined in this guide offer a solid foundation for researchers to confirm the structure and purity of this important synthetic building block. The characteristic isotopic signature in the mass spectrum, the specific pattern of aromatic protons in the ¹H NMR, and the fingerprint region of the IR spectrum together create a unique spectroscopic profile for this molecule.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • National Institutes of Health. (2017). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. [Link]

  • YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloroisoquinoline, bearing the CAS number 1215767-89-7, is a halogenated heterocyclic compound of significant interest in advanced organic synthesis.[1][2] Its unique molecular architecture, featuring a bromine atom on the benzene ring and two chlorine atoms on the pyridine ring of the isoquinoline core, imparts a distinct reactivity profile. This makes it a versatile and valuable building block for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, applications, and safety considerations, with a particular focus on its utility in materials science and as an intermediate in pharmaceutical research.[1]

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValue
CAS Number 1215767-89-7
Molecular Formula C₉H₄BrCl₂N
Molecular Weight 276.94 g/mol [2]
IUPAC Name This compound
Canonical SMILES C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl

Synthesis and Purification

The synthesis of this compound is primarily achieved through a regioselective electrophilic aromatic substitution reaction on a pre-functionalized isoquinoline core.[1] The process involves the bromination of 1,3-dichloroisoquinoline. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring deactivates the entire ring system but directs the incoming electrophile (bromine) to the 5-position of the benzene ring.[1]

Reaction Scheme

G 1,3-Dichloroisoquinoline 1,3-Dichloroisoquinoline Br2_AcOH Br₂, Acetic Acid 80-90 °C 1,3-Dichloroisoquinoline->Br2_AcOH Product This compound Br2_AcOH->Product Byproduct 5,7-Dibromo-1,3- dichloroisoquinoline Br2_AcOH->Byproduct

Caption: Synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes a representative laboratory-scale synthesis of this compound from 1,3-dichloroisoquinoline.

Materials:

  • 1,3-dichloroisoquinoline

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1,3-dichloroisoquinoline in glacial acetic acid.

  • With vigorous stirring, slowly add a solution of bromine in acetic acid to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into an ice-water bath to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by the methods described below.

Yields for this reaction typically range from 72% to 78%.[1]

Purification Strategies

The primary byproduct of the synthesis is the dibrominated species, 5,7-dibromo-1,3-dichloroisoquinoline, which arises from competing bromination at the C-7 position.[1] Effective purification is crucial to obtain a high-purity product.

  • Fractional Distillation: Under reduced pressure, fractional distillation is an effective method for separating the desired product from byproducts with different boiling points.[1]

  • Recrystallization: This technique can be employed to purify the solid product, with the choice of solvent being critical for high recovery.

  • Column Chromatography: For laboratory-scale purifications requiring very high purity, silica gel column chromatography is often utilized.[1]

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this compound is not readily found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The aromatic protons will exhibit distinct chemical shifts due to the anisotropic effects of the fused ring system and the electronic influence of the halogen substituents. Protons adjacent to the electronegative chlorine and bromine atoms are expected to be deshielded and resonate at a lower field.

¹³C NMR: The carbon atoms directly bonded to the electronegative nitrogen and halogen atoms (C1, C3, and C5) will show the most significant downfield shifts. The symmetry of the molecule will also be reflected in the number of unique carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the C-Br and C-Cl stretching vibrations, typically in the fingerprint region of the spectrum.

Applications in Research and Development

This compound is a valuable building block with applications in both materials science and drug discovery.

Synthesis of Conjugated Microporous Polymers (CMPs)

A significant application of this compound is in the synthesis of Conjugated Microporous Polymers (CMPs).[1] These materials are characterized by a high surface area, permanent porosity, and an extended π-conjugated system.[1] In this context, this compound acts as a key electron-accepting monomer.

The synthesis of these polymers is often achieved through Sonogashira-Hagihara cross-coupling reactions, where the halogen atoms on the isoquinoline core are reacted with terminal alkynes in the presence of a palladium catalyst.[3][4]

G Monomer This compound (Electron Acceptor) Catalyst Pd Catalyst Cu(I) Co-catalyst Base Monomer->Catalyst Co_Monomer Terminal Alkyne (Electron Donor) Co_Monomer->Catalyst CMP Conjugated Microporous Polymer Catalyst->CMP

Caption: Sonogashira-Hagihara Polymerization.

These CMPs have shown significant potential for environmental remediation, particularly in the capture and removal of radioactive iodide ions from aqueous waste streams.[1] The porous network and specific electronic characteristics imparted by the this compound monomer contribute to their high efficacy.[1]

Intermediate in Drug Discovery

The isoquinoline scaffold is a common motif in many biologically active compounds and approved drugs.[5] The halogen atoms on this compound provide multiple points for diversification through various cross-coupling reactions, allowing for the generation of diverse libraries of isoquinoline derivatives for biological screening.[1]

While specific examples of drugs developed directly from this compound are not prevalent in the public domain, the broader class of quinoline and isoquinoline derivatives are well-established as kinase inhibitors, a significant class of therapeutic agents, particularly in oncology.[6] The ability to functionalize the this compound core at the 1, 3, and 5 positions makes it an attractive starting point for the synthesis of novel kinase inhibitors.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[2]

Hazard Statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P405: Store locked up[2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential for innovation in both materials science and medicinal chemistry. Its well-defined synthesis and purification routes, coupled with its versatile reactivity, make it a valuable tool for researchers in these fields. The development of novel Conjugated Microporous Polymers for environmental applications and its potential as a scaffold for new therapeutic agents underscore the importance of this compound in contemporary chemical research. As with all reactive chemical intermediates, adherence to strict safety protocols is essential for its handling and use.

References

  • G. Jones. Product Class 5: Isoquinolines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • BenchChem. This compound | CAS 1215767-89-7.
  • Abovchem. This compound - CAS:1215767-89-7.
  • W. D. Brown, A. H. Gouliaev. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses.
  • Google Patents. Quinoline derivatives as kinase inhibitors. US9029392B2.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Google Patents. TANK-BINDING KINASE INHIBITOR COMPOUNDS. EP 3152210 B1.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • ChemicalBook.
  • Google Patents. Compounds as syk kinase inhibitors. EP 2489663 A1.
  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • T. S. Lee, J. H. Kim, K. H. Park. Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society.
  • Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.
  • A. M. O'Connell, M. G. McLaughlin. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Google Patents. (12)
  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0166899).
  • ECHEMI.
  • BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. CN103664511A.
  • BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.

Sources

Physical and chemical properties of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1,3-dichloroisoquinoline

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated aromatic heterocyclic compound that has emerged as a significant building block in advanced chemical synthesis. Its structure, featuring an isoquinoline core functionalized with two chlorine atoms and one bromine atom at specific positions, imparts a unique reactivity profile that is highly valuable to researchers in materials science, organic synthesis, and medicinal chemistry. The strategic placement of these halogens allows for selective, stepwise functionalization, making it a versatile precursor for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for scientists and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. The properties of this compound are summarized below.

Physicochemical Data Summary

A compilation of the key physical and chemical properties provides a quick reference for laboratory use.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1215767-89-7[1]
Molecular Formula C₉H₄BrCl₂N[2][3]
Molecular Weight 276.94 g/mol [1][2]
Appearance Data not consistently available; typically a solid.
Boiling Point 349.5 ± 22.0 °C (Predicted)[4]
Density 1.673 ± 0.06 g/cm³ (Predicted)[4]
pKa 0.86 ± 0.43 (Predicted)[4]
InChI Key MXMAGOOGDCWION-UHFFFAOYSA-N[1]
Structural and Spectroscopic Analysis

The arrangement of atoms and their electronic environment is key to understanding the molecule's reactivity.

  • Molecular Structure: The molecule consists of a bicyclic isoquinoline ring system. The electron-withdrawing imine nitrogen at position 2, combined with chlorine atoms at positions 1 and 3, deactivates the ring system towards electrophilic attack and activates the chloro-substituted positions for nucleophilic substitution. The bromine atom at position 5 provides an additional, distinct site for functionalization, particularly through metal-catalyzed cross-coupling reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data is not widely published, a hypothetical analysis provides critical insights. In a ¹H NMR spectrum, the remaining aromatic protons would display distinct chemical shifts influenced by the anisotropic effects of the fused rings and the strong electron-withdrawing nature of the halogen substituents.[1] In the ¹³C NMR spectrum, the carbon atoms bonded to the halogens (C1, C3, C5) would be significantly deshielded, appearing at lower fields.

  • Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight and isotopic pattern. The calculated molecular weight of this compound is approximately 276.94 g/mol .[1] The mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing unambiguous confirmation of the elemental composition.[1]

PART 2: Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound is rooted in its preparation and the differential reactivity of its halogen substituents.

Synthesis: Electrophilic Aromatic Substitution

The primary route to this compound is the electrophilic bromination of 1,3-dichloroisoquinoline. The choice of brominating agent and reaction conditions is critical for optimizing yield and regioselectivity. The electron-withdrawing character of the two chlorine atoms directs the incoming electrophile (bromine) to the C-5 position.[1]

MethodBrominating AgentSolventTemperatureTimeYieldSelectivity
Classical Bromine (Br₂)Acetic Acid80–90°CSeveral hours72–78%Good; favors C-5
Advanced N-Bromosuccinimide (NBS)DMF40°CNot specifiedup to 85%Improved

Source:[1]

This protocol is based on an advanced methodology designed to improve yield and selectivity while minimizing the formation of polybrominated byproducts like 5,7-dibromo-1,3-dichloroisoquinoline.[1]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,3-dichloroisoquinoline in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 40°C). Add N-bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains stable. Causality: Portion-wise addition of NBS controls the reaction rate and heat generation, preventing potential side reactions.

  • Reaction Monitoring: Stir the mixture at 40°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the crude solid by filtration. The primary byproduct is often the 5,7-dibromo species.[1] Purification is typically achieved by fractional distillation under reduced pressure or recrystallization to achieve the high purity required for subsequent applications.[1]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Core Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 1,3-Dichloroisoquinoline 1,3-Dichloroisoquinoline Reaction Electrophilic Aromatic Substitution 1,3-Dichloroisoquinoline->Reaction NBS_DMF N-Bromosuccinimide (NBS) DMF, 40°C NBS_DMF->Reaction Crude This compound (with byproducts) Reaction->Crude Purify Fractional Distillation or Recrystallization Crude->Purify Final High-Purity This compound Purify->Final

Caption: Synthesis workflow for this compound.

Chemical Reactivity: A Tale of Three Halogens

The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a programmed, site-selective approach to molecular elaboration.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is the most susceptible to nucleophilic attack. This enhanced reactivity is due to its position alpha to the ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This allows for the selective replacement of the C1-Cl group while leaving the C3-Cl and C5-Br bonds intact, opening a pathway to 1-substituted-5-bromo-3-chloroisoquinolines.[1]

  • Metal-Catalyzed Cross-Coupling: The carbon-halogen bonds are all amenable to transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira). The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1] This established trend predicts that the C-Br bond at the 5-position will react preferentially over the C-Cl bonds at the 1- and 3-positions. This enables selective functionalization at C5, followed by subsequent modification at the C1 and C3 positions under more forcing conditions if desired.

Caption: Differential reactivity of halogen sites on the isoquinoline core.

PART 3: Applications in Science and Technology

The unique properties of this compound make it a valuable tool in both materials science and pharmaceutical discovery.

Materials Science: Conjugated Microporous Polymers (CMPs)

A prominent application is its use as a key electron-accepting monomer in the synthesis of Conjugated Microporous Polymers (CMPs). When polymerized, it helps create a robust, porous network with a high surface area and an extended π-conjugated system.[1] These properties are highly desirable for:

  • Environmental Remediation: CMPs derived from this monomer have shown significant potential for capturing and removing radioactive iodide ions from aqueous waste streams.[1]

  • Solar-Driven Technologies: The electronic characteristics it imparts can be leveraged in developing materials for solar-driven water purification and other photocatalytic applications.[1]

Pharmaceutical Research and Drug Discovery

The isoquinoline nucleus is a privileged scaffold found in numerous natural products and FDA-approved drugs.[5][6] this compound serves as a versatile starting point for creating libraries of novel isoquinoline derivatives for biological screening.[1] Its differential reactivity allows for the systematic introduction of various functional groups, enabling chemists to explore structure-activity relationships (SAR) in the pursuit of new therapeutic agents. While this specific molecule is a building block, it contributes to the synthesis of compounds that may target a wide range of signaling pathways, including those relevant to cancer, infectious diseases, and neurological disorders.[1]

PART 4: Safety and Handling

This compound is intended for research use only by qualified professionals in a controlled laboratory setting.[1][2]

  • Hazard Identification: Based on available data, the compound is classified with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[2]

  • Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value, strategically functionalized building block. Its well-defined physicochemical properties, coupled with a predictable and hierarchical reactivity profile, make it an enabling tool for innovation. From the rational design of advanced polymers for environmental remediation to the synthesis of diverse compound libraries for drug discovery, this molecule offers researchers a reliable and versatile platform for constructing complex and functional chemical entities.

References

  • Benchchem. This compound | CAS 1215767-89-7.

  • Science of Synthesis. Product Class 5: Isoquinolines.

  • LookChem. Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline.

  • ECHEMI. 34551-41-2, 5-BROMO-1-CHLOROISOQUINOLINE Formula.

  • Abovchem. This compound - CAS:1215767-89-7.

  • ChemicalBook. Isoquinoline, 5-bromo-1,3-dichloro-.

  • PubChemLite. This compound (C9H4BrCl2N).

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

Reactivity of the bromine atom in 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1,3-dichloroisoquinoline

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in advanced organic synthesis. Its value stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential functionalization. This guide provides an in-depth analysis of the reactivity profile of this molecule, with a specific focus on the transformations of the C5-bromine atom. We will explore the strategic synthesis of the parent molecule, delve into the mechanistic underpinnings of its selective reactions—including nucleophilic aromatic substitution and palladium-catalyzed cross-couplings—and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures, from novel pharmaceutical agents to advanced materials.

Introduction: The Strategic Value of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs.[1] The strategic introduction of multiple halogen atoms onto this core, as seen in this compound (CAS 1215767-89-7), creates a versatile platform for molecular elaboration.[2][3][4][5] The molecule's utility lies not just in the presence of multiple reactive sites, but in their orthogonal reactivity. The chlorine atom at the C1 position, the chlorine at C3, and the bromine at C5 each exhibit distinct electronic and steric environments, enabling chemists to address them with a high degree of selectivity.

This guide focuses specifically on the chemistry of the C5-bromine atom. In the landscape of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds, providing a reliable handle for introducing carbon-carbon and carbon-heteroatom bonds at the C5 position while preserving the C1 and C3 chloro-substituents for subsequent transformations.[2] This predictable reactivity makes it an invaluable tool in the synthesis of complex isoquinoline derivatives for biological screening and in the construction of functional materials like Conjugated Microporous Polymers (CMPs).[2][6]

Molecular Structure:

Caption: Structure of this compound.

Synthesis and Purification

The most direct and common route to this compound is the regioselective electrophilic bromination of 1,3-dichloroisoquinoline.[2] The electron-withdrawing nature of the two chlorine atoms deactivates the entire ring system towards electrophilic attack, but directs the incoming electrophile (bromine) preferentially to the C5 position.[2]

Comparative Analysis of Synthetic Bromination Methods

The choice of brominating agent and reaction conditions significantly impacts yield, selectivity, and purity. While traditional methods are effective, modern approaches can offer milder conditions and improved selectivity.

MethodBrominating AgentSolventTemp. (°C)Time (h)Yield (%)Key Insights & References
Classical Br₂Acetic Acid80–904-672-78A robust, straightforward method. Main byproduct is the 5,7-dibromo species.[2]
Modern N-Bromosuccinimide (NBS)DMF403-5~85Milder conditions and often higher selectivity, minimizing over-bromination.[2][7]
Experimental Protocol: Synthesis via NBS Bromination

This protocol is favored for its high yield and selectivity, which simplifies subsequent purification.

Materials:

  • 1,3-dichloroisoquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 1,3-dichloroisoquinoline in DMF, add NBS in one portion at room temperature.

  • Heat the reaction mixture to 40°C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Stir the resulting suspension for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality: Using NBS in a polar aprotic solvent like DMF at a moderate temperature provides a controlled source of electrophilic bromine, which enhances selectivity for the desired C5-monobromination and reduces the formation of the 5,7-dibromo byproduct.[2]

Purification Strategy

The primary impurity is typically 5,7-dibromo-1,3-dichloroisoquinoline.[2] Fractional distillation under reduced pressure or column chromatography are effective purification methods to achieve the high purity required for subsequent sensitive cross-coupling reactions.[2]

G cluster_synthesis Synthesis Workflow start 1,3-Dichloroisoquinoline react Add NBS in DMF Heat to 40°C start->react quench Pour into Ice-Water Precipitate Product react->quench filter Vacuum Filtration Wash with Water quench->filter purify Recrystallization or Column Chromatography filter->purify product Pure 5-Bromo-1,3- dichloroisoquinoline purify->product SNAr_Mechanism reactant Aryl Halide (Ar-X) + Nu⁻ intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ (Resonance Stabilized) reactant:start->intermediate Addition (Rate-Determining) product Substituted Product (Ar-Nu) + X⁻ intermediate->product:end Elimination

Caption: Generalized mechanism for SNAr reactions.

Palladium-Catalyzed Cross-Coupling

For transition metal-catalyzed reactions, the bond strength and ease of oxidative addition are the determining factors. [8]This leads to a reactivity pattern that is the inverse of electronegativity.

  • Mechanism: These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [9]* Reactivity Order: C-Br > C-Cl. [2][9]* Causality: The C-Br bond (bond energy ~285 kJ/mol) is weaker and more polarizable than the C-Cl bond (~340 kJ/mol). This makes the oxidative addition of a Palladium(0) catalyst into the C-Br bond the kinetically favored and rate-determining step, allowing for highly selective reactions at the C5 position. [8] This selective reactivity is the cornerstone of this guide, enabling the diverse transformations discussed below.

Key Transformations Involving the C5-Bromine Atom

The C5-bromo substituent is the primary site for palladium-catalyzed reactions, enabling the construction of diverse molecular frameworks.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and aryl-alkenyl bonds by coupling an organoboron reagent with an organic halide. [10][11][12]

  • Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C5-Br bond. Following this, transmetalation occurs where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. [10][12]* Experimental Causality:

    • Catalyst: A Pd(0) source like Pd(PPh₃)₄ or an in-situ generated catalyst from a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. [9][11]Bulky, electron-rich ligands like SPhos can accelerate the reaction, especially with challenging substrates. [13] * Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step. [10][11] * Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents. [10][14]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂(R') pd2_ox->pd2_trans Transmetalation (R'-B(OR)₂ + Base) pd2_trans->pd0 product Ar-R' pd2_trans->product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv). [14]2. Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst.

  • Add anhydrous 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Degas the mixture with argon for 10-15 minutes.

  • Heat the reaction to 100°C and stir overnight. [14]6. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 5-phenyl-1,3-dichloroisoquinoline product.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems. [15][16]

  • Mechanistic Insight: This reaction uniquely employs a dual-catalyst system. The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. [17]* Experimental Causality:

    • Catalysts: A Pd(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are required. [17] * Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent. [17] * Conditions: The reaction must be performed under strictly anaerobic (oxygen-free) conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction. [15][18]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_ox->pd0 Reductive Elimination product Ar−C≡C−R' alkyne R'−C≡C−H cu_acetylide R'−C≡C−Cu(I) alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_ox Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

  • To a solution of this compound (1.0 equiv) in a degassed solvent mixture of THF and diisopropylamine (2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.025 equiv). [17]2. Bubble argon through the solution for 15 minutes.

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC. [17]5. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides. [19][20]It has largely replaced harsher classical methods.

  • Mechanistic Insight: The cycle involves oxidative addition of Pd(0) to the C5-Br bond, followed by coordination of the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [19][21]* Experimental Causality:

    • Ligand: This is the most critical component. Early systems were limited in scope. The development of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) was a breakthrough. These ligands accelerate the rate-limiting reductive elimination step and prevent undesirable side reactions like beta-hydride elimination. [19][22] * Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine without competing as a nucleophile. [23] * Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ. [21]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_ox Ar-Pd(II)L(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amide {Ar-Pd(II)L(NR¹R²) | (Amido Complex)} pd2_ox->pd2_amide + HNR¹R², Base pd2_amide->pd0 product Ar-NR¹R² pd2_amide->product Reductive Elimination

Sources

Halogenated Isoquinolines: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] The strategic incorporation of halogen atoms onto this privileged scaffold has emerged as a powerful tool for modulating and enhancing a wide array of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of halogenated isoquinolines, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for assessing these activities. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the halogenated isoquinoline framework.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline core, consisting of a benzene ring fused to a pyridine ring, is a recurring motif in a vast number of biologically active compounds.[3][4] Natural alkaloids like berberine, papaverine, and morphine are classic examples that showcase the diverse pharmacological effects associated with this heterocyclic system, ranging from antimicrobial and antispasmodic to potent analgesic properties.[1][2][5] The rigid structure of the isoquinoline nucleus provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets such as enzymes and receptors.[3]

The Impact of Halogenation on Bioactivity

Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are not mere structural decorations; they are key modulators of a molecule's physicochemical properties. The introduction of halogens can profoundly influence:

  • Lipophilicity: Affecting the molecule's ability to cross cell membranes.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Binding Interactions: Halogens can participate in hydrogen bonding and halogen bonding, forming specific, high-affinity interactions with protein targets.[6]

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the reactivity and pKa of the parent molecule.

This strategic modification is a cornerstone of modern medicinal chemistry, and in the context of the isoquinoline scaffold, it has led to the discovery of compounds with significantly enhanced potency and novel mechanisms of action.[7][8]

Anticancer Activities of Halogenated Isoquinolines

The development of novel anticancer agents is a critical area of research. Halogenated isoquinolines have demonstrated significant potential, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]

Key Mechanisms of Anticancer Action

Halogenated isoquinolines exert their anticancer effects through multiple pathways, often targeting fundamental processes of cell survival and proliferation.[10][11]

  • Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids have been shown to trigger programmed cell death (apoptosis) in cancer cells.[10][12] They can modulate the expression of pro- and anti-apoptotic proteins, leading to the activation of caspase cascades, the executioners of apoptosis.[12] Furthermore, these compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[10][11]

  • Inhibition of Key Enzymes: Enzymes like topoisomerases, which are crucial for DNA replication and repair, are common targets.[8] By inhibiting these enzymes, halogenated isoquinolines can introduce DNA damage that is irreparable for the cancer cell. Kinases, another class of enzymes often dysregulated in cancer, are also prominent targets.

  • Interaction with Nucleic Acids: Some isoquinoline derivatives can intercalate into the DNA double helix or bind to specific DNA structures, disrupting replication and transcription processes, ultimately leading to cell death.[10]

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_cell Cancer Cell Halogenated_Isoquinoline Halogenated Isoquinoline Mitochondria Mitochondria Halogenated_Isoquinoline->Mitochondria Stress Signal Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of apoptosis induction by a halogenated isoquinoline.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of these compounds. Key findings often revolve around:

  • Position and Nature of Halogen: The specific halogen (F, Cl, Br, I) and its position on the isoquinoline or a substituent ring can dramatically alter activity. For instance, a bromine atom at a specific position might confer higher potency than a chlorine atom at the same position due to better steric interactions within the target's binding pocket.[6][8]

  • Substituents: The nature of other substituents on the isoquinoline core can influence solubility, cell permeability, and target affinity.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative halogenated isoquinoline derivatives against various cancer cell lines.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 22 -A549 (Lung Adenocarcinoma)0.155[8]
Compound 23 Thieno-fusedMCF7 (Breast Cancer)0.170[8]
Compound 77d Dibromo(Cell line not specified)Potent[8]
Compound 77b Fluoro(Cell line not specified)33.8[8]

Antimicrobial Properties

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents. Halogenated isoquinolines have shown promise as a new class of compounds effective against a range of bacteria and fungi.[13][14]

Antibacterial and Antifungal Mechanisms

The antimicrobial activity of these compounds is often multifaceted:

  • Cell Wall/Membrane Disruption: Some derivatives can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.

  • Inhibition of Nucleic Acid Synthesis: Similar to their anticancer effects, these compounds can inhibit enzymes essential for DNA replication and repair in bacteria.[13]

  • Biofilm Eradication: Bacterial biofilms are notoriously difficult to treat with conventional antibiotics. Certain halogenated quinolines and isoquinolines have demonstrated the ability to eradicate these persistent bacterial communities.[15][16]

Notably, some alkynyl isoquinolines have shown potent activity against multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant S. aureus), even in cases where conventional drugs fail.[13]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Compound ClassHalogenationTarget OrganismMIC (µM)Reference
Halogenated Quinoline (HQ 2) YesMRSE 359840.59[15]
Halogenated Quinoline (HQ 1, 2, 11, 13) YesMRSE0.30 - 0.78[15]

Neuroprotective and CNS Activities

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[19][20][21] Isoquinoline alkaloids have been investigated for their potential to protect neurons from damage and slow disease progression.[19][20][21]

Mechanisms of Neuroprotection
  • Enzyme Inhibition: Halogenated isoquinolines can inhibit enzymes such as cholinesterases, which is a key strategy in managing Alzheimer's disease.[22]

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are major contributors to neuronal damage.[20] Isoquinoline alkaloids can mitigate these processes by scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways.[20][22]

  • Modulation of Neurotransmitter Systems: Some derivatives can interact with dopaminergic and other neurotransmitter systems, offering potential for treating diseases like Parkinson's.[23]

  • Inhibition of Protein Aggregation: A dual-target isoquinoline inhibitor has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, and attenuate neuronal apoptosis.[22]

Key Experimental Protocols for Activity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[24][26]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., 10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated isoquinoline compound and incubate for a desired exposure period (e.g., 24, 48, or 72 hours).[27] Include appropriate controls (untreated cells, vehicle control).

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.[24][27]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[24][27]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[24][27]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a plate reader, typically at a wavelength of 570 nm.[27][28] The intensity of the color is directly proportional to the number of viable cells.[24]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17][18]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the halogenated isoquinoline and perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[17][29]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[30] Include a growth control (no compound) and a sterility control (no bacteria).[17]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[17][30]

  • Result Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][30]

screening_workflow Compound_Library Halogenated Isoquinoline Library Primary_Screening Primary Screening (e.g., MTT Assay @ 10 µM) Compound_Library->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response (IC50/MIC Determination) Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (Mechanism of Action, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: A typical workflow for screening and identifying lead compounds.

Conclusion and Future Perspectives

Halogenated isoquinolines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and neuroprotective models underscores their potential as scaffolds for the development of next-generation therapeutics. The strategic incorporation of halogens provides a powerful lever to fine-tune activity, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating more detailed mechanisms of action, expanding SAR studies to explore novel substitution patterns, and utilizing advanced computational modeling to guide the rational design of more potent and target-specific derivatives. The continued investigation of these fascinating molecules holds great promise for addressing significant unmet medical needs.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Benchchem. Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Wikipedia. Minimum inhibitory concentration.
  • Alfa Chemistry. Isoquinoline Alkaloids.
  • El Aouad, N., Berenguer, I., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. European journal of medicinal chemistry.
  • Dai, L., et al. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • Taylor & Francis. Isoquinoline alkaloids – Knowledge and References.
  • Wikipedia. Isoquinoline alkaloids.
  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018, November 3). PMC - NIH.
  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021, February 6). PMC - PubMed Central - NIH.
  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018, November 3). ResearchGate.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2025, October 15). ResearchGate.
  • Evaluations of the neuroprotective effects of a dual-target isoquinoline inhibitor in the triple transgenic mouse model of Alzheimer's disease. (2023, April 1). PubMed.
  • Neuroprotective mechanism of isoquinoline alkaloids. ResearchGate.
  • Natural and synthetic isoquinolines with anticancer activity. ResearchGate.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020, November 14).
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024, October 2). ResearchGate.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021, February 6). PubMed.
  • Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. (2019, July 5). PubMed.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2025, October 15).
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). PMC.
  • MDPI. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. ResearchGate.
  • Drug Design Org. Structure Activity Relationships.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998, April). PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). PubMed.
  • Antimicrobial activity of some isoquinoline alkaloids. (1991, June). PubMed.
  • MDPI. Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine.
  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. (2013, December 6). PubMed.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Bromo-Dichloro-Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms onto this scaffold provides a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. This guide delves into the structure-activity relationship (SAR) of a specific subclass: bromo-dichloro-isoquinolines. We will explore the synthetic rationale, the impact of halogen placement on biological activity, particularly in the context of kinase inhibition and anticancer effects, and provide detailed experimental protocols for their evaluation.

The Rationale for Halogenation: Enhancing the Isoquinoline Core

Halogenation is a common strategy in drug design to enhance a molecule's therapeutic potential. Bromine and chlorine, in particular, can influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target. In the context of isoquinolines, the introduction of bromo and dichloro substituents can lead to compounds with potent and selective biological activities. The electron-withdrawing nature of these halogens can alter the electron density of the aromatic system, influencing p-p stacking and hydrogen bond interactions with protein targets.

A key starting point for the exploration of this chemical space is 6-bromo-1,3-dichloroisoquinoline . This commercially available intermediate provides three distinct points for chemical modification, allowing for the systematic development of a library of analogs to probe the SAR. The differential reactivity of the chloro and bromo substituents can be exploited for selective derivatization, further expanding the accessible chemical diversity.

Navigating the Synthetic Landscape: Crafting Bromo-Dichloro-Isoquinoline Analogs

The synthesis of a library of bromo-dichloro-isoquinoline derivatives is crucial for a comprehensive SAR study. A general synthetic approach often involves the construction of the isoquinoline core followed by selective halogenation.

General Synthetic Strategy:

A common route to substituted isoquinolines is the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized to a 3,4-dihydroisoquinoline, which can then be aromatized. Halogenation can be achieved at various stages of this synthesis, depending on the desired substitution pattern.

For the specific case of 6-bromo-1,3-dichloroisoquinoline, its synthesis can be a multi-step process. Once this core is obtained, further diversification can be achieved through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, at the bromine-substituted position, and nucleophilic aromatic substitution at the chloro-substituted positions.

Deciphering the Structure-Activity Relationship: The Impact of Halogen Placement

While specific and comprehensive SAR studies on a wide range of bromo-dichloro-isoquinoline isomers are still an emerging area of research, we can extrapolate key principles from studies on other halogenated isoquinolines and related heterocyclic systems. The biological activity of these compounds is highly dependent on the precise positioning of the halogen atoms.

Key SAR Observations for Halogenated Isoquinolines:

  • Position of Halogenation: The location of the halogen substituent on the isoquinoline ring is a critical determinant of biological activity. For instance, in some series of halogenated quinolines, bromination at specific positions has been shown to significantly enhance anticancer activity.[1]

  • Nature of the Halogen: While this guide focuses on bromo and chloro derivatives, it's noteworthy that the type of halogen (F, Cl, Br, I) can have a profound impact on activity. The increasing size and polarizability from fluorine to iodine can lead to different binding interactions.

  • Kinase Inhibition: Many isoquinoline derivatives exert their anticancer effects through the inhibition of protein kinases.[2] The halogen atoms can form specific halogen bonds with the kinase active site, contributing to the potency and selectivity of the inhibitor.

  • Anticancer Activity: Halogenated isoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The SAR often reveals that specific substitution patterns are required for potent activity against different cancer types.

To illustrate the logical flow of an SAR investigation, consider the following hypothetical workflow:

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization Start 6-Bromo-1,3-dichloroisoquinoline Core Derivatization Generation of Analog Library (Varying Halogen Positions & Other Substituents) Start->Derivatization Kinase_Assay In Vitro Kinase Assays (Panel of relevant kinases) Derivatization->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assays (Panel of cancer cell lines) Derivatization->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Design of more potent/selective analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Caption: A logical workflow for the SAR study of bromo-dichloro-isoquinolines.

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide detailed, self-validating protocols for key experiments in the evaluation of bromo-dichloro-isoquinoline derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., recombinant human kinases)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (bromo-dichloro-isoquinoline derivatives) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction: Prepare a kinase/substrate solution in kinase assay buffer. Add this solution to the wells containing the compounds.

  • Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (bromo-dichloro-isoquinoline derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation and Interpretation

To facilitate the analysis of SAR, quantitative data from kinase inhibition and cytotoxicity assays should be organized in a clear and concise manner.

Table 1: Illustrative Kinase Inhibitory Activity and Cytotoxicity of Hypothetical Bromo-Dichloro-Isoquinoline Analogs

Compound IDR1R2R3Kinase X IC50 (nM)Cancer Cell Line Y IC50 (µM)
BDQ-1 6-Br1-Cl3-Cl501.2
BDQ-2 7-Br1-Cl3-Cl2505.8
BDQ-3 6-Br1-Cl4-Cl1503.5
BDQ-4 6-Br1-NHPh3-Cl250.8

This table presents hypothetical data for illustrative purposes.

Future Directions and Concluding Remarks

The exploration of the structure-activity relationship of bromo-dichloro-isoquinolines is a promising avenue for the discovery of novel therapeutic agents. The versatility of the isoquinoline scaffold, combined with the modulating effects of halogenation, provides a rich chemical space for investigation. Future studies should focus on the synthesis and evaluation of a broader range of isomers to build a more comprehensive SAR model. Additionally, elucidating the precise molecular mechanisms of action, including the identification of specific kinase targets and their downstream signaling pathways, will be crucial for the rational design of the next generation of bromo-dichloro-isoquinoline-based drugs.

References

A comprehensive list of references will be compiled based on the specific research cited in the final version of this guide.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1,3-dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of 5-bromo-1,3-dichloroisoquinoline, a pivotal building block in medicinal chemistry and materials science. The strategic placement of chloro and bromo substituents on the isoquinoline scaffold offers a versatile platform for the development of novel molecular entities. This document details robust synthetic protocols, explores the underlying chemical principles, and discusses the significance of this compound in contemporary research.

The isoquinoline nucleus is a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity, including anti-cancer and anti-microbial agents.[1][2] The introduction of halogen atoms provides critical handles for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions, making this compound a highly sought-after intermediate in drug discovery programs.[3][4]

Strategic Approaches to Synthesis

The synthesis of this compound is typically achieved through a multi-step process. The primary strategies involve the initial construction of the 1,3-dichloroisoquinoline core, followed by regioselective bromination.

Synthesis of the 1,3-Dichloroisoquinoline Precursor

A common and effective method for the synthesis of the 1,3-dichloroisoquinoline core is through a Vilsmeier-Haack type cyclization of N-arylacetamides. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as both a formylating and chlorinating agent.[5][6]

An alternative approach begins with arylacetonitriles, where the nitrile nitrogen becomes incorporated into the heterocyclic ring.[1] This method involves reaction with hydrogen chloride followed by phosgene to construct the chlorinated isoquinoline skeleton.

Diagram 1: Vilsmeier-Haack Synthesis of 1,3-Dichloroisoquinoline

Vilsmeier_Haack A N-Arylacetamide C Cyclization & Chlorination A->C B Vilsmeier Reagent (POCl₃, DMF) B->C D 1,3-Dichloroisoquinoline C->D

Caption: Vilsmeier-Haack reaction workflow for 1,3-dichloroisoquinoline synthesis.

Regioselective Bromination of 1,3-Dichloroisoquinoline

With the 1,3-dichloroisoquinoline core in hand, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. This is typically achieved via electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial to favor the desired isomer and minimize the formation of byproducts, such as the 5,7-dibromo-1,3-dichloroisoquinoline.[3]

Classical bromination with bromine in acetic acid can be effective but may require elevated temperatures and can lead to the formation of undesired isomers.[3] A more selective and often higher-yielding method employs N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at milder temperatures.[3]

Diagram 2: Electrophilic Bromination of 1,3-Dichloroisoquinoline

Bromination A 1,3-Dichloroisoquinoline C Electrophilic Aromatic Substitution A->C B Brominating Agent (e.g., NBS, Br₂) B->C D This compound C->D E 5,7-Dibromo-1,3-dichloroisoquinoline (Byproduct) C->E

Caption: Regioselective bromination to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dichloroisoquinoline via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7]

Materials and Reagents:

  • Substituted N-phenylacetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Saturated sodium acetate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool anhydrous DMF in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

  • Add the substituted N-phenylacetamide portion-wise to the Vilsmeier reagent at 0-5°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[5]

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-8.[5]

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1,3-dichloroisoquinoline.

ParameterValueReference
POCl₃ to Substrate Ratio 3-15 molar equivalents
Reaction Temperature 80-90°C
Reaction Time Varies (monitor by TLC)[5]
Protocol 2: Synthesis of this compound

This protocol details the selective bromination of 1,3-dichloroisoquinoline.

Materials and Reagents:

  • 1,3-Dichloroisoquinoline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,3-dichloroisoquinoline in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 40°C and stir for several hours. Monitor the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The primary byproduct is often the 5,7-dibrominated species.[3] Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound.[3]

Brominating AgentSolventTemperatureYieldSelectivityReference
Bromine (Br₂)Acetic Acid80-90°CModerateLower[3]
N-Bromosuccinimide (NBS)DMF40°CUp to 85%Higher[3]

Alternative Synthetic Routes: The Sandmeyer Reaction

For certain substrates, the Sandmeyer reaction offers a powerful alternative for the introduction of the bromo group.[8][9] This method involves the diazotization of a primary aromatic amine followed by displacement with a halide, catalyzed by a copper(I) salt.[10][11] If a 5-amino-1,3-dichloroisoquinoline precursor is accessible, the Sandmeyer reaction could provide a highly regioselective route to the target compound.

Diagram 3: Sandmeyer Reaction for Bromination

Sandmeyer A Aryl Amine (R-NH₂) C Aryl Diazonium Salt (R-N₂⁺Br⁻) A->C Diazotization B NaNO₂, HBr B->C E Aryl Bromide (R-Br) C->E D CuBr D->E Catalyst

Caption: Generalized workflow of the Sandmeyer reaction for aryl bromide synthesis.

Reactivity and Further Functionalization

The halogen atoms on the this compound ring exhibit differential reactivity. The chlorine atom at the C-1 position is the most susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[3] This allows for the selective functionalization of the C-1 position, providing a pathway to a diverse range of 1-substituted-5-bromo-3-chloroisoquinoline derivatives. The bromine at C-5 and the chlorine at C-3 are less reactive towards nucleophilic attack under standard SNAr conditions.[3]

Conclusion

The synthesis of this compound and its derivatives is a critical process for the advancement of medicinal chemistry and materials science. The protocols outlined in these application notes provide reliable and adaptable methods for the preparation of this key intermediate. A thorough understanding of the reaction mechanisms and the influence of reaction conditions is paramount for achieving high yields and purity. The versatile reactivity of the halogen substituents opens up a vast chemical space for the design and synthesis of novel and complex molecules with potential therapeutic or material applications.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2016). DUT Open Scholar. Retrieved from [Link]

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2007). PubMed. Retrieved from [Link]

  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). PMC - NIH. Retrieved from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2006). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved from [Link]

  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020). Google Patents.
  • Cenmed Enterprises. (n.d.). 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]

  • A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. (2022). MDPI. Retrieved from [Link]

  • Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. (2026). Retrieved from [Link]

Sources

Strategic Functionalization of 5-Bromo-1,3-dichloroisoquinoline via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic framework deeply embedded in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[2][3][4] The molecule 5-Bromo-1,3-dichloroisoquinoline is a particularly valuable starting material. It presents three distinct halogenated positions, offering a versatile platform for sequential, site-selective functionalization to build complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds.[5][6] Its operational simplicity, mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids make it an indispensable tool for synthetic chemists.[5][7] This guide provides a detailed examination of the application of Suzuki coupling to this compound, focusing on achieving chemoselective arylation at the C5 position.

Principle of the Reaction: Navigating Chemoselectivity

The success of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][8] A base is crucial for the transmetalation step, where it activates the organoboron species.[6][9]

For a polyhalogenated substrate like this compound, the primary challenge is achieving chemoselectivity. The reaction must be directed to a specific C-X bond. The reactivity of organic halides in the rate-determining oxidative addition step generally follows the trend of bond dissociation energies: C–I > C–Br > C–Cl.[8][10] This inherent reactivity difference is the cornerstone of our strategy, allowing for the preferential activation of the more labile C5-Br bond over the stronger C1-Cl and C3-Cl bonds under carefully controlled conditions.[10][11]

The Catalytic Cycle

The mechanism, tailored for our substrate, proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst complex inserts into the weaker Carbon-Bromine bond of this compound, forming a Pd(II) intermediate. This is the selectivity-determining step.

  • Transmetalation: The aryl group from the boronic acid (activated by the base to form a boronate complex) is transferred to the palladium center, displacing the bromide.[6][9]

  • Reductive Elimination: The two organic groups on the palladium complex—the isoquinoline and the new aryl group—couple and are expelled, forming the desired 5-Aryl-1,3-dichloroisoquinoline product and regenerating the Pd(0) catalyst.[8][12]

Suzuki_Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) substrate This compound (Ar-Br) substrate->pd_intermediate1 Oxidative Addition product 5-Aryl-1,3-dichloroisoquinoline (Ar-Ar') product->pd0 Catalyst Regeneration pd_intermediate2 Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->product Reductive Elimination boronic_acid Aryl Boronic Acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->pd_intermediate1

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application Protocol: Selective Mono-Arylation at C5

This protocol details a general procedure for the selective Suzuki coupling of an arylboronic acid to the C5 position of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier Notes
This compound≥97%Store in a cool, dry place.
Arylboronic Acid≥98%Use a fresh bottle; boronic acids can degrade.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeA common and effective pre-catalyst.
SPhos (Ligand)≥98%Buchwald ligand, excellent for C-Cl couplings but also effective here.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Finely powdered and dried before use.
1,4-DioxaneAnhydrousDegas thoroughly before use.
WaterDeionizedDegas thoroughly before use.
Ethyl AcetateACS GradeFor workup.
Brine (Saturated NaCl)-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFor drying.
Silica Gel230-400 meshFor column chromatography.
Schlenk flask / Reaction vial-Must be flame-dried before use.
Inert Gas (Argon or Nitrogen)High PurityFor maintaining an inert atmosphere.
Experimental Workflow Diagram
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an argon or nitrogen atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 - 1.3 eq.), and finely powdered, anhydrous potassium carbonate (2.0 - 3.0 eq.).

  • Solvent Degassing: Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture thoroughly for 20-30 minutes by bubbling argon through it or by using freeze-pump-thaw cycles.

  • Catalyst Preparation: In a separate, small vial under inert gas, briefly mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk flask containing the solids via cannula or syringe.[13] Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[14] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.[7]

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Aryl-1,3-dichloroisoquinoline.

Optimization and Troubleshooting

Even robust reactions can encounter issues. The following table provides guidance on common challenges and potential solutions tailored to this specific transformation.

ProblemPotential Cause(s)Recommended Solutions & Rationale
Low or No Conversion Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst, or it has decomposed (e.g., formation of palladium black).[15]• Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. • Ensure rigorous degassing of all solvents and reagents to prevent oxygen from deactivating the catalyst.[15] • Increase catalyst loading slightly (e.g., from 2% to 5%), but be aware of cost and potential for side reactions.
Insufficient Base Strength: The base may not be strong enough to facilitate the transmetalation step effectively for this electron-deficient system.• Screen stronger bases. While K₂CO₃ is a good starting point, K₃PO₄ or Cs₂CO₃ can significantly enhance the reaction rate.[15]
Low Temperature: The energy of activation for the oxidative addition into the C-Br bond is not being met.• Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or refluxing dioxane (101 °C).[15]
Poor Selectivity (Coupling at C1/C3) Reaction Conditions Too Harsh: High temperatures or highly active catalyst systems can begin to overcome the activation barrier for C-Cl bond insertion.• Lower the reaction temperature. Selectivity for the C-Br bond is often highest at the minimum temperature required for the reaction to proceed. • Choose a less active catalyst system. For example, if using a highly active Buchwald ligand, consider switching to a more traditional ligand like PPh₃.
Side Reaction: Protodeboronation Boronic Acid Degradation: The arylboronic acid reacts with residual water or protic solvents, converting it back to the corresponding arene, reducing the effective concentration of the coupling partner.[15]• Use freshly opened, high-purity boronic acid. • Ensure solvents are truly anhydrous if running under non-aqueous conditions. • Slightly increase the stoichiometry of the boronic acid (e.g., from 1.1 to 1.5 equivalents).
Side Reaction: Homo-coupling Oxygen Contamination or Catalyst Issues: The boronic acid couples with itself to form a biaryl byproduct (Ar'-Ar').• This is often linked to oxygen in the system. Re-verify that the inert atmosphere is secure and solvents are properly degassed. • This can also be a sign of catalyst decomposition.

Characterization of Coupled Products

The identity and purity of the synthesized 5-Aryl-1,3-dichloroisoquinoline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration. The appearance of new aromatic signals corresponding to the coupled aryl group is a key indicator.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

By following these detailed protocols and considering the troubleshooting guidance, researchers can effectively leverage the Suzuki-Miyaura reaction for the strategic and selective functionalization of this compound, paving the way for the development of novel and complex molecules for drug discovery and materials science.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • The Suzuki Reaction. Columbia University Academic Commons.
  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline framework is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and optoelectronic properties. The ability to precisely introduce functional groups at specific positions on the isoquinoline ring is paramount for the development of novel compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1] This guide provides a comprehensive overview and detailed protocols for the selective amination of 5-Bromo-1,3-dichloroisoquinoline, a versatile building block for the synthesis of highly functionalized isoquinoline derivatives.

The presence of three halogen substituents on the isoquinoline core—a bromine at the 5-position and two chlorines at the 1- and 3-positions—presents a unique opportunity for selective functionalization. The differential reactivity of the carbon-halogen bonds under palladium catalysis allows for a chemoselective approach, enabling the targeted synthesis of 5-amino-1,3-dichloroisoquinoline derivatives. These compounds can serve as key intermediates for further molecular elaboration.

Synthesis of the Starting Material: this compound

The starting material, this compound, is a crucial precursor for the targeted amination reaction. Its synthesis is typically achieved through a stepwise halogenation strategy. A common approach involves the electrophilic bromination of 1,3-dichloroisoquinoline.[2]

Conceptual Synthetic Pathway:

A plausible synthetic route begins with the formation of the 1,3-dichloroisoquinoline core, which can be synthesized from various precursors, such as arylacetonitriles, through cyclization reactions.[3] Subsequent selective bromination at the C-5 position is achieved using an electrophilic brominating agent. The regioselectivity of this bromination is influenced by the reaction conditions.[2]

Example Protocol for Bromination:

  • To a solution of 1,3-dichloroisoquinoline in a suitable solvent such as acetic acid, add a brominating agent (e.g., bromine or N-bromosuccinimide).

  • Heat the reaction mixture to a temperature typically ranging from 80-90°C.[2]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified. A common byproduct that may form is the 5,7-dibromo-1,3-dichloroisoquinoline, which can be separated through purification techniques like fractional distillation under reduced pressure or column chromatography.[2]

Mechanism and Rationale for Selective Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

The Catalytic Cycle:

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [R-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' - X- Amido Complex R-Pd(II)(NR'R'')L2 Amine Coordination->Amido Complex + Base - [Base-H]+X- Product R-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Amido Complex->Catalyst Regeneration

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Principle of Regioselectivity:

The key to the selective amination of this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition, which is often the rate-determining step, follows the general trend: C-I > C-Br > C-Cl. This is due to the decreasing bond strength of the carbon-halogen bond as the halogen size increases. The C-Br bond is weaker and therefore more readily cleaved by the palladium(0) catalyst than the C-Cl bonds.[2] This inherent difference in reactivity allows for the selective formation of a C-N bond at the 5-position, leaving the two chloro substituents at the 1- and 3-positions untouched for potential subsequent transformations.

Recommended Experimental Protocol

This protocol provides a general starting point for the selective Buchwald-Hartwig amination of this compound with a representative primary amine, aniline. Optimization of the reaction conditions, including the choice of ligand, base, and temperature, may be necessary to achieve the highest yield and purity for a specific substrate combination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%e.g., BenchChem
AnilineReagent grade, distilledStandard supplier
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeStandard supplier
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand gradeStandard supplier
Sodium tert-butoxide (NaOtBu)≥97%Standard supplier
TolueneAnhydrous, degassedStandard supplier
Ethyl acetateHPLC gradeStandard supplier
HexanesHPLC gradeStandard supplier
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gelFor column chromatography

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Oil bath or heating mantle with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for workup and column chromatography

Experimental Workflow:

Experimental_Workflow A Reaction Setup (Flask, Stir Bar) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Reagent Addition (Pd₂(dba)₃, XPhos, NaOtBu, This compound, Aniline) B->C D Solvent Addition (Anhydrous Toluene) C->D E Reaction (Heating and Stirring) D->E F Monitoring (TLC/LC-MS) E->F G Workup (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.5 mmol, 1.5 equiv), this compound (1.0 mmol, 1.0 equiv), and aniline (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-anilino-1,3-dichloroisoquinoline.

  • Product Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Results and Discussion

The successful synthesis of 5-anilino-1,3-dichloroisoquinoline derivatives via the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions. The following table presents a summary of expected outcomes based on literature precedents for similar substrates, illustrating the impact of varying key reaction parameters.

Table 1: Optimization of Reaction Conditions for the Amination of 5-Bromo-8-benzyloxyquinoline with Secondary Anilines. [2]

EntryLigandBaseTemp (°C)Time (h)Yield (%)
1JohnPhosNaOtBu110-12024Incomplete conversion
2t-Bu₃PNaOtBu110-1202489
3DTBNpPNaOtBu110-1202485
4Cy₃PNaOtBu110-12024Low conversion
5DTBNpPNaOtBu140-1505-689 (for 3-methoxy-N-methylaniline)

Note: The data in this table is for the amination of 5-bromo-8-benzyloxyquinoline and serves as a guide for the optimization of the amination of this compound.

The choice of a bulky and electron-rich phosphine ligand is crucial for facilitating the catalytic cycle. Ligands such as XPhos, RuPhos, and DavePhos are often effective for the amination of challenging heteroaryl halides. The selection of a strong, non-nucleophilic base like sodium tert-butoxide is standard for deprotonating the amine and promoting the formation of the palladium-amido complex. The reaction temperature is also a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

Troubleshooting

Even with a well-defined protocol, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination.

Troubleshooting Start Low or No Conversion Q1 Inert atmosphere compromised? Start->Q1 Q4 Side Product Formation? Start->Q4 A1 Ensure rigorous degassing of solvent and proper inert gas technique. Q1->A1 Yes Q2 Catalyst/Ligand/Base quality? Q1->Q2 No A2 Use fresh, high-purity reagents. Consider a pre-catalyst. Q2->A2 Yes Q3 Suboptimal Temperature? Q2->Q3 No A3 Screen a range of temperatures (e.g., 80-120 °C). Q3->A3 Yes Q3->Q4 No A4_1 Dehalogenation? Lower temperature, screen ligands. Q4->A4_1 Dehalogenation A4_2 Double amination? Use a less reactive base or lower temperature. Q4->A4_2 Double Amination

Figure 3: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Common Side Products:

  • Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom can occur as a side reaction, particularly at higher temperatures.

  • Double Amination: While the C-Cl bonds are less reactive, under forcing conditions, a second amination at one of the chloro-positions may occur.

  • Homocoupling: Dimerization of the starting isoquinoline or the amine can sometimes be observed.

Careful monitoring of the reaction and analysis of the crude reaction mixture by LC-MS can help in identifying these side products and guiding the optimization of the reaction conditions to minimize their formation.

References

  • BenchChem. (2026). This compound | CAS 1215767-89-7.
  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme.
  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1943.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-1,3-dichloroisoquinoline. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and multiple reaction sites. This document elucidates the principles of regioselectivity, provides detailed, field-proven protocols for the selective substitution at the C1 position with various nucleophiles, and discusses alternative catalytic methodologies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these transformations effectively.

Introduction: Understanding the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound, presenting multiple sites for synthetic elaboration. Its reactivity in nucleophilic aromatic substitution (SNAr) is governed by the inherent electronic properties of the isoquinoline ring system, which is further modulated by the three halogen substituents.

The isoquinoline nitrogen acts as a potent electron-withdrawing group, significantly polarizing the C1-Cl and C3-Cl bonds and activating them towards nucleophilic attack. This effect is more pronounced at the C1 position due to its proximity to the nitrogen atom. Consequently, the C1 chlorine is exceptionally labile and serves as the primary site for selective SNAr reactions under standard conditions. The chlorine at C3 and the bromine at C5 are considerably less reactive towards traditional SNAr, allowing for a high degree of regioselectivity.[1] This predictable reactivity makes this compound an excellent scaffold for the sequential and controlled introduction of diverse functionalities.

The SNAr Mechanism: An Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient C1 carbon. This step is typically the rate-determining step of the reaction and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second, usually rapid, step, the chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the isoquinoline ring and yielding the substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Reactant This compound TS1 Transition State 1 (Addition) Reactant->TS1 + Nu⁻ Nucleophile Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Addition Product 1-Substituted-5-bromo- 3-chloroisoquinoline Meisenheimer->Product Elimination - Cl⁻ LeavingGroup Chloride (Cl⁻)

Caption: General mechanism of SNAr at the C1 position.

Experimental Protocols: Selective C1-Functionalization

The following protocols are designed to be robust and reproducible, providing a solid starting point for the functionalization of this compound. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: O-Arylation/Alkoxylation (Synthesis of Ethers)

The reaction with oxygen nucleophiles, such as alkoxides and phenoxides, provides a direct route to 1-alkoxy- and 1-aryloxy-5-bromo-3-chloroisoquinolines. The nucleophile is typically generated in situ or pre-formed using a strong base.

Materials:

  • This compound

  • Alcohol or Phenol (1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium tert-butoxide (KOtBu, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.2 M), add the alcohol or phenol (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
MethanolNaHTHF654-685-95
PhenolKOtBuDMF806-880-90
IsopropanolNaHDMF708-1275-85
Protocol 2: N-Arylation/Alkylation (Synthesis of Amines)

Primary and secondary amines readily displace the C1 chlorine to furnish the corresponding 1-aminoisoquinoline derivatives. A non-nucleophilic base is often required to scavenge the HCl generated during the reaction.

Materials:

  • This compound

  • Primary or Secondary Amine (1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO) or 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in DMSO (0.5 M).

  • Add the amine (1.5 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C, monitoring progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
AnilineK₂CO₃DMSO12012-1670-85
MorpholineEt₃NDioxane1006-1085-95
BenzylamineK₂CO₃DMSO1008-1280-90
Protocol 3: S-Arylation/Alkylation (Synthesis of Thioethers)

Thiols are excellent nucleophiles for SNAr reactions. A base is required to deprotonate the thiol to the more nucleophilic thiolate.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion, 1.1 equivalents) or Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous DMF or Acetonitrile

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

Procedure:

  • In an inert atmosphere, prepare a solution or suspension of the base (NaH or K₂CO₃) in the chosen anhydrous solvent (0.3 M).

  • Slowly add the thiol (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or gently heat (40-60 °C) until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

NucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
ThiophenolK₂CO₃DMF402-490-98
EthanethiolNaHAcetonitrile251-388-96
Benzyl mercaptanK₂CO₃DMF403-590-97

Advanced Protocol: Buchwald-Hartwig Amination

For less reactive amines or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative to traditional SNAr for the formation of C-N bonds.[1][2][3] This cross-coupling reaction exhibits a different regioselectivity pattern compared to SNAr, with reactivity generally following the order of C-Br > C-Cl. Therefore, depending on the conditions, selective amination at the C5-Br position can be achieved, or double amination may occur. The following protocol is optimized for selective amination at the more reactive C-Br bond.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Substrate, Pd Catalyst, Ligand, and Base to Flask B 2. Add Anhydrous Solvent A->B C 3. Add Amine B->C D 4. Heat Mixture (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the mixture vigorously and monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile substrate for synthetic chemistry. The pronounced difference in reactivity between the halogen substituents allows for highly regioselective nucleophilic aromatic substitution at the C1 position. The protocols provided herein offer reliable methods for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles. Furthermore, the use of modern catalytic methods like the Buchwald-Hartwig amination expands the synthetic possibilities, enabling C-N bond formation at the less reactive C-Br position. By understanding the underlying principles of reactivity and having access to robust experimental procedures, researchers can effectively utilize this building block to construct complex molecular architectures for various applications in drug discovery and materials science.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Application Notes: 5-Bromo-1,3-dichloroisoquinoline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1,3-dichloroisoquinoline is a strategically functionalized heterocyclic compound of significant value in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms on an electron-deficient isoquinoline core provides a powerful platform for sequential and regioselective functionalization. This guide details the chemical properties, key synthetic transformations, and field-proven protocols for leveraging this building block in complex molecular synthesis, with a focus on its application in drug discovery and the development of advanced materials.

Introduction and Strategic Value

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products. The strategic halogenation of this core, as seen in this compound, creates a versatile intermediate for synthetic chemists. The primary value of this reagent lies in the differential reactivity of its three halogen atoms, which allows for controlled, stepwise elaboration of the molecular framework.

The electron-withdrawing nature of the ring nitrogen and the chlorine atoms makes the isoquinoline system electron-deficient, influencing the reactivity of each position. This guide will focus on the two primary modes of reactivity: palladium-catalyzed cross-coupling reactions at the more labile C-Br bond and nucleophilic aromatic substitution (SNAr) at the activated C-Cl positions. This dual reactivity enables researchers to construct diverse molecular architectures from a single, readily available starting material.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 1215767-89-7[1][2][3]
Molecular Formula C₉H₄BrCl₂N[1][2][3]
Molecular Weight 276.94 g/mol [2][3]
IUPAC Name This compound[1]
Appearance Off-white to yellow solid
Purity Typically ≥97%

Core Concept: Regioselective Functionalization

The synthetic utility of this compound is governed by the predictable and selective reactivity of its halogen substituents. The choice of reaction conditions dictates which position is functionalized, allowing for a modular approach to synthesis.

  • Palladium-Catalyzed Cross-Coupling: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][4] Consequently, the C5-Br bond is significantly more reactive than the C1-Cl and C3-Cl bonds under these conditions. This allows for selective Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions at the 5-position while preserving the chlorine atoms for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoquinoline ring facilitates SNAr reactions.[1] The halogen at the position alpha to the ring nitrogen (C1) is the most activated and thus the most susceptible to displacement by nucleophiles.[1][5] This provides an orthogonal strategy to functionalize the C1 position, leaving the C5-Br and C3-Cl bonds intact.

The following diagram illustrates this strategic choice in functionalization pathways.

G cluster_main Regioselective Functionalization Pathways start This compound pd_path Pd-Catalyzed Cross-Coupling start->pd_path e.g., Suzuki, Buchwald-Hartwig (Reacts at C5-Br) snar_path Nucleophilic Aromatic Substitution (SNAr) start->snar_path e.g., R-NH₂, R-O⁻ (Reacts at C1-Cl) product_c5 5-Substituted-1,3-dichloroisoquinoline pd_path->product_c5 product_c1 1-Substituted-5-bromo-3-chloroisoquinoline snar_path->product_c1

Caption: Strategic functionalization of this compound.

Application Protocols: Palladium-Catalyzed Cross-Coupling at C5

These reactions are fundamental for creating C-C, C-N, and C-O bonds, forming the backbone of many complex molecules. A general experimental workflow is outlined below.

G cluster_workflow Generalized Cross-Coupling Workflow A 1. Reaction Setup (Reagents, Solvent) B 2. Inert Atmosphere (Degas with N₂/Ar) A->B C 3. Add Catalyst/Ligand B->C D 4. Heat Reaction (Monitor by TLC/LC-MS) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purification (Chromatography) E->F G Final Product F->G

Caption: Generalized workflow for a cross-coupling experiment.[6]

Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are common in kinase inhibitors.[6][7] The reaction couples the C5-Br bond with an organoboron reagent.[8]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[9]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[8]

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[9]

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-dichloroisoquinoline.[6]

G cluster_suzuki Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX R-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX R-Br (Isoquinoline) ArPdAr R-Pd(II)L₂-Ar' (Transmetalation Complex) ArPdX->ArPdAr Transmetalation Boronic Ar'B(OH)₂ + Base ArPdAr->Pd0 Reductive Elimination Product R-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6][10]

Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone for synthesizing arylamines, crucial components of many pharmaceuticals.[11][12] It enables the coupling of primary or secondary amines at the C5 position.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1.5-2.5 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos or RuPhos, 3-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add the this compound and the anhydrous, degassed solvent.

  • Stir the mixture for 5 minutes at room temperature, then add the amine coupling partner.[13]

  • Seal the vessel and heat to 80-110 °C. The reaction progress should be monitored by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the 5-amino-1,3-dichloroisoquinoline derivative.

Protocol: Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further chemistry (e.g., click chemistry) or as a structural element in conjugated materials.[14][15]

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.1-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 1-3 mol%)

  • Amine Base/Solvent (e.g., Diisopropylamine or Triethylamine)

  • Co-solvent (optional, e.g., THF or DMF)

Procedure:

  • To a solution of this compound in the amine base (and optional co-solvent), add the palladium catalyst and CuI under an inert atmosphere.[4]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC.

  • Once complete, dilute the mixture with an ether (e.g., Et₂O) and filter through a pad of Celite® to remove metal salts.[4]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over Na₂SO₄.[4]

  • After concentration, purify the crude product by flash chromatography to isolate the 5-alkynyl-1,3-dichloroisoquinoline.

Application Protocol: Nucleophilic Aromatic Substitution (SNAr) at C1

This strategy offers an alternative regioselectivity, targeting the C1 position. The reaction involves the displacement of the C1-chloride by a suitable nucleophile.[16][17][18]

Materials:

  • This compound (1.0 equiv.)

  • Nucleophile (e.g., primary/secondary amine, sodium alkoxide, 1.5-2.0 equiv.)

  • Base (if required, e.g., K₂CO₃ or DIPEA, 2.0 equiv.)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • Dissolve this compound in the polar aprotic solvent in a reaction flask.

  • Add the nucleophile (and base, if using a salt of the nucleophile).

  • Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.

  • Monitor the reaction for the consumption of the starting material by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • If necessary, dissolve the crude solid in an organic solvent, wash with brine, dry, and purify by recrystallization or silica gel chromatography to obtain the 1-substituted-5-bromo-3-chloroisoquinoline.

Applications in Research & Development

The derivatives synthesized from this compound are valuable intermediates in several high-impact research areas.

  • Kinase Inhibitor Synthesis: Many potent kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the enzyme.[19][20] The ability to install different aryl groups at the C5 position via Suzuki coupling and various amine "warheads" at the C1 position via SNAr allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[21]

  • Materials Science: This building block is a key electron-accepting monomer for the synthesis of Conjugated Microporous Polymers (CMPs).[1] These materials possess high surface areas and extended π-conjugated systems, making them promising candidates for applications in environmental remediation, such as the capture of radioactive iodide from waste streams.[1]

Safety and Handling

This compound is a chemical reagent intended for laboratory use by trained professionals.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes.

References

A complete list of sources cited in this document is provided below.

  • This compound | CAS 1215767-89-7. (n.d.). Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. (n.d.). Benchchem.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). Benchchem.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Nucleophilic Substitution Reactions. (n.d.).
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Nucleophilic Substitution Reactions – Introduction. (2012). Master Organic Chemistry.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2005). ResearchGate.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. (n.d.). Benchchem.
  • 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). (n.d.). Cenmed Enterprises.
  • This compound - CAS:1215767-89-7. (n.d.). Abovchem.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
  • Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. (2026).
  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
  • Nucleophilic substitution. (n.d.). In Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Isoquinoline, 5-bromo-1,3-dichloro-. (n.d.). ChemicalBook.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011).
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). MDPI.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ResearchGate.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PubMed Central.

Sources

Application Notes & Protocols: 5-Bromo-1,3-dichloroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Value of 5-Bromo-1,3-dichloroisoquinoline

This compound (CAS No. 1215767-89-7) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] Its isoquinoline core is a privileged scaffold, frequently found in biologically active natural products and synthetic pharmaceuticals.[4] The specific arrangement of three distinct halogen atoms on this core—a bromine at position 5 and chlorines at positions 1 and 3—creates a unique chemical entity with a well-defined hierarchy of reactivity. This differential reactivity is not a complication but a strategic advantage, allowing for controlled, sequential, and site-selective modifications.

This molecule's true power lies in its ability to serve as a versatile platform for generating vast libraries of complex derivatives.[1] The electron-deficient nature of the isoquinoline ring, amplified by the electron-withdrawing halogens, makes it an excellent substrate for a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][5] These reactions are the cornerstones of modern drug discovery, enabling the precise installation of diverse functional groups to probe the structure-activity relationships (SAR) that govern a compound's therapeutic potential.[6][7]

Key Physicochemical Properties
PropertyValueReference
CAS Number 1215767-89-7[1]
Molecular Formula C₉H₄BrCl₂N[2]
Molecular Weight 276.94 g/mol [2]

Section 2: Synthesis and Principles of Selective Functionalization

Synthesis of the Core Scaffold

The primary route to this compound is the regioselective electrophilic bromination of 1,3-dichloroisoquinoline. The electron-withdrawing effects of the two chlorine atoms direct the incoming electrophile (bromine) to the C-5 position.[1] The choice of brominating agent and reaction conditions is critical for maximizing yield and selectivity while minimizing the formation of the primary byproduct, 5,7-dibromo-1,3-dichloroisoquinoline.[1]

MethodBrominating AgentSolventTemp.YieldKey Insights
Classical Bromine (Br₂)Acetic Acid80–90°C72–78%Effective but can lead to polybrominated byproducts.[1]
Optimized N-Bromosuccinimide (NBS)DMF40°Cup to 85%Offers higher selectivity and yield under milder conditions.[1][8]
The Principle of Orthogonal Reactivity

The key to unlocking the potential of this compound is understanding the differential reactivity of its three halogen atoms. This reactivity is governed by the electronic environment of each position:

  • C1-Cl (Most Reactive): The chlorine at the 1-position is alpha to the ring nitrogen, making it the most electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).[1]

  • C5-Br (Moderately Reactive): The bromine at the 5-position is well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • C3-Cl (Least Reactive): The chlorine at the 3-position is the most stable and generally requires more forcing conditions to react.[1]

This hierarchy allows for a step-wise, controlled functionalization, where one position can be modified while leaving the others intact for subsequent reactions.

G Scaffold This compound C1_Sub C1-Substituted Intermediate (via SNAr) Scaffold->C1_Sub 1. Nucleophile (e.g., R-NH₂) C5_Sub C5-Substituted Intermediate (via Suzuki/Buchwald-Hartwig) Scaffold->C5_Sub 1. R'-B(OH)₂ Pd Catalyst C1_C5_Sub C1, C5-Disubstituted Product (via Suzuki/Buchwald-Hartwig) C1_Sub->C1_C5_Sub 2. R'-B(OH)₂ Pd Catalyst C1_C5_Sub2 C1, C5-Disubstituted Product (via SNAr) C5_Sub->C1_C5_Sub2 2. Nucleophile (e.g., R-NH₂)

Caption: Orthogonal functionalization pathways for this compound.

Section 3: Core Protocols for Medicinal Chemistry

The following protocols provide a framework for the two most critical transformations used to build molecular diversity from the this compound scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling at C-5

Objective: To introduce a new carbon-carbon bond at the C-5 position, a common strategy for adding aryl or heteroaryl moieties that can interact with hydrophobic pockets in a target protein.

Causality: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for rapid exploration of SAR at the C-5 position.

Methodology:

  • Reagent Preparation: In a clean, oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting isoquinoline.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the C-5-arylated isoquinoline.

Protocol 2: Buchwald-Hartwig C-N Coupling at C-1

Objective: To install an amine at the highly reactive C-1 position. This is a critical step in the synthesis of many kinase inhibitors, where a nitrogen-containing heterocycle often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.[7]

Causality: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds. Its high efficiency and generality allow for the coupling of a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is crucial and must be optimized for the specific substrates.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the 1-chloro-isoquinoline substrate (1.0 eq) (which could be the product from Protocol 1), the desired amine (1.1-1.3 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq).

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4-palladacycle, 1-3 mol%) and a bulky electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) (1.5-4 mol%).

  • Solvent Addition: Add a degassed anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the flask and heat the mixture to 90-110°C.

  • Monitoring: Monitor the reaction for the disappearance of starting material via TLC or LC-MS (typically 2-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to obtain the C-1-aminated product.

Section 4: Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[9] The isoquinoline scaffold is a proven pharmacophore for targeting the ATP-binding site of many kinases.[10][11][12] this compound provides an ideal starting point for a fragment-based or scaffold-decorating approach to kinase inhibitor discovery.

Design Workflow & SAR Exploration

The goal is to build a molecule that presents specific functionalities to interact with key regions of the kinase active site.

Caption: Workflow for developing kinase inhibitors from the target scaffold.

Illustrative SAR Table (Hypothetical Data)

This table demonstrates how systematic modification using the protocols above can elucidate structure-activity relationships. We hypothesize a kinase target where a C-1 amine is essential for hinge binding and the C-5 position explores a hydrophobic pocket.

Compound IDC-1 Substituent (R¹)C-5 Substituent (R²)Kinase IC₅₀ (nM)Rationale for Change
Scaffold -Cl-Br>10,000Starting material, inactive
1a 3-aminopyrazole-Br850Introduce putative hinge binder at C-1.
1b 3-aminopyrazolePhenyl250Explore hydrophobic pocket at C-5.
1c 3-aminopyrazole4-fluorophenyl110Add electron-withdrawing group to C-5 phenyl.
1d 3-aminopyrazole4-methoxyphenyl45Add electron-donating group; potential H-bond acceptor.
1e 3-aminopyrazoleHydrogen5,200Validate necessity of C-5 substituent.
1f 3-methyl-3-aminopyrazole4-methoxyphenyl60Test steric tolerance near hinge binder.

This systematic approach allows researchers to quickly identify key structural features required for potency and selectivity.[13][14]

Section 5: Bioanalytical Protocol

A drug discovery campaign is incomplete without a robust method to validate the biological activity of the synthesized compounds. This is the self-validating component of the workflow.

Protocol 3: General Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the in vitro potency (IC₅₀) of newly synthesized compounds against a target protein kinase.

Causality: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.[15][16] It is a universal platform suitable for nearly any kinase, does not require specific antibodies or radioactive materials, and is amenable to high-throughput screening.[17][18][19] The amount of light produced is directly proportional to kinase activity; therefore, an inhibitor will cause a decrease in the luminescent signal.[20]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds (from the SAR library) in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add the kinase reaction buffer.

    • Add the test compound dilution or DMSO (for positive and negative controls).

    • Add the specific peptide or protein substrate for the target kinase.

    • Add the purified, recombinant target kinase enzyme to all wells except the "no enzyme" negative control.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Kₘ for the specific kinase). Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • First Detection Step (ATP Depletion): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step (ADP to ATP Conversion & Luminescence): Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (DMSO, 100% activity) and negative (no enzyme, 0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value for each compound.[21]

References

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Retrieved from [Link]

  • El Aouad, N., Berenguer, I., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays: a deep dive into the technologies you can use. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Retrieved from [Link]

  • PubMed. (n.d.). Structure--activity relationship of quinolones. Retrieved from [Link]

  • Chem Help ASAP. (2023). structural changes & SAR for lead optimization. Retrieved from [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][15][19]diazepin-6-one scaffold. Retrieved from [Link]

  • Victoria University of Wellington. (n.d.). Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Bromo-1,3-dichloroisoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block for Advanced Materials

5-Bromo-1,3-dichloroisoquinoline is a highly functionalized heterocyclic compound that has emerged as a significant building block in the realm of materials science. Its unique molecular architecture, featuring a rigid isoquinoline core with three distinct halogen substituents, offers a versatile platform for the synthesis of complex, high-performance materials. The presence of both bromo and chloro groups allows for selective and sequential functionalization through various metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for the rational design of novel polymers and functional organic molecules.[1]

This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its use in the synthesis of Conjugated Microporous Polymers (CMPs). We will delve into the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its utilization in materials synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique properties of this compound in their research and development endeavors.

Core Attributes of this compound

The utility of this compound in materials science is rooted in several key structural and electronic features:

  • Multi-functional scaffold: The presence of one bromo and two chloro substituents on the isoquinoline core provides multiple reaction sites for the construction of extended molecular architectures.

  • Differential Reactivity: The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This differential reactivity is crucial for selective, stepwise functionalization, allowing for the controlled synthesis of complex structures.

  • Electron-Accepting Nature: The isoquinoline ring system, particularly when substituted with electron-withdrawing halogen atoms, imparts electron-accepting (n-type) characteristics to the resulting materials. This property is highly desirable for applications in organic electronics and photocatalysis.[1]

  • Rigid and Planar Core: The inherent rigidity of the isoquinoline unit contributes to the formation of materials with high thermal stability and defined porous structures, as seen in Conjugated Microporous Polymers.

Application Focus: Synthesis of Conjugated Microporous Polymers (CMPs)

A prominent application of this compound is its use as a monomer in the synthesis of Conjugated Microporous Polymers (CMPs).[1] CMPs are a class of porous organic polymers characterized by their extended π-conjugated systems and permanent microporosity. These materials are of great interest for a wide range of applications, including gas storage and separation, catalysis, and environmental remediation.[1]

The incorporation of the this compound unit into a CMP framework can impart favorable properties such as high surface area and specific electronic characteristics, which are beneficial for applications like the capture of radioactive iodide from waste streams and solar-driven water purification.[1]

Logical Workflow for CMP Synthesis

The synthesis of CMPs using this compound typically involves a palladium-catalyzed cross-coupling polymerization, such as the Sonogashira-Hagihara or Suzuki-Miyaura reaction. The workflow involves the reaction of the polyhalogenated isoquinoline monomer with a complementary multi-functional comonomer.

CMP Synthesis Workflow cluster_reactants Reactants cluster_reaction Polymerization cluster_product Product Formation & Processing A This compound (Monomer A) C Palladium-catalyzed Cross-Coupling Reaction (e.g., Sonogashira or Suzuki) A->C B Multi-alkynyl or Multi-boronic acid Comonomer (Monomer B) B->C D Crude Conjugated Microporous Polymer C->D E Purification (Soxhlet Extraction) D->E F Characterized CMP Material E->F

Caption: General workflow for the synthesis of Conjugated Microporous Polymers (CMPs).

Experimental Protocols

The following protocols are representative methods for the application of this compound in the synthesis of a Conjugated Microporous Polymer via a Sonogashira-Hagihara cross-coupling reaction.

Protocol 1: Synthesis of an Isoquinoline-Based Conjugated Microporous Polymer

This protocol describes the synthesis of a CMP by the polymerization of this compound with a tri-functional alkyne comonomer, 1,3,5-triethynylbenzene.

Materials:

  • This compound (C₉H₄BrCl₂N, MW: 276.94 g/mol )

  • 1,3,5-Triethynylbenzene (C₁₂H₆, MW: 150.18 g/mol )

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous Toluene

  • Anhydrous Triethylamine (Et₃N)

  • Methanol

  • Tetrahydrofuran (THF)

  • Chloroform

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (e.g., 1 mmol, 277 mg) and 1,3,5-triethynylbenzene (e.g., 1.5 mmol, 225 mg).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 mmol, 58 mg) and copper(I) iodide (e.g., 0.1 mmol, 19 mg).

  • Solvent and Base Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add anhydrous toluene (e.g., 20 mL) and anhydrous triethylamine (e.g., 10 mL) via syringe.

  • Polymerization: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 48-72 hours. A solid precipitate should form as the polymerization progresses.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration and wash thoroughly with methanol.

    • To remove the catalyst and any unreacted monomers, the crude polymer is purified by Soxhlet extraction. Sequentially extract the solid with methanol, tetrahydrofuran (THF), and chloroform, each for 24 hours.

    • Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final CMP product as a powder.

Data Presentation: Expected Material Characteristics

PropertyExpected Value/Characteristic
Appearance Brown or dark-colored powder
Solubility Insoluble in common organic solvents
BET Surface Area 400 - 1000 m²/g (dependent on specific reaction conditions)
Thermal Stability (TGA) Stable up to 300-400 °C in an inert atmosphere
FT-IR Spectroscopy Disappearance of the C-H stretching of the terminal alkyne (~3300 cm⁻¹)

Advanced Applications & Future Outlook

The unique electronic properties of the isoquinoline moiety make materials derived from this compound promising candidates for a range of advanced applications beyond simple porosity.

Photocatalysis

The electron-accepting nature of the isoquinoline unit can facilitate charge separation in the polymer backbone upon photoexcitation. This makes isoquinoline-based CMPs attractive for photocatalytic applications, such as hydrogen evolution from water and the oxidation of organic pollutants.[2][3] The nitrogen atom in the isoquinoline ring can also act as a binding site for co-catalysts, potentially enhancing photocatalytic activity.

Photocatalysis Mechanism CMP CMP Excited CMP Excited CMP CMP->Excited CMP Photoexcitation Excited CMP* Excited CMP* Sacrificial Agent Sacrificial Agent Excited CMP*->Sacrificial Agent Hole Transfer H₂O H₂O H₂ H₂ H₂O->H₂ Reduction O₂ O₂ Oxidized Agent Oxidized Agent Sacrificial Agent->Oxidized Agent Oxidation Light (hν) Light (hν) Light (hν)->CMP Excited CMP->H₂O Electron Transfer

Caption: Simplified schematic of photocatalytic hydrogen evolution using a CMP.

Organic Electronics

The extended π-conjugation and the potential for n-type semiconducting behavior make isoquinoline-based polymers interesting for applications in organic electronics. By carefully selecting comonomers, the bandgap and charge transport properties of the resulting materials can be tuned. This opens up possibilities for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its strategic arrangement of halogen atoms allows for controlled and selective polymerization, leading to the formation of materials with tailored properties. The application of this monomer in the synthesis of Conjugated Microporous Polymers has demonstrated significant potential for environmental and energy-related applications. As research in this area continues, it is anticipated that the unique attributes of this compound will be further exploited to create a new generation of high-performance organic materials.

References

  • ACS Publications. Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation | ACS Applied Engineering Materials. Available from: [Link].

  • National Institutes of Health. Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. Available from: [Link].

Sources

Application Notes and Protocols for the Strategic Functionalization of the 5-Bromo-1,3-dichloroisoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Bromo-1,3-dichloroisoquinoline Scaffold - A Privileged Core in Drug Discovery

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The strategic introduction of various substituents onto this heterocyclic system allows for the fine-tuning of a molecule's biological and pharmacokinetic properties. The this compound core is a particularly valuable building block for drug discovery and development professionals. Its three distinct halogen atoms offer a versatile platform for sequential and regioselective functionalization, enabling the synthesis of diverse libraries of compounds for biological screening.[3]

This guide provides a comprehensive overview of the reactivity of the this compound core and detailed, field-proven protocols for its functionalization. The methodologies described herein are grounded in the principles of modern organic synthesis and are designed to provide researchers and scientists with a reliable toolkit for the strategic elaboration of this important scaffold.

Understanding the Reactivity Landscape of this compound

The functionalization of this compound is governed by the differential reactivity of its three halogen substituents. This inherent hierarchy of reactivity is the key to achieving regioselective transformations.

  • C1-Cl (Position 1): The chlorine atom at the 1-position is the most electrophilic and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr) . This heightened reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the substitution process.[4]

  • C5-Br (Position 5): The bromine atom at the 5-position is the most reactive site for palladium-catalyzed cross-coupling reactions . This is consistent with the general reactivity trend of aryl halides in such transformations, which follows the order I > Br > Cl.[1]

  • C3-Cl (Position 3): The chlorine atom at the 3-position is the least reactive of the three halogens in both SNAr and palladium-catalyzed cross-coupling reactions. Its functionalization typically requires more forcing conditions or prior modification of the other two positions.

This differential reactivity allows for a strategic, stepwise approach to the synthesis of 1,3,5-trisubstituted isoquinolines. The general workflow for sequential functionalization is outlined in the diagram below.

Sequential Functionalization Workflow Strategic Functionalization of this compound A This compound B C1 Functionalization (SNAr) A->B Nucleophile (e.g., RO-, R2N-) C C5 Functionalization (Pd-Coupling) A->C Pd-Catalyst, Coupling Partner D 1-Substituted-5-bromo-3-chloroisoquinoline B->D E 5-Substituted-1,3-dichloroisoquinoline C->E F C5 Functionalization (Pd-Coupling) D->F Pd-Catalyst, Coupling Partner G C1 Functionalization (SNAr) E->G Nucleophile (e.g., RO-, R2N-) H 1,5-Disubstituted-3-chloroisoquinoline F->H G->H I C3 Functionalization (Forcing Conditions) H->I Pd-Coupling or SNAr J 1,3,5-Trisubstituted Isoquinoline I->J

Caption: A general workflow for the sequential functionalization of the this compound core, exploiting the differential reactivity of the halogen substituents.

Protocols for Regioselective Functionalization

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of the this compound core. These protocols are based on established procedures for similar heterocyclic systems and serve as a robust starting point for further optimization.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C1 Position

The C1-chloro group is readily displaced by a variety of nucleophiles. This protocol describes a general procedure for the introduction of an alkoxy or amino group at this position.

Rationale: The choice of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction by solvating the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. The reaction temperature is kept moderate to ensure selectivity for the C1 position over the less reactive C3-chloro and C5-bromo positions.

Parameter Condition Rationale
Substrate This compound1.0 eq
Nucleophile Sodium Methoxide (for O-nucleophile) or Secondary Amine (for N-nucleophile)1.1 - 1.5 eq
Base (for amine nucleophile) K2CO3 or Cs2CO32.0 eq
Solvent Anhydrous DMF or DMSO-
Temperature Room temperature to 80 °CTo ensure C1 selectivity.
Time 2 - 12 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology (for Amination):

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 277 mg).

  • Add the desired secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-5-bromo-3-chloroisoquinoline derivative.

Protocol 2: Selective Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5 Position

The C5-bromo position is the prime site for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling.

Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is crucial for an efficient Suzuki coupling. Pd(PPh3)4 is a reliable catalyst for many applications. A base is required to activate the boronic acid for transmetalation. A mixture of a polar aprotic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Parameter Condition Rationale
Substrate This compound1.0 eq
Coupling Partner Arylboronic Acid1.2 - 1.5 eq
Catalyst Pd(PPh3)4 or PdCl2(dppf)2 - 5 mol%
Base K2CO3, Cs2CO3, or K3PO42.0 - 3.0 eq
Solvent 1,4-Dioxane/H2O or Toluene/Ethanol/H2O-
Temperature 80 - 110 °CTo ensure a reasonable reaction rate.
Time 6 - 24 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol, 277 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add Pd(PPh3)4 (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1,3-dichloroisoquinoline.

Protocol 3: Selective Palladium-Catalyzed Buchwald-Hartwig Amination at the C5 Position

The Buchwald-Hartwig amination allows for the formation of C-N bonds at the C5-position with a wide range of primary and secondary amines.[5][6]

Rationale: This reaction requires a palladium catalyst and a specialized phosphine ligand to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used. Anhydrous and anaerobic conditions are crucial for the stability and activity of the catalyst.

Parameter Condition Rationale
Substrate This compound1.0 eq
Amine Primary or Secondary Amine1.1 - 1.3 eq
Catalyst Pd2(dba)3 or Pd(OAc)21 - 3 mol%
Ligand Xantphos, RuPhos, or BINAP2 - 6 mol%
Base NaOtBu or Cs2CO31.4 - 2.0 eq
Solvent Anhydrous Toluene or 1,4-Dioxane-
Temperature 90 - 120 °CTo drive the reaction to completion.
Time 12 - 24 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg).

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol, 277 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 110 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 5-amino-1,3-dichloroisoquinoline derivative.

Protocol 4: Selective Palladium-Catalyzed Sonogashira Coupling at the C5 Position

The Sonogashira coupling is a powerful method for introducing terminal alkynes at the C5-position, creating valuable intermediates for further transformations.[7][8][9]

Rationale: This reaction is co-catalyzed by palladium and copper(I) salts. An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and the solvent. Anhydrous and anaerobic conditions are important for optimal results.[1]

Parameter Condition Rationale
Substrate This compound1.0 eq
Alkyne Terminal Alkyne1.2 - 1.5 eq
Catalyst Pd(PPh3)2Cl22 - 5 mol%
Co-catalyst CuI3 - 10 mol%
Base Triethylamine or Diisopropylamine-
Solvent Anhydrous THF or DMF (optional)-
Temperature Room temperature to 60 °CMild conditions are often sufficient.
Time 4 - 18 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol, 277 mg), Pd(PPh3)2Cl2 (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH4Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-1,3-dichloroisoquinoline.

Functionalization of the C3 Position

As previously mentioned, the C3-chloro group is the least reactive. Its functionalization typically requires more forcing conditions and is best attempted after the C1 and C5 positions have been functionalized. Both Suzuki-Miyaura coupling and Buchwald-Hartwig amination can be employed at the C3 position, but will likely require higher temperatures, longer reaction times, and potentially more active catalyst systems (e.g., using more electron-rich and bulky phosphine ligands).

C3_Functionalization Functionalization at the C3 Position A 1,5-Disubstituted-3-chloroisoquinoline B Suzuki-Miyaura Coupling A->B High Temp, Active Catalyst C Buchwald-Hartwig Amination A->C High Temp, Active Catalyst D 1,3,5-Trisubstituted Isoquinoline B->D C->D

Caption: General strategies for the functionalization of the less reactive C3-chloro position.

Conclusion

The this compound core offers a rich platform for the synthesis of novel and diverse molecular architectures. By understanding and exploiting the differential reactivity of the three halogen atoms, researchers can strategically and selectively introduce a wide range of functional groups. The protocols detailed in this guide provide a solid foundation for the exploration of the chemical space around this privileged scaffold, paving the way for the discovery of new therapeutic agents.

References

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Aboul-Enein, H. Y., & El-Ragehy, N. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. RSC Advances, 6(109), 107883-107908. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Sonogashira coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • NPTEL. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

Introduction: The Strategic Value of a Tri-Orthogonal Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Functionalization of 5-Bromo-1,3-dichloroisoquinoline

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[1][2][3][4] this compound represents a particularly valuable synthetic building block. Its strategic arrangement of three distinct halogen atoms—a bromine at the C5 position and chlorines at the C1 and C3 positions—provides a platform for sequential and regioselective functionalization. This "tri-orthogonal" reactivity allows chemists to introduce different molecular fragments at specific positions in a controlled manner, a crucial capability in the rational design and optimization of lead compounds in drug discovery.[5][6][7]

This guide provides a detailed exploration of the regioselective reactions of this compound, offering field-proven insights and step-by-step protocols for researchers in synthetic and medicinal chemistry. We will dissect the underlying principles that govern site-selectivity and provide validated methodologies for achieving precise molecular construction.

Pillar 1: Understanding the Hierarchy of Reactivity

The ability to control which position on the this compound core reacts is governed by the inherent electronic and bond-strength differences of the three halogenated sites. A clear understanding of this reactivity hierarchy is the foundation for all regioselective synthetic strategies.

  • C5-Br (Aryl Bromide): This position is the most susceptible to palladium-catalyzed cross-coupling reactions . The Carbon-Bromine bond is significantly weaker and thus more reactive towards the initial oxidative addition step in catalytic cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the more robust Carbon-Chlorine bonds.[8]

  • C1-Cl (α-Chloroazaarene): This position is highly activated towards both palladium-catalyzed coupling and nucleophilic aromatic substitution (SNAr) . Its reactivity is enhanced by the strong electron-withdrawing effect of the adjacent ring nitrogen (an imine-like character), which stabilizes the negatively charged Meisenheimer intermediate in an SNAr pathway.[9][10][11] In cross-coupling reactions, it is the second most reactive site after C5-Br.

  • C3-Cl (γ-Chloroazaarene): This is the least reactive of the three positions. While still activated by the ring nitrogen, the effect is attenuated compared to the C1 position. Consequently, harsher reaction conditions are typically required to induce substitution at C3, allowing for its functionalization after the C5 and C1 sites have been selectively modified.

This predictable order of reactivity (C5-Br > C1-Cl > C3-Cl) is the key to designing sequential, one-pot, or stepwise functionalization campaigns.

cluster_0 Hierarchy of Reactivity in Cross-Coupling C5_Br C5-Br (Most Reactive) C1_Cl C1-Cl (Intermediate Reactivity) C5_Br->C1_Cl Milder Conditions C3_Cl C3-Cl (Least Reactive) C1_Cl->C3_Cl Harsher Conditions

Caption: Reactivity hierarchy for palladium-catalyzed cross-coupling.

Pillar 2: Selective Functionalization at the C5 Position

Leveraging the high reactivity of the C-Br bond, the C5 position can be selectively modified using a variety of palladium-catalyzed cross-coupling reactions under conditions that leave the two C-Cl bonds intact.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[12][13][14] The choice of a suitable palladium catalyst and ligand system is critical to ensure high yields and maintain selectivity.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ is used. The catalyst must be active enough to engage the C-Br bond but not the C-Cl bonds at the chosen temperature.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos can stabilize the palladium catalyst and facilitate the catalytic cycle.[13]

  • Base: A base such as K₂CO₃ or K₃PO₄ is essential for the transmetalation step, activating the boronic acid partner.[12][14]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic substrate and the inorganic base.[12]

Protocol: Selective Suzuki-Miyaura Coupling at C5

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-1,3-dichloroisoquinoline.

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position, a valuable handle for further chemistry or as a structural element in its own right.[15][16][17] This reaction uniquely employs both palladium and copper(I) as co-catalysts.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and serve as a solvent or co-solvent.[18]

Protocol: Selective Sonogashira Coupling at C5

  • To a flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by the terminal alkyne (1.2 equiv) and triethylamine (2.0-3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for constructing C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.[19][20][21] The success of this transformation hinges on the use of specialized bulky, electron-rich phosphine ligands.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., Xantphos, BINAP) is required to facilitate the challenging reductive elimination step that forms the C-N bond.[19]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine.

Protocol: Selective Buchwald-Hartwig Amination at C5

  • In a glovebox or under an inert atmosphere, charge a flask with Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the mixture to 90-110 °C with stirring for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic phase, and concentrate.

  • Purify the resulting 5-amino-1,3-dichloroisoquinoline derivative by column chromatography.

Pillar 3: Sequential Functionalization of C1 and C3

Once the C5 position has been functionalized, the differential reactivity of the C1 and C3 chlorine atoms can be exploited for further, stepwise elaboration.

Start This compound Step1_Product 5-R¹-1,3-dichloroisoquinoline Start->Step1_Product C5 Coupling (e.g., Suzuki) [Mild Conditions] Step2_Product 5-R¹-3-chloro-1-R²-isoquinoline Step1_Product->Step2_Product C1 Coupling (e.g., Buchwald) [Intermediate Conditions] Final_Product 1-R², 3-R³, 5-R¹-isoquinoline Step2_Product->Final_Product C3 Coupling (e.g., Suzuki) [Forcing Conditions]

Sources

Palladium-catalyzed cross-coupling of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 5-Bromo-1,3-dichloroisoquinoline via Palladium-Catalyzed Cross-Coupling

Introduction: Unlocking the Potential of a Privileged Scaffold

The isoquinoline core is a prominent structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-HIV, and anti-malarial properties.[1] this compound represents a particularly valuable and versatile building block for drug discovery and development. Its three halogen atoms, differentiated by both type and position, offer a platform for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3][4] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[5][6] By applying these powerful methods to this compound, researchers can strategically introduce aryl, alkyl, alkynyl, and amino moieties, paving the way for the synthesis of novel compounds with tailored properties.

This guide provides a detailed exploration of the palladium-catalyzed cross-coupling of this compound, focusing on the principles of selectivity and offering field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The Principle of Chemoselective Coupling: A Tale of Three Halogens

The synthetic utility of this compound hinges on the differential reactivity of its three halogen substituents. Successful functionalization requires a nuanced understanding of the factors that govern which C-X bond will react preferentially.

The Palladium Catalytic Cycle: A Universal Mechanism

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species.[2][3][5]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the isoquinoline, forming a Pd(II) intermediate. This is typically the rate-determining step and is crucial for selectivity.[5]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the palladium center, and its organic group is transferred to the palladium, displacing the halide.[5][7] This step is often facilitated by a base.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple together, forming the desired new bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) OxAd Ar-Pd(II)-X(L)₂ Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L)₂ OxAd->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination (Ar-R) ArR Product (Ar-R) Trans->ArR ArX Aryl Halide (Ar-X) ArX->OxAd RM Coupling Partner (R-M) RM->Trans caption General catalytic cycle for Pd-catalyzed cross-coupling.

Diagram 1: General catalytic cycle for Pd-catalyzed cross-coupling.
Exploiting Halogen Reactivity

The key to selective mono-functionalization of this compound lies in the differing C-X bond strengths. The general reactivity trend for halides in oxidative addition is: C-I > C-Br > C-Cl .[9][10] This is due to the decreasing bond dissociation energy down the halogen group.

Therefore, the C5-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C1-Cl and C3-Cl bonds. By carefully controlling reaction conditions (e.g., temperature, reaction time, and catalyst loading), one can achieve highly selective coupling at the C5 position while leaving the two chlorine atoms untouched for subsequent transformations. The reactivity of halides on quinoline and other nitrogen-containing heterocycles is also influenced by their position relative to the nitrogen atom, with positions alpha to the nitrogen (like C2 and C4) often being more activated.[11] However, the intrinsic reactivity difference between bromine and chlorine is the dominant factor in this substrate.

Selective_Functionalization cluster_reactions Selective Palladium-Catalyzed Cross-Coupling at C5 cluster_products C5-Functionalized Products start start suzuki Suzuki Coupling (Ar-B(OH)₂) start:c5->suzuki Pd(0), Base sonogashira Sonogashira Coupling (R-C≡CH) start:c5->sonogashira Pd(0), Cu(I), Base buchwald Buchwald-Hartwig (R₂NH) start:c5->buchwald Pd(0), Base prod_suzuki 5-Aryl-1,3-dichloroisoquinoline suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-1,3-dichloroisoquinoline sonogashira->prod_sonogashira prod_buchwald 5-Amino-1,3-dichloroisoquinoline buchwald->prod_buchwald caption Selective functionalization strategy at the C5-Br position.

Diagram 2: Selective functionalization strategy at the C5-Br position.

Key Methodologies and Protocols

The following sections detail the application of three major palladium-catalyzed cross-coupling reactions for the selective functionalization of this compound at the C5 position.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions due to its mild conditions and the stability and low toxicity of boronic acids.[6][12]

  • Causality of Component Selection:

    • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. For more challenging substrates or to achieve lower catalyst loadings, combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) are effective.[8]

    • Base: An aqueous inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. The base activates the boronic acid, facilitating the transmetalation step.[8] Cesium carbonate is often used for less reactive substrates due to its higher solubility and basicity.

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical, as it aids in dissolving both the organic and inorganic reagents.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)Toluene/H₂O80-10075-95
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-10080-98
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DME/H₂O8585-95
  • Materials & Reagents:

    • This compound (1.0 mmol, 278.4 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

    • Toluene (8 mL)

    • Deionized water (2 mL)

    • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Reaction Setup:

    • To the Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Procedure:

    • Add the degassed toluene and water via syringe.

    • Purge the resulting slurry with the inert gas for 10-15 minutes while stirring.

    • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive flow of inert gas.

    • Seal the flask and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 6-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[13][14][15] The reaction couples an aryl halide with a primary or secondary amine.[16]

  • Causality of Component Selection:

    • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical. They promote both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[7][17] Pre-formed palladium precatalysts incorporating these ligands are highly efficient and air-stable.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base deprotonates the amine after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[18]

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene90-11080-95
Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane10075-90
XPhos Pd G3 (1-3)-K₂CO₃ (2)t-BuOH10070-90
  • Materials & Reagents:

    • This compound (1.0 mmol, 278.4 mg)

    • Benzylamine (1.1 mmol, 118 mg, 120 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • XPhos (0.04 mmol, 19.1 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Anhydrous Toluene (5 mL)

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Reaction Setup:

    • Important: NaOtBu is hygroscopic and should be handled in a glovebox or quickly in the air.

    • To the Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu.

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Procedure:

    • Add anhydrous toluene (3 mL), followed by this compound (as a solution in 2 mL of toluene), and finally benzylamine via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-18 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling creates a bond between an aryl halide and a terminal alkyne, providing access to important arylalkyne and conjugated enyne structures.[19][20] The reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[9][21]

  • Causality of Component Selection:

    • Palladium Catalyst: PdCl₂(PPh₃)₂ is a very common and effective catalyst for this transformation.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the essential co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[9]

    • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[9]

    • Solvent: Anhydrous THF or DMF are common solvents when the amine base is not used as the solvent.

Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ (2-3)CuI (4-6)TEA (3)THF25-6080-95
Pd(PPh₃)₄ (2)CuI (4)DIPA (excess)DIPA25-5085-98
  • Materials & Reagents:

    • This compound (1.0 mmol, 278.4 mg)

    • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (TEA) (5 mL)

    • Anhydrous THF (5 mL)

    • Flame-dried Schlenk flask with a magnetic stir bar

  • Reaction Setup:

    • To the Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Procedure:

    • Add degassed anhydrous THF and TEA via syringe.

    • Add phenylacetylene dropwise via syringe at room temperature.

    • Stir the reaction at room temperature. A gentle exotherm may be observed. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up and Purification:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove the amine base and copper salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Reaction Setup (Add Reagents to Inert-Atmosphere Flask) degas 2. Degas Solvents & Purge System setup->degas add_solvents 3. Add Solvents & Coupling Partners degas->add_solvents add_catalyst 4. Add Catalyst (Under Inert Gas) add_solvents->add_catalyst react 5. Heat & Stir (Monitor by TLC/LC-MS) add_catalyst->react quench 6. Quench & Extract react->quench dry 7. Dry & Concentrate quench->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product purify->characterize caption A generalized experimental workflow for cross-coupling reactions.

Diagram 3: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a powerful synthetic intermediate whose value is fully realized through the strategic application of palladium-catalyzed cross-coupling reactions. The pronounced reactivity difference between the C5-bromo and the C1/C3-chloro positions allows for precise and selective installation of a wide range of substituents. By mastering the protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers in medicinal chemistry and materials science can efficiently access novel 5-substituted-1,3-dichloroisoquinolines. These products serve as advanced intermediates, poised for further diversification at the less reactive chloro positions, thereby enabling the exploration of a vast and valuable chemical space.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Hunt, I. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • Gordon, M., & Pearson, D. E. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry, 29(2), 329-333.
  • Wang, J., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society.
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12706-12803.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMCID: PMC9638426.
  • Soderquist, J. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Wang, X., et al. (2018).
  • Organic Reactions. Sonogashira Coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Chambers, M., & Dykstra, K. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]

  • ResearchGate. Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. [Link]

  • MDPI. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]

  • Denmark, S. E., & Smith, R. C. (2009).
  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Spectrum: Concordia University Research Repository. Synthesis of Substituted Thienoisoquinolines by Atom-Efficient Palladium-Catalyzed Reactions. [Link]

  • Iwasaki, M., et al. (2020). Synthesis of Substituted 1,2-Dihydroisoquinolines by Palladium-Catalyzed Cascade Cyclization–Coupling of Trisubstituted Allenamides with Arylboronic Acids. Molecules, 25(18), 4252.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1,3-dichloroisoquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to blend established chemical principles with practical, field-proven insights to ensure the successful and efficient production of this valuable heterocyclic building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, providing a solid foundation for planning and executing the experiment.

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most prevalent and dependable method is the direct electrophilic bromination of 1,3-dichloroisoquinoline.[1] This reaction leverages the electron-withdrawing nature of the two chlorine atoms, which deactivates the pyridine ring and directs the incoming electrophilic bromine to the 5-position of the benzene ring.[1] The choice of brominating agent and reaction conditions are critical for achieving high regioselectivity and yield.[1]

Q2: How is the precursor, 1,3-dichloroisoquinoline, typically synthesized?

A2: 1,3-Dichloroisoquinoline is a crucial starting material that is not always commercially available in large quantities. A common laboratory-scale synthesis involves the Vilsmeier-Haack cyclization of N-arylacetamides. In this reaction, an acetanilide is treated with the Vilsmeier reagent (formed in-situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which acts as both a formylating and chlorinating agent, leading to the formation of the dichloroisoquinoline ring system.[2]

Q3: Can you explain the reaction mechanism for the bromination of 1,3-dichloroisoquinoline?

A3: The reaction is a classic electrophilic aromatic substitution. The mechanism proceeds as follows:

  • Generation of Electrophile: The brominating agent (e.g., Br₂) interacts with a Lewis acid or polar solvent (like acetic acid) to generate a potent electrophile, Br⁺, or a polarized Br-Br molecule.

  • Electrophilic Attack: The π-electron system of the benzene portion of the 1,3-dichloroisoquinoline attacks the electrophilic bromine. The directing effect of the chloro-substituted pyridine ring favors attack at the C5 and C7 positions. The C5 position is generally preferred.

  • Formation of Sigma Complex: An intermediate carbocation, known as an arenium ion or sigma complex, is formed. This intermediate is resonance-stabilized.

  • Deprotonation: A weak base (e.g., the solvent or the counter-ion of the bromine source) removes the proton from the C5 position, restoring aromaticity and yielding the final product, this compound.

Q4: What are the primary safety concerns when performing this synthesis?

A4: Several reagents used in this synthesis are hazardous and require careful handling:

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. It can cause severe chemical burns upon contact. Always handle liquid bromine in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles.

  • Phosphorus Oxychloride (POCl₃): A toxic and highly corrosive liquid that reacts violently with water to release HCl gas. It should be handled with extreme care in a fume hood.

  • Acetic Acid: Corrosive and can cause burns. Use in a well-ventilated area.

  • Reduced Pressure Distillation: There is a risk of implosion. Ensure the glassware is free of cracks or star fractures before use.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the synthesis.

Q5: My reaction yield is very low or I've isolated no product. What went wrong?

A5: Low to no yield is a common issue that can originate from several sources. Follow this diagnostic workflow:

Troubleshooting: Low/No Product Yield

  • Reagent Quality:

    • Probable Cause: Degradation of starting materials. 1,3-dichloroisoquinoline can degrade if not stored properly. The brominating agent (e.g., bromine, NBS) may have lost its potency.

    • Solution: Verify the purity of your 1,3-dichloroisoquinoline using NMR or GC-MS. Use a fresh, sealed bottle of the brominating agent. If using N-Bromosuccinimide (NBS), ensure it has been stored in a cool, dark, and dry place.[3]

  • Reaction Conditions:

    • Probable Cause: The reaction temperature may be too low for the chosen brominating agent, leading to an insufficient reaction rate. Conversely, excessively high temperatures can lead to decomposition.[4]

    • Solution: For bromination with Br₂ in acetic acid, temperatures between 80–90°C are typically required.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time and temperature.

  • Ineffective Work-up:

    • Probable Cause: The product may be lost during the neutralization or extraction phases. This compound has some solubility in acidic aqueous solutions due to the basicity of the isoquinoline nitrogen.

    • Solution: Ensure the reaction mixture is thoroughly neutralized (pH > 8) with a base like sodium hydroxide or sodium carbonate before extraction.[4] Use an appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether) and perform multiple extractions to ensure complete recovery.

Q6: I am observing a significant amount of a major byproduct. How can I improve the selectivity?

A6: The most common byproduct is the dibrominated species, 5,7-dibromo-1,3-dichloroisoquinoline, which forms from over-bromination.[1]

Improving Reaction Selectivity

  • Probable Cause: Incorrect stoichiometry or addition rate of the brominating agent. Adding the bromine too quickly or using a large excess can create localized high concentrations, promoting a second bromination at the next most reactive site (C7).

  • Solution:

    • Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.

    • Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile, favoring mono-bromination.

    • Maintain a consistent reaction temperature. A temperature runaway can significantly increase the rate of the second bromination.

Q7: I'm struggling to purify the final product. What is the best method?

A7: Purification can be challenging due to the presence of the starting material and the dibrominated byproduct, which may have similar polarities.

Purification Strategies

  • Fractional Distillation under Reduced Pressure:

    • Insight: This is the most effective method for separating this compound from byproducts with different boiling points.[1]

    • Protocol: Use a vacuum distillation setup with a fractionating column (e.g., a Vigreux column). Carefully control the vacuum and heating mantle temperature to achieve a slow, steady distillation rate. Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

  • Column Chromatography:

    • Insight: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be used.

    • Protocol: Use a non-polar eluent system, such as a hexane/ethyl acetate or dichloromethane/hexane gradient. The less polar dibrominated byproduct will elute first, followed by the desired product, and finally the more polar starting material.

Part 3: Experimental Protocols & Data

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.

Protocol 1: Synthesis of 1,3-Dichloroisoquinoline via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for Vilsmeier-Haack cyclization.

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool 3 equivalents of anhydrous DMF to 0°C in an ice bath. Slowly add 1.2 equivalents of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C.

  • Reaction: Dissolve 1 equivalent of the starting acetanilide in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated sodium carbonate solution.

  • Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield 1,3-dichloroisoquinoline.

Protocol 2: Synthesis of this compound

This protocol is based on established methods for the bromination of 1,3-dichloroisoquinoline.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1 equivalent of 1,3-dichloroisoquinoline in glacial acetic acid.

  • Heating: Heat the solution to 80°C in an oil bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of 1.1 equivalents of liquid bromine in a small amount of glacial acetic acid. Add this solution dropwise to the heated reaction mixture over 30-60 minutes.

  • Reaction: Maintain the reaction temperature at 80-90°C and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. Neutralize the solution with a 10% sodium hydroxide solution until it is basic (pH > 8).

  • Extraction: Extract the product with three portions of dichloromethane. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude solid by fractional distillation under high vacuum or by recrystallization from a suitable solvent (e.g., ethanol or heptane).

Data Summary: Reaction Parameters
StepKey ReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
Synthesis of 1,3-Dichloroisoquinoline Acetanilide, POCl₃, DMF0 to 904 - 860 - 80[5]
Bromination 1,3-Dichloroisoquinoline, Br₂, Acetic Acid80 - 902 - 672 - 78[1]

Part 4: Visualizations & Diagrams

Overall Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification Acetanilide Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier DCI 1,3-Dichloroisoquinoline Vilsmeier->DCI Bromination Electrophilic Bromination (Br₂, Acetic Acid) DCI->Bromination Crude Crude Product Bromination->Crude Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Byproduct Formation

Troubleshooting_Byproduct Start High Byproduct Formation (5,7-dibromo-) CheckStoich Verify Stoichiometry (1.05-1.1 eq. Br₂) Start->CheckStoich CheckAdd Review Addition Method Start->CheckAdd CheckTemp Check Temperature Control Start->CheckTemp Sol_Stoich Solution: Use precise reagent measurement. CheckStoich->Sol_Stoich Sol_Add Solution: Add brominating agent slowly/dropwise. CheckAdd->Sol_Add Sol_Temp Solution: Ensure stable heating and monitoring. CheckTemp->Sol_Temp

Caption: Logic for troubleshooting byproduct formation.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 43B, June 2004, pp. 1325-1328. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis, 2005, 15, 653-888. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • 1,3-dichloroisoquinoline. ChemSynthesis. [Link]

  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of complex molecules, including Conjugated Microporous Polymers (CMPs) for environmental remediation and diverse derivatives for pharmaceutical research, achieving high purity is paramount.[1] This document provides in-depth, field-proven insights into common purification challenges and their solutions, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect after synthesizing this compound, and how do they arise?

A1: Understanding the impurity profile is the first step toward effective purification. The primary route to this compound is the electrophilic bromination of 1,3-dichloroisoquinoline.[1] The nature of this reaction gives rise to several predictable byproducts.

Causality of Impurity Formation: The two electron-withdrawing chlorine atoms on the 1,3-dichloroisoquinoline starting material deactivate the ring system and direct the incoming electrophilic bromine primarily to the 5-position. However, competing reactions can and do occur, especially under harsh conditions or with less selective reagents.

  • Primary Impurity: The most common byproduct is 5,7-dibromo-1,3-dichloroisoquinoline . This arises from a second bromination event occurring at the C-7 position, another site that can be activated for electrophilic attack.[1]

  • Starting Material: Unreacted 1,3-dichloroisoquinoline is often present in the crude product.

  • Polybrominated Species: Depending on the reaction conditions (e.g., excess brominating agent, high temperature), other polybrominated isoquinolines may form.[1]

Mitigation Strategy: The choice of brominating agent significantly impacts the impurity profile. While traditional methods using bromine (Br₂) in acetic acid can provide yields of 72-78%, they are more prone to forming polybrominated byproducts.[1] Using a milder, more selective agent like N-bromosuccinimide (NBS) in a solvent such as DMF can increase yields to ~85% and significantly reduce the formation of these unwanted species.[1]

Table 1: Common Impurities and Their Origin

Impurity Chemical Name Origin Mitigation Strategy
Primary Byproduct 5,7-dibromo-1,3-dichloroisoquinoline Competing electrophilic bromination at C-7 Optimize stoichiometry; use selective brominating agents (e.g., NBS)[1].
Starting Material 1,3-dichloroisoquinoline Incomplete reaction Monitor reaction by TLC/LCMS to ensure full conversion; increase reaction time if necessary.

| Side Products | Other polybrominated species | Over-bromination | Avoid excess brominating agent; maintain strict temperature control[1][2]. |

G cluster_reaction Synthesis & Impurity Formation SM 1,3-Dichloroisoquinoline reagent + Brominating Agent (e.g., NBS) SM->reagent Electrophilic Aromatic Substitution product This compound (Desired Product) reagent->product C-5 Attack (Major) impurity 5,7-dibromo-1,3-dichloroisoquinoline (Primary Impurity) reagent->impurity C-7 Attack (Minor)

Caption: Formation of the desired product and primary impurity.

Q2: How do I choose the right purification technique for my scale and purity requirements?

A2: The optimal purification strategy—column chromatography, recrystallization, or distillation—depends on the scale of your synthesis, the nature of the impurities, and the final purity required.

  • Silica Gel Column Chromatography: This is the method of choice for laboratory-scale purifications (<10 g) where very high purity is needed and impurities have different polarities. It offers excellent resolving power for separating the desired monobrominated product from the more polar dibrominated species and less polar starting material.[1]

  • Recrystallization: This is an ideal technique for purifying solid compounds on both small and large scales, often yielding material of very high purity. The main challenge is identifying a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]

  • Fractional Distillation: For large, industrial-scale purification, fractional distillation under reduced pressure is a highly effective method, provided the compound is thermally stable and the impurities have sufficiently different boiling points.[1] A reported condition for achieving >99% purity is distillation at 150°C and 0.1 mmHg.[1]

G start Crude Product q_scale What is your scale? start->q_scale lab_scale Lab Scale (<10g) q_scale->lab_scale Small large_scale Large Scale (>10g) q_scale->large_scale Large q_purity High Purity Required? col_chrom Column Chromatography lab_scale->col_chrom Impurities have different polarities recryst Recrystallization lab_scale->recryst Product is solid, suitable solvent found large_scale->recryst Product is solid, cost-effective distill Fractional Distillation large_scale->distill Thermally stable, different boiling points col_chrom->q_purity recryst->q_purity distill->q_purity

Caption: Decision workflow for selecting a purification method.

Q3: My compound is streaking or degrading on the silica gel column. What's happening and how can I fix it?

A3: This is a classic issue encountered with nitrogen-containing heterocycles like isoquinolines. The problem stems from the interaction between the basic nitrogen atom and the acidic surface of the silica gel.

Root Cause: Standard silica gel has surface silanol groups (Si-OH) which are weakly acidic. The lone pair of electrons on the isoquinoline nitrogen can interact strongly with these acidic sites, leading to poor peak shape (tailing/streaking) and, in some cases, acid-catalyzed degradation of the compound on the column.[3]

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Neutralize the acidic sites before or during purification.

    • Method: Prepare your column slurry and eluent containing a small amount of a basic modifier. Triethylamine (NEt₃) is most common.[3][4]

    • Step-by-Step:

      • Choose your primary solvent system (e.g., Hexane/Ethyl Acetate).

      • Add 0.5-1% triethylamine to the prepared mobile phase.

      • Use this amine-modified solvent to prepare the silica slurry and run the column. This will block the acidic sites and allow your compound to elute with a much better peak shape.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a non-acidic support.

    • Options: Neutral or basic alumina and Florisil® are excellent alternatives for acid-sensitive basic compounds.[3][5]

    • Consideration: You will need to re-screen solvent systems using TLC with the new stationary phase, as the polarity and separation characteristics will differ from silica.

  • Minimize Contact Time: The less time your compound spends on the column, the lower the chance of degradation.

    • Technique: Employ "flash" chromatography principles: use a shorter, wider column and apply positive pressure (air or nitrogen) to achieve a faster flow rate.[3]

Q4: I'm struggling to separate this compound from the 5,7-dibromo byproduct. How can I improve my column chromatography resolution?

A4: Separating compounds with very similar structures, like the mono- and di-brominated products, requires careful optimization of your chromatographic conditions. The key is to exploit the small polarity difference between them.

Underlying Principle: The 5,7-dibromo byproduct contains an additional polarizable bromine atom, making it slightly more polar than the desired 5-bromo product. This means the dibromo compound will adhere more strongly to the silica gel and have a lower Rf value on TLC. Your goal is to maximize the difference in their movement through the column.

Optimization Strategies:

  • Fine-Tune the Mobile Phase: This is the most critical variable.

    • Systematic Screening: Use TLC to test various binary solvent systems. Good starting points for compounds of this type include Hexane/Ethyl Acetate, Hexane/Dichloromethane, and Petroleum Ether/Ether.[4][5]

    • Target Rf: Adjust the solvent ratio until the desired 5-bromo product has an Rf value of approximately 0.25-0.35 . A lower Rf provides more interaction with the stationary phase, allowing for better separation from closely eluting impurities.[3]

    • Solvent Strength: Use the least polar solvent system that provides good separation. Highly polar eluents will move everything too quickly, resulting in co-elution.

  • Employ Gradient Elution:

    • Concept: Instead of using a single solvent mixture (isocratic elution), start with a very non-polar mobile phase (e.g., 100% Hexane) and gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate).

    • Benefit: This technique keeps the bands tight. The less-polar starting material and product will elute first, and as the polarity increases, the more-polar dibromo impurity will be pushed off the column, well-separated from your product.[3]

  • Proper Loading Technique (Dry Loading): Given that halo-isoquinolines can have poor solubility in non-polar solvents, dry loading is highly recommended to prevent streaking and improve separation.[6]

    • Protocol:

      • Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane).

      • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

      • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

      • Gently load this powder onto the top of your packed column.

  • Avoid Overloading the Column: Overloading is a common cause of poor separation.

    • Rule of Thumb: Use a silica gel-to-crude material weight ratio of at least 30:1, and preferably 50:1 for difficult separations.[3]

Table 2: Starting Solvent Systems for TLC Analysis

Solvent System Polarity Comments
Hexane / Ethyl Acetate Adjustable A standard, versatile system. Start at 95:5 and increase ethyl acetate content.[4]
Hexane / Dichloromethane Low to Medium Good for separating less polar compounds.

| Petroleum Ether / Diethyl Ether | Low to Medium | Ether provides different selectivity compared to ethyl acetate. |

G start Poor Separation on Column q_rf Is Product Rf ~0.3 on TLC? start->q_rf q_load Was Dry Loading Used? q_rf->q_load Yes a_rf Adjust Solvent Polarity. Decrease % of polar solvent. q_rf->a_rf No q_overload Is Silica:Crude Ratio >30:1? q_load->q_overload Yes a_load Use Dry Loading Technique to prevent streaking. q_load->a_load No q_gradient Isocratic or Gradient? q_overload->q_gradient Yes a_overload Increase Silica:Crude Ratio to 50:1 or higher. q_overload->a_overload No a_gradient Use a shallow Gradient Elution to improve resolution. q_gradient->a_gradient Isocratic success Achieved Good Separation q_gradient->success Gradient a_rf->q_rf a_load->q_overload a_overload->q_gradient a_gradient->success

Caption: Troubleshooting flowchart for column chromatography separation.

References

  • LookChem. (n.d.). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Retrieved January 14, 2026, from [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme. Retrieved January 14, 2026, from [Link]

  • Reddit. (2016). How to purify halo-isoquinolines?? Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, polyhalogenated heterocyclic substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this transformation and achieve optimal results.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of three distinct halogen atoms requires a nuanced approach to achieve selective functionalization. The general reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > Cl.[1] This principle is fundamental to our strategy, as it dictates that the C5-Br bond is the most labile and, therefore, the primary site for selective coupling under appropriately controlled conditions.

The two chloro-substituents at the C1 and C3 positions are significantly less reactive due to stronger C-Cl bond energies.[2] This inherent difference in reactivity is the key to selectively forming 5-aryl-1,3-dichloroisoquinolines, which are valuable intermediates in drug discovery and materials science. This guide will focus primarily on optimizing this selective C5-arylation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions for researchers planning their experiments.

Q1: What are the recommended starting conditions for a screening reaction?

A1: For a substrate like this compound, starting with a robust and highly active catalyst system is crucial. The steric hindrance around the C5 position and the electronic nature of the heterocyclic ring demand a catalyst that is efficient in the oxidative addition step.[3] We recommend starting with a pre-catalyst system known for its high activity with aryl bromides and chlorides.

Table 1: Recommended Starting Conditions for Reaction Screening

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) sources. Pd(OAc)₂ requires in-situ reduction.[4]
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition of challenging aryl halides and stabilize the active catalytic species.[3][5]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.)Strong, non-nucleophilic bases are effective in promoting the transmetalation step without causing significant side reactions.[4][6]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂OAprotic polar or nonpolar solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.[7][8]
Temperature 80-100 °CElevated temperatures are typically required to overcome the activation energy for oxidative addition.[4][7]
Boronic Acid 1.2-1.5 eq.A slight excess of the boronic acid is used to drive the reaction to completion.

Q2: How do I choose the right boronic acid or ester?

A2: The stability of your boron reagent is a critical factor. Standard boronic acids are a good default, but they can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially at elevated temperatures in the presence of water and base.[5][6] If you observe significant formation of the de-brominated starting material (1,3-dichloroisoquinoline), consider using a more stable boronic ester, such as a pinacol ester or an MIDA boronate.[1][3] These esters are more robust and release the boronic acid slowly into the reaction medium, minimizing degradation.[3]

Q3: Is it possible to couple the C-Cl positions after reacting the C-Br position?

A3: Yes, this is a viable strategy for creating polysubstituted isoquinolines. However, coupling at the C-Cl positions is significantly more challenging and requires more forcing conditions.[2][9] You would typically need a catalyst system specifically designed for activating aryl chlorides, often involving N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands like tBuXPhos, at higher temperatures and catalyst loadings.[10] The site-selectivity between the C1 and C3 positions would also need to be considered, which may be influenced by steric and electronic factors.[11][12]

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiment.

Problem 1: Low or No Conversion of Starting Material

You are observing a significant amount of unreacted this compound in your reaction mixture by TLC or LC-MS.

  • Q: My reaction mixture turned black and stalled. What does this mean? A: The formation of a black precipitate, commonly known as palladium black, indicates that your Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[4][13] This is a common mode of catalyst decomposition.

    • Cause: Often caused by insufficient ligand, high temperatures, or the presence of oxygen. The ligand's role is to stabilize the Pd(0) species.

    • Solution 1: Check Degassing. Ensure your solvent and reaction setup are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.[6]

    • Solution 2: Increase Ligand Ratio. Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) to ensure the palladium center remains coordinated and soluble.

  • Q: The reaction is clean but simply stops at ~50% conversion. How can I push it to completion? A: Stalled reactions often point to issues with the catalyst's turnover capability or sub-optimal reaction parameters.

    • Cause: The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step and can be sluggish for sterically hindered or electron-rich substrates.[14]

    • Solution 1: Increase Temperature. Gradually increase the reaction temperature in 10 °C increments (e.g., from 90 °C to 110 °C). This provides the necessary energy to overcome the activation barrier for oxidative addition. Monitor for any increase in side products.

    • Solution 2: Switch to a Stronger Base. The base is crucial for the transmetalation step.[7] If you are using a weaker base like Na₂CO₃, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[4]

    • Solution 3: Screen Solvents. The solvent can influence catalyst activity and solubility.[8] Screen alternative solvents such as Toluene, DMF, or 2-MeTHF. The choice of solvent can sometimes dramatically affect the reaction rate.

Problem 2: Significant Side Product Formation

Your desired product is forming, but you are also seeing substantial impurities.

  • Q: I am observing a significant amount of a biaryl product derived from my boronic acid (R-R). What is causing this? A: This side product results from the homocoupling of your boronic acid.

    • Cause: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1] If your Pd(II) pre-catalyst (e.g., Pd(OAc)₂) is not efficiently reduced to Pd(0), it can participate in this side reaction.

    • Solution 1: Rigorous Degassing. As with catalyst decomposition, ensuring an oxygen-free environment is the most effective way to minimize homocoupling.[1]

    • Solution 2: Use a Pd(0) Source. Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in-situ reduction step.

    • Solution 3: Control Stoichiometry. Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents) to reduce its concentration available for homocoupling.

  • Q: My main byproduct is 1,3-dichloroisoquinoline. How do I prevent this? A: This is the result of protodeboronation of your boronic acid followed by a reductive dehalogenation pathway, or direct dehalogenation of the starting material.

    • Cause 1 (Protodeboronation): The boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom.[5][6] The resulting arene can then participate in the reaction.

    • Solution 1a: Use a more stable boronic ester (pinacol or MIDA) to protect the C-B bond until it is needed for transmetalation.[3]

    • Solution 1b: Use an anhydrous solvent system and a carefully dried base if your substrates are stable under these conditions.

    • Cause 2 (Dehalogenation): The Ar-Pd(II)-Br intermediate can undergo undesired pathways, especially with certain bases or solvents.[1]

    • Solution 2a: Avoid amine bases (e.g., Et₃N) or alcohol solvents if dehalogenation is a major issue, as they can act as hydride sources.[1]

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to success.

Suzuki_Miyaura_Catalytic_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle cluster_substrates Inputs Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Metathesis ArPdR Ar-Pd(II)L₂-R' ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Product 5-Aryl-1,3-dichloro- isoquinoline (Ar-R') ArPdR->Product Reductive Elimination ArBr 5-Bromo-1,3-dichloro- isoquinoline (Ar-Br) ArBr->ArPdBr BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdR Base Base (e.g., K₃PO₄) Base->ArPdOR

Caption: The Suzuki-Miyaura Catalytic Cycle for this compound.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow Start Start Reaction (See Table 1) Monitor Monitor Conversion (TLC / LC-MS) Start->Monitor Problem Identify Problem Monitor->Problem NoConv Low / No Conversion Problem->NoConv No SideProd Side Products Problem->SideProd Yes, but Success High Conversion & Clean Problem->Success Yes CatalystDecomp Catalyst Decomp? (Black Precipitate) NoConv->CatalystDecomp Suboptimal Suboptimal Conditions? NoConv->Suboptimal Homocoupling Homocoupling? SideProd->Homocoupling Dehalogenation Dehalogenation? SideProd->Dehalogenation Sol_Degas Improve Degassing Increase Ligand Ratio CatalystDecomp->Sol_Degas Sol_TempBase Increase Temperature Use Stronger Base Suboptimal->Sol_TempBase Sol_Homo Improve Degassing Use Pd(0) Source Homocoupling->Sol_Homo Sol_Dehalo Use Boronic Ester Avoid H-donors Dehalogenation->Sol_Dehalo

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocol: General Procedure for C5-Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C5 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • K₃PO₄ (anhydrous, powdered, 2.5 eq.)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • In a separate vial, weigh Pd₂(dba)₃ (1.5 mol%) and SPhos (3.3 mol%) and briefly purge with inert gas.

  • Under a positive pressure of inert gas, add the 1,4-dioxane and degassed water (e.g., 5:1 v/v, to make a ~0.1 M solution with respect to the starting material).

  • Add the catalyst and ligand mixture to the reaction flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-dichloroisoquinoline.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fairlamb, I. J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Palani, V., & Perea, M. A. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Thomas, S. A., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

  • Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Neufeldt, S. R. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Matos, M. J., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemPlusChem. [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Denmark, S. E., & Smith, R. C. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. Scope of Fe-catalyzed cross-coupling reactions utilizing isoquinoline as a ligand. [Link]

  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • MH Chem. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Dhoro, F., & Chibale, K. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Denmark, S. E., & Ober, M. H. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]

  • MDPI. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. [Link]

  • Al-Suwaidan, I. A., et al. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. National Institutes of Health. [Link]

  • Thomas, S. A., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Roughley, S. D., & Jordan, A. M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • Thomas, S. A., et al. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]

  • Al-Ghorbani, M., et al. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]

  • Al-Said, M. S., et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Institutes of Health. [Link]

  • Mazzone, G., et al. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. PubMed. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Slideshare. Suzuki Reaction. [Link]

  • Reizman, B. J., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. [Link]

  • ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... [Link]

Sources

Technical Support Center: Functionalization of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its synthetic transformations, providing in-depth, experience-driven troubleshooting advice and frequently asked questions.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section provides a question-and-answer-style guide to troubleshoot specific issues that may arise during the functionalization of this compound.

Issue 1: Poor Selectivity in Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling to functionalize the C-5 position (at the bromine), but I'm observing a mixture of products, including reaction at the C-1 and C-3 chloro positions. How can I improve selectivity?

Answer: This is a common challenge due to the presence of multiple reactive halogen sites. The relative reactivity of the halogens in this compound is influenced by both the inherent bond strengths (C-Br vs. C-Cl) and the electronic environment of the isoquinoline ring. While C-Br bonds are generally more reactive in palladium-catalyzed cross-couplings, the chlorine at the 1-position is activated by the adjacent nitrogen atom, making it susceptible to reaction.[1]

Root Causes & Solutions:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for controlling selectivity.[2][3]

    • For C-5 Selectivity (Suzuki/Stille): Use a less reactive catalyst system that favors the more labile C-Br bond. A combination of Pd(PPh₃)₄ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance selectivity for the C-Br bond. These ligands promote oxidative addition at the weaker C-Br bond while sterically hindering approach to the C-1 chloro position.

    • For C-1 Selectivity (Buchwald-Hartwig/Suzuki): To target the C-1 position, a more active catalyst system is often required. Catalysts like Pd₂(dba)₃ with ligands such as Xantphos can be effective. The choice of base is also critical; weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize side reactions.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Start with room temperature or slightly elevated temperatures (40-60 °C) and monitor the reaction progress. Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.

  • Solvent Effects: The solvent can influence catalyst activity and selectivity. In some cases, polar aprotic solvents like THF or dioxane can favor the desired selectivity.[4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-5

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., dioxane/water mixture, 4:1).

  • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Hydrodehalogenation (Loss of Halogen)

Question: During my cross-coupling reaction, I am observing a significant amount of a byproduct where one of the halogens has been replaced by a hydrogen atom. What is causing this, and how can I prevent it?

Answer: This side reaction is known as hydrodehalogenation and is a common issue in palladium-catalyzed reactions.[5][6] It can occur through several mechanisms, often involving a palladium-hydride species that participates in the catalytic cycle, leading to reductive elimination of the aryl-hydride instead of the desired cross-coupled product.[5]

Root Causes & Solutions:

  • Source of Hydride: The hydride source can be varied and sometimes unintentional. Common sources include:

    • Solvents: Alcohols (like isopropanol) or ethers with labile hydrogens can act as hydride donors.[5]

    • Bases: Bases containing β-hydrogens, such as triethylamine, can undergo β-hydride elimination to form a palladium-hydride species.[7][8]

    • Reagents: Formate salts or phosphinates, sometimes used as additives, are known hydride sources.[6]

  • Preventative Measures:

    • Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or DMF.

    • Base Selection: Employ bases that lack β-hydrogens, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. If an amine base is necessary, consider a hindered one like diisopropylethylamine (DIPEA).

    • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous and inert conditions to minimize water, which can also contribute to hydrodehalogenation.

Issue 3: Formation of Homocoupled Byproducts

Question: In my Suzuki-Miyaura coupling, I am seeing the formation of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I minimize this?

Answer: Homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen and can be catalyzed by the palladium species.

Root Causes & Solutions:

  • Oxygen Contamination: Rigorously degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal. A large excess can increase the rate of homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.

  • Ligand Choice: Certain ligands can suppress homocoupling. Experiment with different phosphine ligands to find the optimal one for your specific transformation.

Issue 4: Difficulty with Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) with an amine at the C-1 position, but the reaction is sluggish and gives low yields. What can I do to improve this?

Answer: The chlorine at the C-1 position of this compound is the most activated towards SNAr due to the electron-withdrawing effect of the adjacent nitrogen atom.[1] However, the success of the reaction is highly dependent on the nucleophilicity of the incoming nucleophile and the reaction conditions.

Root Causes & Solutions:

  • Nucleophile Strength: Weakly nucleophilic amines may require more forcing conditions.

    • Base Assistance: The use of a non-nucleophilic base like DBU or a strong base like NaH can deprotonate the amine, increasing its nucleophilicity.

    • Temperature: Increasing the reaction temperature can help to overcome the activation energy barrier.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[9]

  • Leaving Group Ability: While chlorine is a reasonable leaving group in this activated system, you may consider if a related substrate with a better leaving group (e.g., fluorine) is available for particularly challenging nucleophiles.

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: The general order of reactivity for oxidative addition in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl. Therefore, the C-Br bond at the 5-position is generally the most reactive.[10] However, the C-Cl bond at the 1-position is electronically activated by the adjacent nitrogen, making it more reactive than the C-Cl bond at the 3-position and sometimes competitive with the C-Br bond, depending on the specific reaction conditions.[1]

Q2: Can I perform a selective lithiation or Grignard formation on this compound?

A2: Yes, selective metal-halogen exchange is possible. The C-Br bond is more susceptible to exchange than the C-Cl bonds. Using reagents like n-butyllithium or isopropylmagnesium chloride at low temperatures (e.g., -78 °C) can selectively replace the bromine at the C-5 position.[11][12] It is crucial to maintain low temperatures to avoid side reactions, such as attack at the chloro positions or the isoquinoline ring itself.[13]

Q3: Are there any known issues with the stability of this compound?

A3: this compound is a relatively stable compound under normal laboratory conditions. However, like many halogenated heterocycles, it can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[14][15] This could lead to the formation of the corresponding chloroisoquinolinone derivatives.

Q4: What are the best practices for purifying the products of reactions with this compound?

A4: Standard purification techniques are generally effective.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective for separating the desired product from starting material and non-polar byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining high purity material.[16]

  • Preparative HPLC: For challenging separations or to achieve very high purity, reversed-phase or normal-phase preparative HPLC can be employed.[17]

Q5: In a Buchwald-Hartwig amination, can I selectively react at the C-Br position over the C-Cl positions?

A5: Achieving high selectivity in Buchwald-Hartwig aminations can be challenging due to the high activity of modern catalyst systems. However, selectivity for the C-Br bond can often be favored by using specific ligand/palladium combinations and carefully controlling the reaction conditions. For instance, using a bulky, electron-rich ligand at a lower temperature may favor the oxidative addition at the more reactive C-Br bond.[18] Conversely, more forcing conditions or highly active catalysts might lead to reaction at the C-1 chloro position as well.

III. Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Products & Side Products This compound This compound Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base This compound->Pd Catalyst, Ligand, Base Functionalization Attempt Desired C-5 Coupled Product Desired C-5 Coupled Product Pd Catalyst, Ligand, Base->Desired C-5 Coupled Product Selective Conditions (e.g., mild temp, bulky ligand) C-1 Coupled Side Product C-1 Coupled Side Product Pd Catalyst, Ligand, Base->C-1 Coupled Side Product Non-Selective Conditions (e.g., high temp, active catalyst) Hydrodehalogenation Product Hydrodehalogenation Product Pd Catalyst, Ligand, Base->Hydrodehalogenation Product Presence of Hydride Source

Caption: Competing reaction pathways in the functionalization of this compound.

Diagram 2: Troubleshooting Logic for Hydrodehalogenation

G start Hydrodehalogenation Observed q1 Is your solvent protic (e.g., alcohol)? start->q1 a1_yes Switch to aprotic solvent (Toluene, Dioxane, THF) q1->a1_yes Yes q2 Does your base have β-hydrogens (e.g., Et3N)? q1->q2 No a1_yes->q2 a2_yes Use inorganic base (K2CO3, Cs2CO3) q2->a2_yes Yes q3 Are reaction conditions strictly anhydrous? q2->q3 No a2_yes->q3 a3_no Dry solvents and use inert atmosphere q3->a3_no No end Problem Resolved q3->end Yes a3_no->end

Caption: A troubleshooting workflow for identifying and resolving sources of hydrodehalogenation.

IV. References

  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. (2015). DOI: 10.1039/C5OB01949D.

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health.

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. (2012).

  • This compound | CAS 1215767-89-7. Benchchem.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. PubMed. (2020).

  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF. ResearchGate.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. (2021).

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. ResearchGate. (2020).

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.

  • Purification of isoquinoline. Google Patents.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. (2008).

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate.

  • How do I selectively exchange iodine with lithiate?. ResearchGate. (2015).

Sources

Improving yields for reactions involving 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,3-dichloroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your chemical reactions and overcoming common experimental challenges.

I. Troubleshooting Guide: Low Yields and Side Product Formation

This section addresses the most common issue encountered when working with this compound: suboptimal reaction yields. The unique electronic properties and steric environment of this molecule, with three halogen atoms of differing reactivity, present specific challenges in cross-coupling and substitution reactions.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • A significant amount of starting material (this compound) remains unreacted.

  • Formation of homocoupled byproducts from the boronic acid reagent is observed.[1]

  • Hydrodehalogenation (loss of a halogen atom) of the starting material occurs.

Root Cause Analysis and Solutions:

A successful Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle's three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Low yields often indicate a bottleneck in one of these stages.

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Evaluate Catalyst System (Pd source and ligand) Start->Check_Catalyst Check_Base Assess Base and Solvent System Start->Check_Base Check_Boronic_Acid Verify Boronic Acid Quality and Stoichiometry Start->Check_Boronic_Acid Check_Temp Optimize Reaction Temperature Start->Check_Temp Solution_Ligand Solution: - Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). - Consider a pre-formed catalyst. Check_Catalyst->Solution_Ligand Rationale: Bulky ligands promote reductive elimination and stabilize the active Pd(0) species. Solution_Base Solution: - Use a stronger base (e.g., Cs2CO3, K3PO4). - Ensure adequate degassing of aqueous solvents. Check_Base->Solution_Base Rationale: The base activates the boronic acid for transmetalation. Poorly degassed water can lead to catalyst deactivation. Solution_Boronic_Acid Solution: - Use a slight excess (1.1-1.5 equiv.) of boronic acid. - Check for protodeboronation. Check_Boronic_Acid->Solution_Boronic_Acid Rationale: Homocoupling is often an issue. Ensure the boronic acid is not degraded. Solution_Temp Solution: - Incrementally increase temperature (e.g., 80°C to 120°C). - Monitor for decomposition. Check_Temp->Solution_Temp Rationale: The C-Cl bonds are less reactive than C-Br and may require higher thermal energy for oxidative addition. Buchwald_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Ligand Evaluate Ligand Choice Start->Check_Ligand Check_Base Assess Base Strength and Solubility Start->Check_Base Check_Amine Consider Amine Nucleophilicity and Sterics Start->Check_Amine Check_Conditions Review Reaction Setup Start->Check_Conditions Solution_Ligand Solution: - Use specialized Buchwald ligands (e.g., BrettPhos, RuPhos). - Match ligand to amine class (primary, secondary, hindered). Check_Ligand->Solution_Ligand Rationale: Ligand structure dictates the stability of the Pd-amido intermediate and the rate of reductive elimination. Solution_Base Solution: - Use strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS). - Ensure base is fully dissolved or finely powdered. Check_Base->Solution_Base Rationale: The base must be strong enough to deprotonate the amine or the Pd-amine adduct without interfering with the catalyst. Solution_Amine Solution: - For primary amines, consider using an ammonia equivalent. - For hindered amines, use ligands designed for bulky substrates. Check_Amine->Solution_Amine Rationale: Different amine classes have varying reactivity profiles and require tailored catalytic systems. Solution_Conditions Solution: - Ensure strictly anaerobic conditions. - Use a high-boiling point solvent like toluene or t-BuOH. Check_Conditions->Solution_Conditions Rationale: The Pd(0) catalyst is highly sensitive to oxygen. Solvent choice affects solubility and reaction temperature.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocols & Explanations:

  • Ligand Selection is Key: The success of a Buchwald-Hartwig reaction is highly dependent on the phosphine ligand. [5] * Expert Insight: For coupling with primary and secondary alkylamines, ligands like BrettPhos and RuPhos are excellent starting points. Their bulk facilitates the final reductive elimination step, which is often rate-limiting. [6] * Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 BrettPhos precatalysts) is highly recommended. These are air-stable and efficiently generate the active LPd(0) species in situ, leading to more reproducible results. [6][7]

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option, particularly when using ammonia equivalents. [8] * Physical Form: Ensure the base is a fine, free-flowing powder. Clumps can lead to poor solubility and inconsistent reaction rates.

ParameterStandard ConditionOptimized Condition for this compoundRationale
Catalyst Pd₂(dba)₃BrettPhos Pd G3/G4 PrecatalystAir-stable, efficient generation of active Pd(0), broad substrate scope. [6][7]
Ligand BINAP, dppfBrettPhos, RuPhosSpecifically designed for C-N coupling, accelerates reductive elimination. [5][6]
Base K₂CO₃, Cs₂CO₃NaOt-Bu, LHMDSStronger bases are required for efficient amine deprotonation. [8]
Solvent DioxaneToluene, CPME, or t-BuOHHigher boiling points allow for a wider temperature range; CPME is a greener alternative.
Atmosphere NitrogenGlovebox or rigorous Schlenk technique (Argon)The catalytic system is extremely sensitive to oxygen.

II. Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is the most reactive?

A1: The reactivity of the halogens depends on the reaction type:

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): The order of reactivity for oxidative addition is generally C-Br > C-Cl. [9]Therefore, the bromine at position 5 is the most reactive site. Selective coupling at the C5-Br position can often be achieved by using milder conditions (e.g., lower temperatures, specific catalysts) that do not activate the C-Cl bonds. [10]* For Nucleophilic Aromatic Substitution (SₙAr): The chlorine at position 1 is the most reactive. [11]Its position alpha to the ring nitrogen makes it highly activated towards nucleophilic attack. The C3-Cl and C5-Br positions are significantly less reactive under typical SₙAr conditions. [11] Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) cocatalyst in the presence of oxygen. [12][13]* Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon is preferred) throughout the reaction.

  • Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper cocatalyst, which completely eliminates this side reaction pathway. [12]These methods often require specific palladium catalysts or ligands.

  • Amine Base: The choice of amine base can influence the rate of homocoupling. Diisopropylamine or triethylamine are commonly used. [9] Q3: How do I purify my final product? The byproducts are very close to my product on TLC.

A3: Purification of substituted isoquinolines can be challenging due to the similar polarity of starting materials, byproducts, and the final product.

  • Column Chromatography: This is the most common method.

    • Expert Tip: Use a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate) to achieve better separation. Sometimes, adding a small amount of a third solvent, like dichloromethane, can improve resolution.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. [14]Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).

  • Preparative HPLC: For very difficult separations or to obtain material of very high purity, preparative reverse-phase HPLC is a powerful option.

Q4: Can I perform a nucleophilic aromatic substitution (SₙAr) on the chloro groups without affecting the bromo group?

A4: Yes, this is a key feature of this molecule's reactivity. The chlorine atom at the C1 position is highly activated towards SₙAr due to the electronic influence of the adjacent ring nitrogen. [11]You can selectively displace this chlorine with various nucleophiles (e.g., alkoxides, amines) under relatively mild conditions, leaving the C3-Cl and the C5-Br bonds intact. This differential reactivity is a powerful tool for the sequential functionalization of the isoquinoline core.

III. Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position

Objective: To selectively couple an arylboronic acid at the C5-Br position while preserving the C1-Cl and C3-Cl bonds.

Methodology:

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a glovebox, add the palladium catalyst. A reliable system is Pd(OAc)₂ (2 mol%) and SPhos (4.4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 4:1 mixture. The final concentration should be around 0.1 M with respect to the isoquinoline.

  • Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring under a positive pressure of argon.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Laha, J. K., & Day, V. W. (2012). A Versatile Synthesis of Substituted Isoquinolines. Organic Letters, 14(23), 6048–6051. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • WuXi AppTec. (2024). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Nucleophilic Aromatic Substitution EXPLAINED! Retrieved from [Link]

  • National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • ChemOrgChem. (2024). Sonogashira coupling reaction | Organometallic name reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sometimes challenging building block. Here, we will address common issues encountered during its functionalization, providing in-depth, field-proven insights to help you troubleshoot your experiments and achieve your synthetic goals.

Understanding the Reactivity Landscape

This compound is a highly functionalized heterocyclic compound with three distinct halogenated positions, each exhibiting different reactivity profiles. A clear understanding of these differences is crucial for designing successful synthetic strategies. The electron-deficient nature of the isoquinoline ring system, amplified by the three electron-withdrawing halogens, makes it a versatile intermediate for various transformations.[1]

Reactivity Hierarchy

The reactivity of the three halogen atoms is governed by a combination of electronic and steric effects.

  • C1-Cl (α to Nitrogen): This position is the most activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent ring nitrogen.[1] This allows for selective functionalization at the 1-position with various nucleophiles.[1]

  • C5-Br: In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than C-Cl bonds.[1] The established reactivity trend is I > Br > OTf > Cl, making the C5 position the primary site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1]

  • C3-Cl: The chlorine at the 3-position is the least reactive of the three halogens in both SNAr and cross-coupling reactions under typical conditions.[1]

This differential reactivity allows for a stepwise and regioselective functionalization of the molecule, a key feature for building molecular complexity.

cluster_0 Reactivity Profile of this compound cluster_1 Reaction Types C1-Cl C1-Cl (α to Nitrogen) SNAr Nucleophilic Aromatic Substitution (SNAr) C1-Cl->SNAr Most Reactive C5-Br C5-Br CrossCoupling Palladium-Catalyzed Cross-Coupling C5-Br->CrossCoupling Most Reactive C3-Cl C3-Cl C3-Cl->SNAr Least Reactive C3-Cl->CrossCoupling Least Reactive

Caption: Relative reactivity of the halogenated positions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Q1: My Suzuki coupling at the C5-Br position is giving low to no yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki couplings are a frequent issue.[2] Let's break down the potential culprits and solutions.

1. Catalyst and Ligand Inactivity:

  • Cause: The Pd(0) active species is sensitive to oxygen.[3] Inadequate degassing or a poor inert atmosphere can deactivate the catalyst. The choice of ligand is also critical, especially for less reactive aryl chlorides, but also important for bromides.

  • Solution:

    • Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[2][3]

    • Catalyst/Ligand Screening: If a standard catalyst like Pd(PPh₃)₄ is failing, consider screening other catalyst systems. For challenging couplings, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective. A pre-catalyst screen is often a worthwhile investment.[4]

2. Boronic Acid/Ester Issues:

  • Cause: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially at high temperatures or in the presence of certain bases.[4][5] They can also degrade upon improper storage.[3]

  • Solution:

    • Use fresh, high-purity boronic acid.

    • Consider using a more stable boronic ester derivative, such as a pinacol ester.[3]

    • Avoid excessively high temperatures if possible. Microwave irradiation can sometimes provide the necessary energy in a shorter time, minimizing degradation.[4]

3. Base and Solvent Problems:

  • Cause: The choice and quality of the base are crucial for the transmetalation step.[6] The solvent must be anhydrous and of high purity.[3]

  • Solution:

    • Base Screening: Screen different bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.[2] Ensure the base is a fine, dry powder.

    • Solvent Purity: Use anhydrous solvents. Ethereal solvents like 1,4-dioxane or THF should be checked for peroxides.[3] A mixture of an organic solvent and water is often necessary.[7]

ParameterRecommendation 1Recommendation 2Recommendation 3Source
Catalyst Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃[4][7]
Ligand PPh₃SPhosXPhos[4][8]
Base K₂CO₃Cs₂CO₃K₃PO₄[2][7]
Solvent Dioxane/WaterToluene/WaterTHF/Water[3][7]

Troubleshooting Workflow:

Start Low Yield in Suzuki Coupling Check_Inert Verify Inert Atmosphere (Degas Solvents, N2/Ar Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Boronic Acid, Dry Base/Solvent) Check_Inert->Check_Reagents Atmosphere OK Screen_Conditions Systematically Screen Conditions Check_Reagents->Screen_Conditions Reagents OK Screen_Catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) Screen_Conditions->Screen_Catalyst Screen_Base Screen Base (e.g., Cs2CO3, K3PO4) Screen_Catalyst->Screen_Base No Improvement Success Improved Yield Screen_Catalyst->Success Success Screen_Solvent Screen Solvent (e.g., Toluene, THF) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Success Screen_Solvent->Success Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Q2: I am attempting a Sonogashira coupling at C5, but I'm mostly getting starting material back and some alkyne homocoupling (Glaser coupling). How can I fix this?

A2: This is a classic Sonogashira problem. The formation of homocoupled byproducts and low conversion points to issues in the catalytic cycle.

  • Cause: Oxygen is a major culprit in promoting the homocoupling of terminal alkynes.[9] Also, the copper co-catalyst might be inhibited, or the palladium catalyst may not be efficient enough.

  • Solution:

    • Rigorous Degassing: As with Suzuki coupling, ensure your solvent and reaction mixture are thoroughly deoxygenated.[9]

    • Amine Base: The choice of amine base is critical. It acts as both a base and a solvent, and sometimes as a ligand. Diisopropylamine or triethylamine are commonly used.[10] Ensure it is fresh and dry.

    • Copper(I) Source: Use a fresh source of CuI. If you suspect issues with the copper co-catalyst, you can opt for copper-free Sonogashira conditions, which often employ more sophisticated palladium catalysts.[9]

    • Catalyst System: While Pd(PPh₃)₂Cl₂/CuI is standard, consider other palladium sources if the reaction is sluggish.[10]

Q3: My Buchwald-Hartwig amination at C5 is sluggish. What can I do to drive it to completion?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several factors.[11][12]

  • Cause: Steric hindrance can be a significant issue, both on the isoquinoline and the amine coupling partner.[13] The choice of base and ligand is also paramount for an efficient catalytic cycle.[11]

  • Solution:

    • Ligand Choice: This is often the most critical parameter. For sterically hindered substrates, bulky, electron-rich phosphine ligands like Josiphos, XPhos, or tBuXPhos are often required to promote efficient reductive elimination.[14]

    • Base: A strong, non-nucleophilic base is needed. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common and effective choices. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used as an ammonia equivalent for the synthesis of primary arylamines.[14]

    • Temperature: These reactions often require elevated temperatures (80-110 °C). If the reaction is slow at a lower temperature, cautiously increase it.

Nucleophilic Aromatic Substitution (SNAr)
Q4: I am trying to perform a nucleophilic substitution at the C1 position, but the reaction is not working. What could be wrong?

A4: While the C1 position is the most activated for SNAr, the reaction's success still depends on the nucleophile's strength and the reaction conditions.[1]

  • Cause:

    • Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.

    • Poor Leaving Group Ability: Although activated, chloride is not as good a leaving group as bromide or iodide.

    • Solvent Effects: The solvent plays a crucial role in stabilizing the intermediate Meisenheimer complex.

  • Solution:

    • Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it first with a strong base (e.g., NaH for an alcohol) to generate the more potent anionic nucleophile (an alkoxide).

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the nucleophilic salt and do not solvate the anion as strongly, thus increasing its effective nucleophilicity.

    • Temperature: Heating the reaction is often necessary to overcome the activation energy barrier.

Frequently Asked Questions (FAQs)

Q1: Can I selectively functionalize the C1-Cl or C3-Cl positions using cross-coupling reactions?

A1: Yes, but it is more challenging than at the C5-Br position. Aryl chlorides are less reactive in oxidative addition to Pd(0) than aryl bromides.[5][15] To achieve this, you will typically need more forcing conditions and specialized catalyst systems, often involving bulky, electron-rich phosphine ligands (like those used in Buchwald-Hartwig aminations) or N-heterocyclic carbene (NHC) ligands.[4] This allows for a sequential cross-coupling strategy: first at the C5-Br position under milder conditions, followed by coupling at a C-Cl position under more vigorous conditions.

Q2: Is it possible to perform a nucleophilic substitution at the C5-Br position?

A2: It is generally very difficult under standard SNAr conditions. The C5 position is not significantly activated by the ring nitrogen in the same way the C1 position is.[1] The primary route for functionalizing the C5 position is through metal-catalyzed cross-coupling reactions.

Q3: What is the order of electrophilic substitution on the this compound ring?

A3: Electrophilic substitution on the isoquinoline core generally occurs on the benzene ring rather than the electron-deficient pyridine ring.[16] The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack.[17] For isoquinoline itself, electrophilic substitution favors the C5 and C8 positions.[16] However, in this compound, the existing substituents will direct further substitution. The two chlorine atoms are deactivating, and the bromine atom is also deactivating but ortho-, para-directing. The precise outcome would depend on the specific electrophile and reaction conditions, but further substitution on the benzene ring would be challenging due to the presence of three deactivating halogen groups.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with any halogenated aromatic compound, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a starting point for the coupling of an arylboronic acid at the C5-position.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).[7]

  • Inert Atmosphere:

    • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

    • In a separate vial, prepare the catalyst by adding Pd(PPh₃)₄ (0.05 equiv) and purge with argon. Add this to the main reaction flask.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.[7]

  • Work-up:

    • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the C1-Position with an Alkoxide

This protocol describes the substitution of the C1-chloro group with a generic alkoxide.

  • Nucleophile Preparation:

    • In a flame-dried round-bottom flask under argon, add the desired alcohol (1.5 equiv) to a suspension of sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Reaction:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[18]

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 14, 2026, from [Link]

  • YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved January 14, 2026, from [Link]

  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. In Heterocyclic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 14, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]

  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved January 14, 2026, from [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved January 14, 2026, from [Link]

  • YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved January 14, 2026, from [Link]

  • LookChem. (n.d.). Cas 1029720-67-9,5-broMo-3-chloroisoquinoline. Retrieved January 14, 2026, from [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Angewandte Chemie International Edition, 54(43), 12649-12653. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2016). A speedy route to sterically encumbered, benzene-fused derivatives of privileged, naturally occurring hexahydropyrrolo[1,2-b]isoquinoline. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 14, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Nucleophilic Substitution Reactions. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 14, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 14, 2026, from [Link]

  • ScienceDirect. (n.d.). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2019). Tetranuclear Palladium Complexes of Abnormal N‐Heterocyclic Carbene Ligands and their Catalytic Activities in Mizoroki‐Heck Coupling Reaction of Electron‐Rich Aryl Chlorides. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Cenmed Enterprises. (n.d.). 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Retrieved January 14, 2026, from [Link]

  • PubMed Central. (n.d.). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved January 14, 2026, from [Link]

Sources

Identification of byproducts in 5-Bromo-1,3-dichloroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Bromo-1,3-dichloroisoquinoline. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, providing in-depth technical insights and practical troubleshooting strategies to help you identify and mitigate the formation of byproducts.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section focuses on specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield of this compound is significantly lower than expected, and my crude product shows multiple spots on TLC. What are the likely byproducts?

Answer:

Low yields and the presence of multiple impurities are common challenges in the synthesis of this compound. The primary synthetic route involves the electrophilic bromination of 1,3-dichloroisoquinoline. The main contributors to yield loss are typically incomplete reaction and the formation of over-brominated species.

Primary Byproduct: Over-bromination

The most prevalent byproduct is 5,7-dibromo-1,3-dichloroisoquinoline .[1] This occurs when the electrophilic substitution continues on the activated isoquinoline ring. The electron-donating character of the first bromine atom at the 5-position, despite the presence of two deactivating chloro groups, can facilitate a second bromination at the C-7 position.

Other Potential Byproducts:

  • Unreacted 1,3-dichloroisoquinoline: Incomplete bromination will result in the presence of the starting material in your crude product.

  • Isomeric Monobrominated Products: While the 5-position is electronically favored for bromination due to the directing effects of the chloro groups, minor amounts of other isomers, such as 8-bromo-1,3-dichloroisoquinoline, may form depending on the reaction conditions.

  • Polybrominated Species: Although less common, the formation of tri- or even tetra-brominated isoquinolines is possible under harsh reaction conditions or with an excess of the brominating agent.

Question 2: I have an unexpected set of peaks in my 1H NMR and a higher mass ion in my MS data. How can I confirm the presence of 5,7-dibromo-1,3-dichloroisoquinoline?

Answer:

Confirming the structure of byproducts requires a careful analysis of spectroscopic data. Here’s a guide to identifying 5,7-dibromo-1,3-dichloroisoquinoline in your mixture.

1H NMR Spectroscopy:

The aromatic region of the 1H NMR spectrum is diagnostic. While the desired this compound will show three distinct aromatic protons, the 5,7-dibromo byproduct will only show two.

CompoundExpected 1H NMR Signals (Aromatic Region)
This compound ~8.2-7.8 ppm (3H, complex multiplet)
5,7-dibromo-1,3-dichloroisoquinoline ~8.1 ppm (1H, d), ~7.9 ppm (1H, d)

Predicted 1H and 13C NMR data for 5,7-dibromo-1,3-dichloroisoquinoline While experimental data for this specific byproduct is not readily available in the literature, we can predict the expected shifts based on the analysis of similar polyhalogenated quinolines and isoquinolines.

NucleusPredicted Chemical Shift (ppm)
1H H-4: ~7.8 (s), H-6: ~8.0 (d, J ≈ 2 Hz), H-8: ~8.2 (d, J ≈ 2 Hz)
13C C-1: ~150, C-3: ~145, C-4: ~122, C-4a: ~135, C-5: ~120, C-6: ~138, C-7: ~125, C-8: ~130, C-8a: ~128

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for identifying halogenated compounds due to their characteristic isotopic patterns.

  • This compound (C9H4BrCl2N): The molecular ion (M+) will appear as a cluster of peaks around m/z 275, 277, 279, and 281, reflecting the isotopic distribution of one bromine atom (79Br/81Br, ~1:1 ratio) and two chlorine atoms (35Cl/37Cl, ~3:1 ratio).[1]

  • 5,7-dibromo-1,3-dichloroisoquinoline (C9H3Br2Cl2N): The molecular ion will be observed at a higher mass, with a more complex isotopic cluster around m/z 353, 355, 357, 359, and 361, characteristic of two bromine and two chlorine atoms. The presence of two bromine atoms results in a distinctive 1:2:1 intensity ratio for the major isotopic peaks.

Question 3: My crude product contains impurities that I suspect are from the synthesis of the 1,3-dichloroisoquinoline starting material. What are these likely to be?

Answer:

Impurities from the synthesis of 1,3-dichloroisoquinoline can indeed be carried over. A common method for its preparation is the reaction of N-phenyl-2-cyanoacetamide with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), or via a Vilsmeier-Haack type reaction. Potential byproducts from these routes include:

  • Monochloro- and Hydroxy-isoquinolines: Incomplete chlorination can lead to the formation of species like 1-chloro-isoquinolin-3-ol or 3-chloro-isoquinolin-1-ol . These are often more polar than the desired product and can be identified by their different retention times in chromatography and by the presence of an O-H stretch in the IR spectrum.

  • Phosphorus-containing impurities: Reactions involving phosphorus oxychloride can sometimes lead to the formation of phosphate esters or other phosphorus-containing byproducts, which can complicate purification.

  • Unreacted starting materials and intermediates: Depending on the specific synthetic route to the isoquinoline core, unreacted precursors such as homophthalimide or arylacetonitriles could be present.

Workflow for Byproduct Identification

Caption: Workflow for the isolation and identification of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I minimize its formation?

A1: The most common byproduct is 5,7-dibromo-1,3-dichloroisoquinoline .[1] To minimize its formation, careful control of the reaction stoichiometry is crucial. Avoid using a large excess of the brominating agent. Additionally, monitoring the reaction progress by TLC or HPLC and stopping the reaction once the starting material is consumed can prevent over-bromination. Lowering the reaction temperature may also increase selectivity for mono-bromination.

Q2: What are the best purification techniques for removing byproducts from my crude this compound?

A2: A combination of techniques is often most effective:

  • Fractional Distillation: Under reduced pressure, this can be effective for separating the desired product from byproducts with significantly different boiling points.[1]

  • Column Chromatography: This is a highly effective method for separating the mono-brominated product from the di-brominated and other polar or non-polar impurities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used.

  • Recrystallization: This can be a final polishing step to obtain a highly pure product, provided a suitable solvent system can be found.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, several safety precautions are essential:

  • Halogenating Agents: Bromine and other brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus Reagents: Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Handle these reagents with extreme care in a moisture-free environment.

  • Reaction Conditions: The bromination reaction can be exothermic. Ensure proper temperature control and be prepared for a potential increase in reaction rate.

Reaction Pathway and Byproduct Formation

Synthesis_and_Byproducts cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction: Bromination cluster_byproducts Byproduct Formation Arylacetonitrile Arylacetonitrile Derivative 1,3-dichloroisoquinoline 1,3-dichloroisoquinoline Arylacetonitrile->1,3-dichloroisoquinoline Cyclization/Chlorination Vilsmeier_Reagents Vilsmeier Reagents (POCl3/DMF) Vilsmeier_Reagents->1,3-dichloroisoquinoline Incomplete_Chlorination Monochloro/Hydroxy Byproducts 1,3-dichloroisoquinoline->Incomplete_Chlorination Incomplete Reaction This compound This compound (Target) 1,3-dichloroisoquinoline->this compound Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->this compound 5,7-dibromo-1,3-dichloroisoquinoline 5,7-dibromo-1,3-dichloroisoquinoline This compound->5,7-dibromo-1,3-dichloroisoquinoline Over-bromination

Caption: Synthetic pathway and key byproduct formation.

References

Sources

Technical Support Center: 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1,3-dichloroisoquinoline (CAS 1215767-89-7). This document is designed for researchers, medicinal chemists, and materials scientists to ensure the stability and integrity of this versatile heterocyclic building block. Here, we address common challenges and questions through a series of practical troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.

Q1: My solid this compound, which was initially an off-white powder, has developed a yellow or brownish tint. What has happened, and is it still usable?

A1: A color change from off-white to yellow or brown is a primary indicator of potential degradation. This is often due to a combination of minor hydrolysis and sensitivity to light.

  • Causality: The isoquinoline core, particularly with electron-withdrawing halogen substituents, is susceptible to trace amounts of moisture in the atmosphere, leading to slow hydrolysis.[1][2] Furthermore, aromatic compounds containing carbon-bromine bonds can be sensitive to light, which can initiate radical pathways or other degradation processes over time.[3][4] The resulting impurities are often colored chromophores that become visible even at low concentrations.

  • Recommended Action:

    • Assess Purity: Before use, check the purity of the discolored material using a suitable analytical method such as TLC, LC-MS, or ¹H NMR. Compare the results to the certificate of analysis or a fresh, uncolored sample if available.

    • Identify Impurities: Look for new peaks in your chromatogram or unexpected signals in the NMR spectrum. A common hydrolysis product would involve the replacement of one of the highly reactive chlorine atoms (particularly at the 1-position) with a hydroxyl group.[5][6]

    • Decision on Use:

      • For high-precision experiments like catalysis or kinetic studies, using the discolored material is not recommended as impurities can interfere with the reaction.

      • For general synthetic transformations where high purity is less critical, you may be able to proceed, but be aware that yields may be lower and further purification of the final product will be necessary. Purification of the starting material via recrystallization or column chromatography may be possible, but ordering a fresh batch is often more time and cost-effective.

Q2: I'm performing a Suzuki or Sonogashira coupling reaction, and my yields are significantly lower than expected. I suspect an issue with my this compound starting material. How can I verify this?

A2: Low yields in cross-coupling reactions are a classic symptom of either degraded starting material or suboptimal reaction conditions. Given the reactivity of this compound, verifying its integrity is a crucial first step.

  • Underlying Chemistry: this compound has three halogen sites with differential reactivity. The chlorine at the C1 position is the most labile towards nucleophilic substitution, while the C-Br bond at C5 and the C-Cl bond at C3 are typically targeted in metal-catalyzed cross-coupling reactions.[5] If the compound has degraded, it's likely through nucleophilic attack at C1 by ambient moisture, which would consume your starting material and introduce hydroxylated impurities that are unreactive under typical cross-coupling conditions.

  • Troubleshooting Workflow:

    • Confirm Identity and Purity: Run an LC-MS analysis on your starting material. Confirm that the primary peak corresponds to the correct mass (m/z for C₉H₄BrCl₂N is approx. 275/277/279 depending on isotopes). Quantify the purity by peak area. A purity below 95% is a cause for concern.

    • Check for Hydrolysis Byproducts: Look for a peak corresponding to the mass of 5-bromo-3-chloro-isoquinolin-1-ol (C₉H₅BrClNO). This is the most probable degradation product.

    • Review Handling Practices: Were the reagent bottles purged with inert gas (Nitrogen or Argon) after each use? Was the compound weighed out quickly in a low-humidity environment? Exposure to air and moisture, even for brief periods, can initiate degradation.

The following diagram illustrates a logical workflow for troubleshooting this issue.

G start Low Reaction Yield check_sm Step 1: Verify Starting Material (SM) Integrity start->check_sm sub_visual Visual Inspection: Color Change? check_sm->sub_visual check_conditions Step 2: Evaluate Reaction Conditions action_optimize Action: Optimize Solvent, Base, Catalyst, Temperature check_conditions->action_optimize sub_analytical Analytical Check: LC-MS or NMR sub_visual->sub_analytical result_degraded Result: SM Degraded (Impurities Present) sub_analytical->result_degraded Impurities >3% result_pure Result: SM Pure (>97%) sub_analytical->result_pure Purity OK action_replace Action: Purify SM or Order Fresh Batch result_degraded->action_replace result_pure->check_conditions

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term stability and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: The ideal storage conditions are designed to mitigate the risks of hydrolysis, photodecomposition, and reaction with atmospheric components. Based on the chemical structure and general principles for halogenated heterocycles, the following conditions are strongly recommended.

ConditionRecommendationScientific Rationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions. While some related compounds may be stored at room temperature, refrigeration provides a greater margin of safety against slow decomposition over months or years.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. The isoquinoline ring system is susceptible to nucleophilic attack by water.[2]
Light Amber Vial / Protect from LightThe Carbon-Bromine bond can be labile to UV and even ambient light, which can cause decomposition. Storing in a dark, light-blocking container is critical.[3][4]
Container Tightly Sealed Glass VialMust have a secure, airtight seal (e.g., with a PTFE-lined cap) to prevent moisture ingress. Glass is preferred over plastic for its chemical inertness.

Q2: Can I store this compound in solution? If so, which solvents are recommended?

A2: Storing this compound in solution is not recommended for long periods (more than 24 hours).

  • Explanation: As a reactive building block, this compound is susceptible to solvolysis, especially with nucleophilic solvents. Protic solvents like methanol or ethanol are unsuitable as they can react with the labile C1-chloride.[5] Even aprotic solvents like DMSO or DMF can contain residual water that will lead to hydrolysis over time. For experimental use, prepare solutions fresh and use them immediately. If a solution must be stored for a short period (e.g., overnight), use a dry, aprotic solvent like anhydrous toluene or dioxane under an inert atmosphere and refrigerate.

Q3: Is this compound hygroscopic?

A3: While there is no specific hygroscopicity data available for this compound, its high reactivity towards water means it should be treated as being extremely moisture-sensitive. The primary concern is not absorption of water from the air (hygroscopicity) but rather its chemical reaction with any available water, leading to irreversible degradation.[6] Therefore, handling should always be performed in a dry environment (e.g., glovebox or under a stream of inert gas).

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is a research chemical with limited toxicological data, but related structures indicate potential hazards.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice, but check for specific compatibility).

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • LookChem. 5-broMo-3-chloroisoquinoline(1029720-67-9) Chemical Properties. Available at: [Link]

  • CP Lab Safety. 5-Bromo-3-chloroisoquinoline, min 98%, 1 gram. Available at: [Link]

  • Cenmed Enterprises. 5-bromo-1,3-dichloro-isoquinoline. Available at: [Link]

  • Journal of Organic Chemistry. "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy". Available at: [Link]

  • Water Research. "Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems". Available at: [Link]

  • DigitalCommons@UMaine. Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Available at: [Link]

  • Inorganic Chemistry. "Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials". Available at: [Link]

  • Organic Syntheses. "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine". Available at: [Link]

  • LookChem. 5-Bromo-1,3-dichloro-2-fluorobenzene CAS No.:17318-08-0. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • National Institutes of Health. "Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors". Available at: [Link]

  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. Available at: [Link]

  • ACS Omega. "Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide". Available at: [Link]

  • University of Guelph. HYDROLYSIS. Available at: [Link]

  • PASSel. "Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants". Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • YouTube. Hydrolysis Reactions. Available at: [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available at: [Link]

  • AA Blocks. Recent Developments in the Chemistry of Boron Heterocycles. Available at: [Link]

  • PubChem. 5-Bromo-1-chlorocyclohexa-1,3-diene. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 5-Bromo-1,3-dichloroisoquinoline. This document is designed for researchers, chemists, and process development professionals. This compound is a critical heterocyclic building block, valued for its utility as a reactive intermediate in the synthesis of complex molecules, including conjugated microporous polymers (CMPs) for environmental remediation and diverse isoquinoline derivatives for pharmaceutical research.[1]

Scaling up any chemical synthesis introduces challenges not always apparent at the lab bench. This guide provides in-depth, field-proven insights into the common synthetic routes, troubleshooting potential issues, and ensuring process safety and reproducibility. Our goal is to bridge the gap between small-scale discovery and large-scale production by explaining the causality behind experimental choices, thereby empowering you to anticipate and solve problems effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning the synthesis and scale-up of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially relevant route involves a two-step process:

  • Vilsmeier-Haack Cyclization: Synthesis of the precursor, 1,3-dichloroisoquinoline, typically starting from an N-arylacetamide derivative. This reaction uses a Vilsmeier reagent, formed in-situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve cyclization and chlorination.

  • Electrophilic Bromination: Subsequent regioselective bromination of the 1,3-dichloroisoquinoline intermediate at the C-5 position. This is often accomplished using a brominating agent like N-Bromosuccinimide (NBS) in strong acid or bromine (Br₂) in acetic acid.[1][2] The electron-withdrawing effect of the two chlorine atoms directs the bromination primarily to the C-5 position.[1]

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

When scaling this synthesis, meticulous control over the following parameters is essential:

  • Temperature Control: The Vilsmeier-Haack reaction is highly exothermic. Inadequate temperature control can lead to side reactions or, in the worst case, a thermal runaway. Similarly, the bromination step requires precise temperature management to ensure regioselectivity and prevent over-bromination.[3]

  • Reagent Addition Rate: Slow, controlled addition of POCl₃ to DMF, and subsequently the substrate to the Vilsmeier reagent, is critical for managing the reaction exotherm on a larger scale.

  • Moisture Control: The reagents, particularly POCl₃ and PCl₅, are extremely sensitive to moisture.[4][5] Any water ingress will rapidly decompose the reagents, generate corrosive HCl gas, and lead to failed reactions. All glassware, solvents, and reagents must be scrupulously dry.

  • Agitation (Stirring) Efficiency: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. Poor agitation can lead to localized "hot spots," incomplete reactions, and inconsistent product quality.

  • Quenching and Work-up: The quenching of the reaction mixture (e.g., by pouring onto ice) is also highly exothermic and requires careful execution on a large scale to prevent uncontrolled boiling and release of acidic vapors.

Q3: What are the primary safety hazards associated with the reagents?

The reagents used in this synthesis are hazardous and demand strict safety protocols:

  • Phosphorus Oxychloride (POCl₃) & Phosphorus Pentachloride (PCl₅): Both are highly corrosive and toxic.[6][7] They react violently with water to release heat and hydrogen chloride (HCl) gas.[5][8] Inhalation can cause severe respiratory damage, and skin contact can result in severe burns.[7] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

  • Strong Acids (e.g., Sulfuric Acid): Used in the bromination step, they are highly corrosive.

  • Bromine (Br₂) / N-Bromosuccinimide (NBS): Bromine is volatile, highly toxic, and corrosive. NBS is a less hazardous source of electrophilic bromine but is still a strong oxidizer and irritant.[9]

Q4: How can I effectively monitor reaction progress?

In-process controls (IPCs) are vital for a self-validating and reproducible process.

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method for monitoring the consumption of starting material and the formation of the product in both the cyclization and bromination steps.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): For more quantitative analysis, HPLC or GC can be used to track the reaction profile, determine conversion rates, and identify the formation of key impurities.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem: Low or No Yield of 1,3-Dichloroisoquinoline (Step 1)

Q: My Vilsmeier-Haack cyclization has failed or given a very low yield. What went wrong?

A: This is a common issue often traced back to reagent quality, moisture, or temperature. Follow this diagnostic workflow:

  • Possible Cause 1: Inactive Vilsmeier Reagent.

    • Why it happens: The Vilsmeier reagent (a chloroiminium salt) forms from POCl₃ and DMF.[10] If either reagent is degraded, the active species will not form. POCl₃ is particularly susceptible to hydrolysis from atmospheric moisture.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or one that has been stored under an inert atmosphere. Ensure your DMF is anhydrous.

      • Control Formation Temperature: The Vilsmeier reagent is typically pre-formed at a low temperature (e.g., 0 °C) before the substrate is added. Ensure your cooling bath is effective.

      • Order of Addition: Always add POCl₃ slowly to the DMF, not the other way around.

  • Possible Cause 2: Incomplete Reaction.

    • Why it happens: Less reactive substrates may require more forcing conditions to cyclize.[10] Insufficient reaction time or temperature will leave starting material unconsumed.

    • Troubleshooting Steps:

      • Monitor with TLC/HPLC: Before quenching, take a small sample from the reaction mixture. If starting material is still present, the reaction is not complete.

      • Increase Temperature/Time: For less reactive N-arylacetamides, the reaction may need to be heated (e.g., to 60-90 °C) after the initial addition.[3] Extend the reaction time and continue monitoring.

  • Possible Cause 3: Improper Work-up.

    • Why it happens: The work-up step involves hydrolyzing an intermediate iminium salt. This is typically done by quenching the reaction mixture on ice and neutralizing with a base.[10] If the pH is not controlled properly, the product may not precipitate or could be degraded.

    • Troubleshooting Steps:

      • Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred slurry of ice. This dissipates the heat of quenching.

      • pH Adjustment: Carefully adjust the pH of the aqueous solution with a base like sodium carbonate or sodium hydroxide until it is neutral or slightly basic (pH 7-8) to ensure complete hydrolysis and precipitation of the product.[10]

Problem: Formation of Impurities in Bromination (Step 2)

Q: My final product is contaminated with a significant amount of a dibrominated byproduct. How can I improve selectivity?

A: The formation of 5,7-dibromo-1,3-dichloroisoquinoline is the primary impurity concern.[1] Improving selectivity is key.

  • Possible Cause 1: Over-Bromination.

    • Why it happens: Using an excess of the brominating agent or running the reaction at too high a temperature can lead to a second bromination at the C-7 position.

    • Troubleshooting Steps:

      • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (NBS or Br₂), but avoid a large excess.

      • Precise Temperature Control: For brominations in sulfuric acid with NBS, maintaining a very low temperature (e.g., -25 to -18 °C) is critical for selectivity.[2] For reactions with Br₂ in acetic acid, a moderately elevated temperature (e.g., 80-90 °C) is used, but it must be strictly controlled to prevent side reactions.[1]

      • Monitor the Reaction: Use GC or HPLC to monitor the formation of the desired product and the dibromo impurity. Stop the reaction once the starting material is consumed but before the dibromo impurity level rises significantly.

  • Possible Cause 2: Inefficient Purification.

    • Why it happens: The dibromo impurity can be difficult to separate from the desired product due to similar physical properties.

    • Troubleshooting Steps:

      • Recrystallization: Carefully select a solvent system for recrystallization. A solvent in which the desired product is sparingly soluble at room temperature but readily soluble when hot, while the impurity has different solubility characteristics, is ideal.

      • Fractional Distillation: If scaling up significantly, fractional distillation under reduced pressure can be an effective method to separate the product from byproducts with different boiling points.[1]

      • Column Chromatography: While less scalable, column chromatography is effective for achieving high purity on a smaller scale.[2]

Visual Troubleshooting Guide

Troubleshooting_Low_Yield start Low Yield of This compound check_step Which step has low yield? start->check_step step1 Step 1: Vilsmeier Cyclization check_step->step1 Step 1 step2 Step 2: Bromination check_step->step2 Step 2 cause1 Check Vilsmeier Reagent (POCl3 + DMF) step1->cause1 cause2 Check Reaction Conditions (Time/Temp) step1->cause2 cause3 Check Work-up (Quench/pH) step1->cause3 cause_br1 Check Bromination Stoichiometry step2->cause_br1 cause_br2 Check Temperature Control step2->cause_br2 cause_br3 Check Purification Method step2->cause_br3 sol1 Use fresh/anhydrous reagents. Pre-form reagent at 0 °C. cause1->sol1 sol2 Increase temp/time. Monitor by TLC/HPLC. cause2->sol2 sol3 Slow quench onto ice. Adjust pH to 7-8. cause3->sol3 sol_br1 Use 1.05-1.1 eq. NBS/Br2. Avoid large excess. cause_br1->sol_br1 sol_br2 Maintain strict temp. (-20 °C for NBS/H2SO4). cause_br2->sol_br2 sol_br3 Optimize recrystallization solvent. Consider distillation. cause_br3->sol_br3

Caption: Troubleshooting flowchart for low product yield.

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 1,3-Dichloroisoquinoline

This procedure is based on the principles of Vilsmeier-Haack cyclization.[11]

Reagents & Equipment:

  • N-Arylacetamide derivative

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Jacketed reactor with overhead stirrer, thermocouple, and addition funnel

  • Ice, deionized water, sodium carbonate

Procedure:

  • Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).

  • Vilsmeier Reagent Formation: Charge the reactor with anhydrous DMF (3-5 equivalents). Cool the reactor to 0-5 °C using a chiller.

  • Slowly add POCl₃ (3-4 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[10]

  • Cyclization: Add the N-arylacetamide substrate (1 equivalent) portion-wise or as a solution in minimal DMF, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reactor to room temperature. In a separate, well-agitated vessel containing a large amount of crushed ice, slowly transfer the reaction mixture. This step is highly exothermic.

  • Neutralize the resulting slurry by the slow addition of a saturated sodium carbonate solution until the pH is 7-8.

  • Isolation: The crude product will precipitate. Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified further by recrystallization or distillation.

Protocol 2: Synthesis of this compound

This protocol is adapted from established electrophilic bromination procedures.[1][2]

Reagents & Equipment:

  • 1,3-Dichloroisoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Jacketed reactor with overhead stirrer, thermocouple, and solids addition port

  • Ice, aqueous ammonia (25%), diethyl ether or dichloromethane

Procedure:

  • Setup: Ensure the reactor is clean, dry, and inerted.

  • Dissolution: Charge the reactor with concentrated sulfuric acid. Cool the acid to 0 °C.

  • Slowly add 1,3-dichloroisoquinoline (1 equivalent) while maintaining the temperature below 30 °C. Stir until fully dissolved.

  • Bromination: Cool the solution to -25 °C using a dry ice/acetone bath or a suitable cryo-cooler.

  • Add recrystallized NBS (1.1 equivalents) in small portions, ensuring the internal temperature remains between -25 °C and -20 °C.[2] This addition is critical for selectivity.

  • Stir the mixture vigorously at -20 °C for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice in a separate vessel with efficient stirring.

  • Carefully adjust the pH to ~9 by the slow addition of 25% aqueous ammonia, keeping the temperature below 25 °C.[2]

  • Extraction & Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., heptane/toluene mixture) or fractional distillation under vacuum to yield the final product.[1][2]

Data Summary Table
ParameterStep 1: CyclizationStep 2: Bromination
Key Reagents N-Arylacetamide, POCl₃, DMF1,3-Dichloroisoquinoline, NBS, H₂SO₄
Stoichiometry ~3-5 eq. Vilsmeier Reagent~1.1 eq. NBS
Temperature 0-10 °C (addition), 80-90 °C (reaction)-25 to -20 °C (reaction)
Typical Reaction Time 4-12 hours3-5 hours
Typical Yield 60-80%70-78%[1]
Key Impurity Unreacted Starting Material5,7-dibromo-1,3-dichloroisoquinoline
Purification Recrystallization / DistillationRecrystallization / Distillation[1]
Process Flow Diagram

Synthesis_Workflow cluster_0 Step 1: Vilsmeier Cyclization cluster_1 Step 2: Electrophilic Bromination A N-Arylacetamide + Anhydrous DMF C Form Vilsmeier Reagent (0-5 °C) A->C B POCl3 B->C D Cyclization Reaction (Heat to 80-90 °C) C->D E Quench on Ice & Neutralize (pH 7-8) D->E F Filter & Dry E->F G Crude 1,3-Dichloroisoquinoline F->G J Dissolve Intermediate & Cool to -25 °C G->J Input to Step 2 H Conc. H2SO4 H->J I NBS K Bromination Reaction (-20 °C) I->K J->K L Quench on Ice & Neutralize (pH 9) K->L M Extract & Concentrate L->M N Purify (Recrystallize/Distill) M->N O Final Product: This compound N->O

Caption: Overall workflow for the two-step synthesis.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation . Indian Journal of Chemistry, Vol. 45B, June 2006, pp. 1502-1506. [Link]

  • Product Class 5: Isoquinolines . Science of Synthesis, Vol. 15, 655-890. [Link]

  • Chloro compounds of phosphorus as industrial hazards . Journal of Hygiene, Epidemiology, Microbiology, and Immunology, 21(4), 387-394 (1977). [Link]

  • Health Safety and Environmental Considerations of Phosphorus Pentachloride . Coherent Market Insights. [Link]

  • Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) . INCHEM. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline . DUT Open Scholar. [Link]

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction . European Journal of Medicinal Chemistry, 44(10), 4169-4174 (2009). [Link]

  • Chapter 5: Phosphorus Oxychloride . National Academies of Sciences, Engineering, and Medicine. [Link]

  • Phosphorus oxychloride Product Safety Assessment . Lanxess. [Link]

  • SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE . Organic Syntheses, Coll. Vol. 10, p.154 (2004); Vol. 79, p.109 (2002). [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline . ResearchGate. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations . International Journal of Chemical Studies, 9(1), 2634-2638 (2021). [Link]

Sources

Troubleshooting guide for 5-Bromo-1,3-dichloroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,3-dichloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. As a trifunctional scaffold, its reactivity is nuanced, offering tremendous synthetic potential but also presenting unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific experimental problems you may encounter. We delve into the causality behind these issues and provide actionable, step-by-step protocols to overcome them.

Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is sluggish, has low conversion, or fails completely. What's going wrong?

This is a frequent challenge stemming from several potential factors related to catalyst activity, reaction conditions, or reagent stability. The key is to systematically diagnose the root cause.

Underlying Expertise: The success of a Pd-catalyzed cross-coupling reaction hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] this compound presents a complex substrate with three potential reaction sites. While the C-Br bond is generally more reactive towards oxidative addition than C-Cl bonds, the electronic environment of the isoquinoline ring strongly activates the C1-Cl position, often making it the most labile site.[4] Failure can occur if any step in the cycle is inhibited.

Troubleshooting Workflow:

G start Low / No Conversion cat_check Catalyst System Issue? start->cat_check Check First cond_check Suboptimal Conditions? start->cond_check mat_check Starting Material Issue? start->mat_check sub_cat1 Use Pd(0) Pre-catalyst (e.g., Pd(PPh₃)₄) cat_check->sub_cat1 sub_cat2 Screen Ligands (e.g., SPhos, Xantphos) cat_check->sub_cat2 sub_cat3 Degas Rigorously (Solvent & Reaction) cat_check->sub_cat3 sub_cond1 Increase Temperature (80-120 °C) cond_check->sub_cond1 sub_cond2 Screen Bases (K₃PO₄, Cs₂CO₃) cond_check->sub_cond2 sub_cond3 Screen Solvents (Dioxane, Toluene, DMF) cond_check->sub_cond3 sub_mat1 Use Fresh Boronic Acid mat_check->sub_mat1 sub_mat2 Ensure Anhydrous Reagents mat_check->sub_mat2 sub_mat3 Verify Substrate Purity mat_check->sub_mat3

Caption: General troubleshooting workflow for failed cross-coupling.

Detailed Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be decomposing.[5]

    • Solution: Switch from a Pd(II) source like Pd(OAc)₂ to a pre-catalyst such as Pd(PPh₃)₄, which provides the active Pd(0) species directly.[5] Ensure the reaction is rigorously degassed with an inert gas (Argon or Nitrogen) to prevent oxygen from oxidizing and deactivating the catalyst.[5]

  • Suboptimal Ligand/Base/Solvent Combination: The electronic and steric properties of this substrate require careful tuning of reaction parameters.

    • Solution: Systematically screen your reaction conditions. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than carbonates.[5] Aprotic polar solvents such as dioxane, THF, or DMF (often with 1-10% water) are typically good choices.[5] For sterically hindered couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[6]

  • Boronic Acid Degradation: Boronic acids can undergo protodeboronation, especially in the presence of water and base at elevated temperatures, effectively removing your coupling partner from the reaction.[5][7]

    • Solution: Use fresh, high-purity boronic acid or its corresponding boronate ester (e.g., pinacol ester), which often exhibit greater stability.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Condition A (Standard) Condition B (For Challenging Substrates) Rationale
Substrate This compound (1.0 eq) This compound (1.0 eq) -
Boronic Acid Arylboronic Acid (1.2 - 1.5 eq) Arylboronic Acid Pinacol Ester (1.5 eq) Pinacol esters offer enhanced stability.[5]
Pd Catalyst Pd(PPh₃)₄ (5 mol%) Pd₂(dba)₃ (2.5 mol%) + SPhos (10 mol%) Ligand systems can overcome steric hindrance and improve catalyst stability.[6]
Base K₂CO₃ (2.0 eq) K₃PO₄ (3.0 eq) A stronger base may be required for less reactive partners.[5]
Solvent Dioxane / H₂O (10:1) Toluene or 2-MeTHF Anhydrous conditions can prevent protodeboronation.
Temperature 90 °C 110 °C Higher temperatures can accelerate slow oxidative addition steps.[5]

| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Essential to prevent catalyst deactivation.[5] |

Question 2: My reaction is not regioselective. I'm getting a mixture of products from reactions at the C1, C3, and C5 positions. How can I control the selectivity?

Achieving regioselectivity is paramount and relies on exploiting the inherent differences in reactivity of the three halogen atoms.

Underlying Expertise: The reactivity of the C-X bonds in this compound is governed by a combination of bond dissociation energy and the electronic influence of the isoquinoline nitrogen.

  • For Palladium Cross-Coupling: The general order of oxidative addition reactivity is C-Br > C-Cl. However, the C1 position is alpha to the ring nitrogen, which significantly activates the C1-Cl bond, often making it the most reactive site under typical Suzuki or Buchwald-Hartwig conditions.[4][8] Therefore, the typical reactivity order is C1-Cl > C5-Br > C3-Cl .

  • For Nucleophilic Aromatic Substitution (SNAr): This reaction is driven by the stabilization of a negative charge in the Meisenheimer intermediate.[9][10] The electron-withdrawing nitrogen atom strongly activates the alpha (C1) and gamma (C3) positions. The C1 position is generally more activated than C3, leading to a reactivity order of C1-Cl > C3-Cl . The C-Br bond at the 5-position is generally unreactive towards SNAr unless under very harsh conditions.[11][12]

  • For Metal-Halogen Exchange: Reactions with organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard formation (Mg) will preferentially occur at the C-Br bond due to the greater polarizability and weaker bond strength compared to C-Cl bonds.[13] The reactivity order is C5-Br >> C1-Cl / C3-Cl .

G struct This compound C1-Cl C3-Cl C5-Br pd Pd Cross-Coupling (Suzuki, Buchwald) pd->struct:f1 1st (Most Reactive) pd->struct:f3 2nd pd->struct:f2 3rd (Least Reactive) snar SNAr (e.g., R-NH₂) snar->struct:f1 1st (Most Reactive) snar->struct:f2 2nd metal Metal-Halogen Exchange (e.g., n-BuLi) metal->struct:f3 Highly Selective

Caption: Reactivity hierarchy of halogen positions by reaction type.

Detailed Solutions:

  • To selectively functionalize the C1 position: Use mild Suzuki, Buchwald-Hartwig, or Sonogashira conditions. Employing one equivalent of the coupling partner at moderate temperatures (e.g., 80-90 °C) should favor reaction at the C1-Cl bond.

  • To selectively functionalize the C5 position: Use metal-halogen exchange. Treat the substrate with n-BuLi or t-BuLi at low temperatures (e.g., -78 °C) followed by quenching with an electrophile.[13] This will selectively form the 5-lithioisoquinoline intermediate.

  • For sequential, multi-site functionalization:

    • Begin with conditions that target the most reactive site (e.g., a mild Suzuki coupling at C1).

    • Purify the resulting 5-bromo-3-chloro-1-arylisoquinoline.

    • Perform a second reaction under more forcing conditions or a different reaction type (e.g., a Suzuki coupling at a higher temperature to react the C5-Br, or a lithiation to react the C5-Br).

Question 3: I am observing significant amounts of debrominated or dechlorinated starting material. What causes this side reaction?

Hydrodehalogenation is a common side reaction in both cross-coupling and organometallic reactions, arising from different mechanistic pathways.

Underlying Expertise:

  • In Cross-Coupling Reactions: The primary cause is often related to the boronic acid coupling partner. Protodeboronation can generate boronic acid (B(OH)₂), which can transfer a hydride to the palladium center, leading to reductive cleavage of the C-X bond.[7] Alternatively, if the organometallic partner contains β-hydrogens, β-hydride elimination can compete with reductive elimination.

  • In Lithiation Reactions: The organolithium intermediate is extremely basic. Any trace of a protic source (water, alcohols, even acidic C-H bonds from other reagents) will rapidly quench the intermediate, leading to the hydrodehalogenated product.[14][15]

Detailed Solutions:

  • For Cross-Coupling:

    • Minimize Water: Use anhydrous solvents and dry reagents thoroughly. While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation.

    • Use a Stable Boron Source: As mentioned, boronate esters are generally more resistant to protodeboronation than boronic acids.

    • Base Choice: In some cases, using fluoride sources like KF or CsF as the base can mitigate the issue.[16]

  • For Lithiation:

    • Rigorous Drying: Ensure all glassware is oven- or flame-dried immediately before use. Solvents like THF and diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Low Temperature: Perform the reaction at -78 °C (dry ice/acetone bath). At this temperature, the organolithium intermediate is more stable, and competing side reactions like proton abstraction from the solvent are slower.[13]

    • Inverse Addition: Add the organolithium reagent slowly to the solution of this compound to avoid high local concentrations of the base.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying the products of these reactions? For most small-scale laboratory syntheses, flash column chromatography on silica gel is the most effective method for separating the desired product from starting materials, catalysts, and byproducts.[17] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended. For larger scales or crystalline products, recrystallization can be an excellent purification technique.[18]

Q2: How should I store and handle this compound? The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[19] It is a stable solid, but like many halogenated heterocycles, it is prudent to protect it from moisture and light to ensure long-term purity. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) selectively in the presence of the C5-Br bond? Yes. The C1-Cl and C3-Cl bonds are activated towards SNAr, while the C5-Br bond is not.[11][12] By reacting with a nucleophile (e.g., an amine or alkoxide) under typical SNAr conditions (e.g., in a polar aprotic solvent like DMF or NMP, often with a non-nucleophilic base like DIPEA or K₂CO₃), you can achieve selective substitution at the C1 position, leaving the C5-Br and C3-Cl intact under controlled conditions.

Q4: What is the best way to confirm the regiochemistry of my product? Unambiguous structure determination is critical. The most powerful technique is 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[20]

  • HSQC/HMBC: These experiments correlate proton and carbon signals, allowing you to assign the carbon skeleton.

  • NOESY: This experiment shows through-space correlations between protons. For example, a NOESY correlation between a newly introduced substituent at C1 and the proton at H8 would confirm the C1 connectivity. A comparison of predicted ¹³C NMR chemical shifts can also provide strong evidence for the site of substitution.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C1-Position

Objective: To synthesize 1-Aryl-5-bromo-3-chloroisoquinoline.

Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (concentration approx. 0.1 M with respect to the starting isoquinoline).

  • Stir the mixture at 90 °C under argon and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

Objective: To synthesize 1-Amino-5-bromo-3-chloroisoquinoline.

Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add dimethylformamide (DMF) as the solvent (concentration approx. 0.2 M).

  • Stir the mixture at 60-80 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. Benchchem.
  • This compound | CAS 1215767-89-7. Benchchem.
  • Purification of isoquinoline.
  • Technical Support Center: Cross-Coupling of 1,3-Dichloro-6-nitroisoquinoline. Benchchem.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Help troubleshooting a Buchwald-Hartwig amin
  • A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.
  • How can I solve my problem with Suzuki coupling?.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Cross-Coupling Chemistry. University of Rochester.
  • lithiation of 8-bromoquinoline. Sciencemadness.org.
  • Nucleophilic arom
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
  • Technical Support Center: Characterization of Substituted Isoquinolines. Benchchem.
  • Nucleophilic Arom
  • 1215767-89-7|this compound|BLD Pharm. BLD Pharm.
  • Common cross coupling reactions. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • I keep getting debrominated starting material and low conversion after lithi
  • How to lithiate a br-aniline derivative for reaction with 9,10-DBA?.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed comparative analysis of mass spectrometry methodologies for the characterization of 5-Bromo-1,3-dichloroisoquinoline. As a pivotal intermediate in pharmaceutical and materials science research, the unambiguous identification and purity assessment of this compound are of paramount importance.[1] This document is tailored for researchers, scientists, and drug development professionals, offering expert insights into selecting the optimal analytical approach for this halogenated heterocyclic compound.

Introduction: The Analytical Imperative for Halogenated Heterocycles

This compound (C₉H₄BrCl₂N, M.W. 276.94 g/mol ) is a versatile heterocyclic building block.[1][2] Its unique electronic and steric properties, conferred by the halogen substituents, make it a valuable precursor in the synthesis of complex organic molecules, including conjugated microporous polymers for environmental remediation and diverse isoquinoline derivatives for biological screening.[1]

The presence of one bromine and two chlorine atoms introduces a complex but highly informative isotopic signature in mass spectrometry. The correct interpretation of this signature is a cornerstone of its analytical characterization. While other techniques such as NMR and IR spectroscopy provide crucial structural information, mass spectrometry offers unmatched sensitivity and specificity for confirming molecular weight and elucidating fragmentation pathways, which is essential for structural verification and impurity profiling.[1]

Mass Spectrometry of this compound: A Comparative Analysis

The choice of ionization technique is a critical first step in any mass spectrometry workflow. Here, we compare and contrast the two most common ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of this compound.

Electron Ionization (EI-MS)

Principle: EI is a classic, "hard" ionization technique where the analyte, in the gas phase, is bombarded with a high-energy electron beam (typically 70 eV).[3][4] This energetic process induces ionization and extensive fragmentation, providing a detailed molecular fingerprint.[3][4]

Application to this compound: Given its relatively low molecular weight and expected volatility, this compound is an excellent candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with EI.

Expected Fragmentation Pattern: The fragmentation in EI-MS is predictable and structurally informative.[1] The process typically begins with the loss of halogen atoms, followed by cleavage of the isoquinoline ring. The characteristic isotopic patterns of bromine (~50% ⁷⁹Br, ~50% ⁸¹Br) and chlorine (~75% ³⁵Cl, ~25% ³⁷Cl) will be evident in the molecular ion and all halogen-containing fragment ions, serving as a powerful diagnostic tool.[5]

DOT Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M [C₉H₄BrCl₂N]⁺• m/z 275/277/279/281 M_minus_Cl [M-Cl]⁺ m/z 240/242/244 M->M_minus_Cl -Cl• M_minus_Br [M-Br]⁺ m/z 196/198/200 M->M_minus_Br -Br• M_minus_2Cl [M-2Cl]⁺• m/z 205/207 M_minus_Cl->M_minus_2Cl -Cl• M_minus_Br_Cl [M-Br-Cl]⁺ m/z 161/163 M_minus_Cl->M_minus_Br_Cl -Br• M_minus_Br->M_minus_Br_Cl -Cl• C9H4NCl [C₉H₄NCl]⁺• m/z 165/167 M_minus_Br_Cl->C9H4NCl -C₂H₂

Caption: Predicted EI fragmentation pathway for this compound.

Data Interpretation: The molecular ion region will exhibit a characteristic cluster of peaks due to the isotopes of Br and Cl. The most abundant peaks in this cluster will be at m/z 275, 277, 279, and 281. Subsequent fragment ions will also display predictable isotopic patterns corresponding to the remaining halogen atoms.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/z (Nominal)Relative Abundance (Approx. %)Isotopic Composition
27557.7C₉H₄⁷⁹Br³⁵Cl₂N
277100.0C₉H₄⁸¹Br³⁵Cl₂N / C₉H₄⁷⁹Br³⁵Cl³⁷ClN
27964.6C₉H₄⁸¹Br³⁵Cl³⁷ClN / C₉H₄⁷⁹Br³⁷Cl₂N
28110.8C₉H₄⁸¹Br³⁷Cl₂N

Advantages of EI-MS:

  • Provides extensive fragmentation, yielding a rich, structurally informative spectrum.

  • Highly reproducible spectra are suitable for library matching.

  • Ideal for coupling with GC for analysis of volatile and semi-volatile compounds.

Disadvantages of EI-MS:

  • The molecular ion can be weak or absent for some molecules.

  • Requires the analyte to be thermally stable and volatile.

Electrospray Ionization (ESI-MS)

Principle: ESI is a "soft" ionization technique that generates ions from a solution.[6] It is particularly well-suited for polar, less volatile, and large molecules, and typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[6][7][8]

Application to this compound: For ESI analysis, the compound would typically be dissolved in a suitable solvent and introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion. Due to the basic nitrogen atom in the isoquinoline ring, protonation to form [M+H]⁺ is expected in a positive ion mode.

Tandem Mass Spectrometry (ESI-MS/MS): Since ESI itself causes little fragmentation, structural information is obtained by coupling it with tandem mass spectrometry (MS/MS).[6] In this process, the protonated molecule is selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are analyzed.

DOT Diagram of a Typical LC-ESI-MS/MS Workflow:

ESI_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometer Sample Sample in Solution LC_Column HPLC Column Sample->LC_Column ESI_Source ESI Source ([M+H]⁺ formed) LC_Column->ESI_Source Eluent Q1 Q1: Precursor Ion Selection (m/z 276-282) ESI_Source->Q1 q2 q2: Collision Cell (CID) Q1->q2 Q3 Q3: Fragment Ion Analysis q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for LC-ESI-MS/MS analysis of this compound.

Advantages of ESI-MS:

  • Excellent for non-volatile or thermally labile compounds.

  • Superior sensitivity compared to EI.

  • Easily coupled with LC for the analysis of complex mixtures.[8]

  • The observation of the protonated molecule provides clear molecular weight information.[3]

Disadvantages of ESI-MS:

  • Provides minimal structural information without MS/MS.

  • Can be susceptible to ion suppression and matrix effects.

Head-to-Head Comparison and Recommendations

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Principle Hard ionization (electron bombardment)[3]Soft ionization (electrospray)[6]
Analyte State Gas phase, volatileSolution phase
Fragmentation Extensive and spontaneousMinimal; requires MS/MS for fragmentation[6]
Primary Ion Observed Molecular ion [M]⁺•Protonated molecule [M+H]⁺
Typical Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Best For Definitive structural elucidation, library matchingHigh-throughput analysis, complex mixtures, quantitation

Recommendation: For the initial, unambiguous structural confirmation of synthesized this compound, GC-EI-MS is the superior technique. The detailed fragmentation pattern provides a high degree of confidence in the identification. For applications involving the analysis of this compound in complex matrices (e.g., biological fluids, reaction mixtures) or for high-throughput quantitative studies, LC-ESI-MS/MS is the recommended approach due to its higher sensitivity and compatibility with liquid-phase separations.

Alternative and Complementary Analytical Techniques

A robust analytical characterization relies on orthogonal methods. The data from mass spectrometry should be considered alongside other techniques for a comprehensive understanding.

Table 2: Comparison with Other Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity and 3D structure.Non-destructive; provides definitive structural information.Relatively low sensitivity; requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups and vibrational analysis.[1]Rapid and non-destructive.Provides limited structural detail on its own.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical formula.Requires a highly pure sample; does not give structural info.
HPLC-UV Purity assessment and quantification.Robust, reproducible, and widely available.Limited specificity; peak identity is based on retention time.

Standard Operating Protocols

GC-EI-MS Protocol
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in ethyl acetate.

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Inlet: 280°C, Splitless mode.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C for 1 min, then ramp at 20°C/min to 300°C, hold for 5 min.

  • MS Conditions:

    • Ionization: EI, 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

LC-ESI-MS/MS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization: ESI, Positive mode.

    • MS1: Scan for the isotopic cluster of the [M+H]⁺ ion (m/z 276-282).

    • MS/MS: Select the precursor ion at m/z 278 (most abundant isotopologue of [M+H]⁺ with one ⁸¹Br or one ³⁷Cl) for Collision-Induced Dissociation (CID). Optimize collision energy to achieve a stable fragmentation pattern.

References

  • LookChem. (n.d.). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • ACS Publications. (n.d.). SYNTHESIS OF ISOQUINOLINE DERIVATIVES. Retrieved from [Link]

  • SpectraBase. (n.d.). 1(2H)-Isoquinolinone, 5-bromo-3-chloro-7,8-dimethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 5-Bromo-1,3-dichloroisoquinoline Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of successful innovation. The isoquinoline scaffold, a privileged structure in medicinal chemistry, continues to yield potent therapeutic candidates.[1] The introduction of heavy atoms like bromine and chlorine, as seen in 5-Bromo-1,3-dichloroisoquinoline, creates unique electronic and steric properties, making these derivatives valuable building blocks for complex molecules and materials.[2] However, these same features present distinct challenges and opportunities for structural analysis.

This guide provides a senior application scientist's perspective on the definitive role of single-crystal X-ray crystallography in the study of this compound derivatives. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide actionable protocols for obtaining high-fidelity structural data.

The Imperative of Atomic Precision: Why X-ray Crystallography is Paramount

While various analytical techniques contribute to a compound's profile, only X-ray crystallography provides unambiguous, three-dimensional atomic coordinates in the solid state.[2] For halogenated isoquinolines, this is not merely confirmatory; it is foundational for several reasons:

  • Unambiguous Isomer Determination: The synthesis of polysubstituted aromatic systems can often lead to multiple regioisomers. While techniques like NMR can suggest connectivity, X-ray diffraction provides irrefutable proof of the substitution pattern, as demonstrated in the structural confirmation of numerous novel heterocyclic products.[3]

  • Understanding Non-Covalent Interactions: The bromine and chlorine substituents are highly influential in crystal packing through halogen bonding and other non-covalent interactions. These interactions are critical for understanding solid-state properties, solubility, and can even inform the design of crystal forms with improved pharmaceutical properties.

  • Informing Structure-Activity Relationships (SAR): In drug design, understanding the precise conformation and orientation of substituents is crucial for docking studies and rationalizing biological activity.[4][5] For instance, the placement of a halogen atom can dramatically alter a molecule's interaction with a biological target, and only crystallography can reveal this with certainty.[6]

A Comparative Analysis: Locating Crystallography in the Analytical Workflow

While powerful, X-ray crystallography is part of a larger analytical toolkit. Understanding its strengths and limitations in comparison to other common techniques is key to an efficient research workflow.

Technique Information Obtained Sample State Strengths Limitations
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions.[7]Crystalline SolidProvides definitive, unambiguous structural proof. Essential for understanding solid-state phenomena and for computational modeling.Requires high-quality single crystals, which can be challenging to grow. The determined structure is static and in the solid state.
NMR Spectroscopy (¹H, ¹³C, etc.) Molecular connectivity (through-bond correlations), solution-state conformation (through-space NOE correlations), dynamic processes.[8]SolutionExcellent for determining the carbon-hydrogen framework and connectivity. Can study molecules in a more biologically relevant solution state.Does not provide absolute 3D structure or bond lengths. Can be difficult to assign complex spectra without ambiguity.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[9]Gas/SolutionExtremely high sensitivity, requires very little sample. Provides definitive molecular formula.Provides no information on connectivity or 3D structure. Isomers are often indistinguishable.

This comparison underscores a crucial insight: these techniques are not competitors but collaborators. NMR and MS confirm the molecular formula and connectivity, creating a robust hypothesis that X-ray crystallography then validates with atomic precision.

Visualizing the Analytical Synergy

The following diagram illustrates the logical workflow, where NMR and MS provide foundational data that culminates in the definitive structural proof from X-ray crystallography.

cluster_0 Initial Characterization cluster_1 Structural Elucidation Synthesis Synthesis NMR NMR Synthesis->NMR Connectivity Hypothesis MS MS Synthesis->MS Molecular Formula Hypothesis Purity Purity Synthesis->Purity Crystallography Crystallography NMR->Crystallography Informed Attempt MS->Crystallography Informed Attempt Purity->Crystallography Informed Attempt Structure_Validation Definitive 3D Structure Crystallography->Structure_Validation Unambiguous Proof

Caption: The complementary roles of spectroscopy and crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Halogenated Isoquinoline Derivative

This protocol provides a self-validating system for determining the crystal structure of a compound like this compound. The trustworthiness of the final structure is built upon careful execution and validation at each stage.

Part 1: Crystal Growth – The Critical First Step

The success of the entire experiment hinges on growing a single, well-ordered, and appropriately sized crystal. Slow evaporation is a reliable starting point for small organic molecules.

  • Solvent Selection:

    • Rationale: The ideal solvent is one in which the compound is sparingly soluble. This allows for slow, controlled precipitation as the solvent evaporates, promoting the growth of a single, ordered lattice rather than an amorphous powder.

    • Procedure: Test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane mixtures).

    • Execution: Place ~1-2 mg of the compound in a small vial. Add the chosen solvent dropwise until the solid just dissolves at room temperature.

  • Evaporation Control:

    • Rationale: Rapid evaporation leads to poor-quality, often polycrystalline material. Slowing the process is paramount.

    • Procedure: Cover the vial with a cap or parafilm. Pierce 1-3 small holes with a needle. This controlled diffusion is key.

    • Execution: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet box) at a constant temperature. Allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting:

    • Rationale: Mechanical shock can damage the delicate crystal lattice.

    • Procedure: Once crystals of suitable size (approx. 0.1-0.3 mm in each dimension) are observed, carefully extract one using a cryo-loop or a fine needle with a touch of oil/grease.

Part 2: Data Collection and Processing

This stage uses a diffractometer to measure the diffraction pattern from which the electron density map is calculated.

  • Mounting and Cooling:

    • Rationale: The crystal is flash-cooled to cryogenic temperatures (typically 100-123 K) to minimize thermal vibrations of the atoms and protect it from radiation damage.[10]

    • Procedure: The harvested crystal is mounted on the goniometer head of the diffractometer and immediately cooled in a stream of cold nitrogen gas.

  • Data Collection:

    • Rationale: The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54187 Å or Mo Kα).[10] The diffracted X-rays are recorded on a detector.

    • Procedure: A modern diffractometer will automatically determine the unit cell parameters and suggest a data collection strategy to ensure complete and redundant data are collected.

  • Data Reduction:

    • Rationale: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

    • Procedure: Standard software (e.g., provided with the diffractometer) is used to integrate the raw data, creating a reflection file (.hkl) that contains the Miller indices (h,k,l) and intensity for each spot.

Part 3: Structure Solution and Refinement

This is the computational process of converting the diffraction data into a 3D molecular model.

  • Structure Solution:

    • Rationale: "Direct methods" or other algorithms are used to solve the "phase problem" and generate an initial electron density map. The heavy bromine and chlorine atoms in the molecule will scatter X-rays strongly, making them relatively easy to locate first, which simplifies finding the lighter C and N atoms.

    • Procedure: Use software like SHELXT or SIR to generate an initial structural model from the reflection file.[10]

  • Structure Refinement:

    • Rationale: The initial model is refined against the experimental data using a full-matrix least-squares procedure. This process iteratively adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.

    • Procedure: Use software like SHELXL.[10] Refine anisotropically for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

  • Validation:

    • Rationale: The final model must be validated to ensure it is chemically sensible and accurately represents the data.

    • Procedure: Check the final R-factor (R1), which should ideally be below 0.05 for good quality data. The goodness-of-fit (GooF) should be close to 1. Examine the final difference electron density map for any significant unassigned peaks or holes. The final structure is typically reported in a Crystallographic Information File (CIF).

Visualizing the X-ray Crystallography Workflow

This diagram outlines the sequential and iterative process of single-crystal X-ray analysis, from a purified sample to a validated structure.

Crystal_Growth 1. Crystal Growth (e.g., Slow Evaporation) Data_Collection 2. X-ray Data Collection (Diffractometer) Crystal_Growth->Data_Collection Select single crystal Data_Processing 3. Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution 4. Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement 5. Structure Refinement (Least-Squares) Structure_Solution->Refinement Refinement->Structure_Solution Iterate if needed Validation 6. Validation (CIF File Generation) Refinement->Validation

Caption: Step-by-step workflow for single-crystal X-ray analysis.

Conclusion

For this compound derivatives, single-crystal X-ray crystallography is not just an analytical technique; it is the ultimate arbiter of molecular truth. It provides the high-resolution, unambiguous data necessary to drive sophisticated drug design programs, understand solid-state behavior, and secure intellectual property. While reliant on the successful growth of quality crystals, the unparalleled insight it delivers justifies the investment. By integrating this powerful method within a logical workflow that includes NMR and mass spectrometry, researchers can characterize these valuable chemical entities with the highest degree of scientific integrity and confidence.

References

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). Chemistry Central Journal. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2012). Organic Letters. [Link]

  • 7-Bromo-1,3-dichloroisoquinoline. (n.d.). PubChem. [Link]

  • This compound (C9H4BrCl2N). (n.d.). PubChemLite. [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). Journal of Medicinal Chemistry. [Link]

  • X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. (2018). Digital Commons@Georgia Southern. [Link]

  • Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. (2021). ResearchGate. [Link]

  • Standard x-ray diffraction powder patterns. (1970). National Bureau of Standards Monograph. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). Chemistry & Biodiversity. [Link]

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (2020). ACS Infectious Diseases. [Link]

  • Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. (2002). Magnetic Resonance in Chemistry. [Link]

  • Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. (2023). ACS Omega. [Link]

  • 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). (n.d.). Cenmed Enterprises. [Link]

  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). ResearchGate. [Link]

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. (2024). International Journal for Parasitology: Drugs and Drug Resistance. [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2021). Molecules. [Link]

  • 9-(3-Bromo-5-chloro-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,6-diphenyl-3,4,9,10-tetrahydroacridine-1,8(2H,5H)-dione. (2018). IUCrData. [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Isoquinolines

In the landscape of medicinal chemistry and materials science, halogenated heterocyclic scaffolds are indispensable building blocks. Their utility lies in the strategic placement of halogen atoms, which serve as versatile handles for post-synthetic modification via reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). The isoquinoline core, in particular, is a privileged structure found in numerous natural products and synthetic drugs.

This guide provides an in-depth comparative analysis of two closely related, yet distinct, trihalogenated isoquinoline scaffolds: 5-bromo-1,3-dichloroisoquinoline and 5-chloro-1,3-dichloroisoquinoline . The central question for synthetic chemists is not merely if these molecules react, but how they react with selectivity and efficiency. Understanding the nuanced differences in their reactivity profiles is paramount for designing robust synthetic routes, minimizing by-product formation, and ultimately accelerating the discovery and development of novel chemical entities. We will dissect the theoretical underpinnings of their reactivity and provide validated experimental protocols to illustrate these principles in practice.

The Theoretical Framework: Unpacking Halogen Reactivity

The reactivity of an aryl halide is fundamentally governed by the nature of its carbon-halogen (C-X) bond and the electronic environment of the aromatic system. This is most evident in the two major classes of reactions used to functionalize these scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized C-C and C-heteroatom bond formation.[1][2][3] These transformations share a common catalytic cycle, in which the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[4]

The efficiency of this step is inversely related to the C-X bond dissociation energy (BDE). The established trend for BDE is C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in oxidative addition follows the reverse order: I > Br > Cl .[5][6][7] This principle is the cornerstone for predicting chemoselectivity in polyhalogenated systems. For a molecule like this compound, this hierarchy predicts that the C-Br bond will be significantly more susceptible to oxidative addition than the more robust C-Cl bonds.[7][8]

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-[M]) Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] For heteroaromatic systems like isoquinoline, the ring nitrogen acts as a powerful electron-withdrawing group, activating the α (C1) and γ (C3) positions towards nucleophilic attack.[11][12]

Two competing factors influence the relative reactivity of aryl bromides versus chlorides in SNAr:

  • Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon atom. This favors the initial nucleophilic attack step.

  • Leaving Group Ability: Bromide is a better leaving group than chloride due to its larger size and lower bond strength with carbon. This favors the subsequent elimination step to restore aromaticity.

In many activated heterocyclic systems, the rate-determining step is the initial nucleophilic attack, but the overall efficiency can be influenced by the leaving group's ability. For the 1,3-dichloroisoquinoline core, reactivity is overwhelmingly dictated by the electronic activation from the ring nitrogen, making the C1 and C3 positions far more susceptible to SNAr than the C5 position.[8]

SNAr_Mechanism A Aromatic Ring (with EWG & LG) B Meisenheimer Complex (Resonance Stabilized) A->B C Substituted Product B->C 2. Elimination LG Leaving Group (LG⁻) Nu Nucleophile (Nu⁻) Nu->A 1. Addition (Attack)

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Head-to-Head Comparison: Reactivity Profiles

The presence of three distinct halogen atoms on the 5-bromo-scaffold versus three identical halogens on the 5-chloro-scaffold creates a clear divergence in their synthetic utility, particularly for selective functionalization.

FeatureThis compound5-Chloro-1,3-dichloroisoquinolineRationale & Causality
Most Labile Site (Cross-Coupling) C5-BrC1-Cl / C3-Cl (under forcing conditions)The C-Br bond is significantly weaker than the C-Cl bond, enabling selective oxidative addition of palladium under mild conditions.[5][7][8] For the trichloro derivative, selectivity between C1/C3 and C5 is less pronounced and requires harsher conditions, often leading to mixtures.
Most Labile Site (SNAr) C1-ClC1-ClThe C1 position is most activated by the electron-withdrawing effect of the ring nitrogen, making it the primary site for nucleophilic attack in both molecules.[8][11] The halogen at C5 is electronically and positionally disfavored for SNAr.
Relative Rate (Suzuki Coupling at C5) FastVery Slow / No Reaction (under mild conditions)The higher reactivity of the C-Br bond allows for faster reaction kinetics, often at lower temperatures and catalyst loadings.[7] The C-Cl bond requires more energy to break, leading to sluggish or no reaction under identical conditions.[13]
Relative Rate (Buchwald-Hartwig at C5) FastVery Slow / No Reaction (under mild conditions)Similar to Suzuki coupling, the oxidative addition step is rate-limiting. Aryl bromides are substantially more reactive than aryl chlorides.[4]
Selectivity Control HighLow to ModerateThe distinct reactivity of the C-Br bond allows for predictable and high-yielding selective functionalization at the C5 position, leaving the C1 and C3 chloro-substituents available for subsequent SNAr or more robust cross-coupling reactions.

Validated Experimental Protocols: A Comparative Workflow

To empirically demonstrate the reactivity chasm between these two substrates, we present a series of protocols for a selective Suzuki-Miyaura coupling reaction. The experimental design itself is self-validating: running the reactions under identical, mild conditions provides a direct, unambiguous comparison of reactivity.

Experimental_Workflow cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Expected Outcomes Bromo This compound Mild Protocol 1: Mild Conditions (e.g., Pd(PPh3)4, K2CO3, 80 °C) Bromo->Mild Test 1 Chloro 5-Chloro-1,3-dichloroisoquinoline Chloro->Mild Test 2 Forcing Protocol 2: Forcing Conditions (e.g., Pd2(dba)3/SPhos, K3PO4, 110 °C) Chloro->Forcing Test 3 Bromo_Mild_Product High Yield of C5-Coupled Product Mild->Bromo_Mild_Product Chloro_Mild_Product No/Trace Reaction Mild->Chloro_Mild_Product Chloro_Forcing_Product Moderate Yield of Coupled Product(s) Forcing->Chloro_Forcing_Product

Caption: Experimental workflow for comparing the reactivity of the two halo-isoquinolines.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound (Mild Conditions)
  • Rationale: This protocol employs standard, mild Suzuki conditions sufficient to activate the C-Br bond without affecting the C-Cl bonds. The choice of Pd(PPh₃)₄ provides a readily available source of Pd(0), and K₂CO₃ is a moderately strong base suitable for many boronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

    • Flame-dried Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

  • Procedure:

    • To the flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: High yield (>80%) of the 5-aryl-1,3-dichloroisoquinoline product.

Protocol 2: Attempted Suzuki-Miyaura Coupling of 5-Chloro-1,3-dichloroisoquinoline (Mild Conditions)
  • Rationale: This protocol serves as the negative control experiment. By subjecting the all-chloro analogue to the same mild conditions as the bromo-derivative, we directly demonstrate its lower reactivity.

  • Procedure:

    • Follow the exact same procedure as outlined in Protocol 1, substituting 5-chloro-1,3-dichloroisoquinoline for the bromo analogue.

    • Monitor the reaction for an extended period (e.g., 24 hours).

  • Expected Outcome: Little to no conversion of the starting material will be observed, confirming the inertness of the C-Cl bonds under these conditions.

Protocol 3: Suzuki-Miyaura Coupling of 5-Chloro-1,3-dichloroisoquinoline (Forcing Conditions)
  • Rationale: To achieve coupling at a C-Cl bond, more robust conditions are necessary. This involves using a more electron-rich and sterically hindered phosphine ligand (like SPhos or XPhos) which facilitates the difficult oxidative addition step, along with a stronger base and higher temperature.[14]

  • Materials:

    • 5-Chloro-1,3-dichloroisoquinoline (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (2.5 mol%) and SPhos (6 mol%) or a pre-formed palladacycle catalyst.

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous Toluene or CPME (degassed)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 5-chloro-1,3-dichloroisoquinoline, the arylboronic acid, the palladium source, ligand, and K₃PO₄ to a flame-dried reaction vessel.

    • Add the degassed anhydrous solvent.

    • Seal the vessel and heat to 100-120 °C.

    • Monitor the reaction progress. Reaction times may be significantly longer (18-36 hours).

    • Work-up and purification are performed as described in Protocol 1.

  • Expected Outcome: A moderate yield of the coupled product(s). Note that selectivity may be an issue, with potential for coupling at the C1/C3 positions as well, depending on the specific boronic acid and conditions used.

Conclusion and Strategic Recommendations

The comparative analysis unequivocally demonstrates that This compound is the superior substrate for the selective functionalization of the C5 position via palladium-catalyzed cross-coupling reactions. Its C-Br bond provides a highly reactive and predictable site for modification under mild conditions that preserve the integrity of the C-Cl bonds for subsequent transformations.

Recommendations for Researchers:

  • For Selective C5 Functionalization: Choose This compound . It offers a clear and reliable synthetic route to 5-substituted-1,3-dichloroisoquinolines, enabling rapid diversification with excellent chemoselectivity.

  • For SNAr Reactions: Both substrates are viable, as reactivity is dictated by the C1 and C3 positions. The choice may depend on cost and availability.

  • When C5-Chloro is Required: If the final target must contain a chlorine at the C5 position, 5-chloro-1,3-dichloroisoquinoline is the necessary starting material. Be prepared to employ more forcing cross-coupling conditions and conduct careful optimization to achieve desired conversions and manage potential side reactions.

By understanding these fundamental reactivity differences, chemists can make more informed decisions in their synthetic planning, leveraging the unique properties of each building block to construct complex molecular architectures with greater precision and efficiency.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNrnZCkkB8Jf1LG5gFL6Pv6hkYLgPaWkdRUBL4KO3v8Ys93SmZuyAUqYGKLqbgnUjoH_bUzvdq1iP8_2Y7wmZ_OuMUO9VFV5MEDKt-lndSG1yUAsBX7mh1zR7_WkAKae-9mxmouDS4j88cPXIwKQBsXMQpz3-HA1z8buBTCQOhlPktJMQvrY4tli0qX7B_dpTprB4GW4mZprvOQRq2aJ8NB8Q2Crc__W1YA9GRf-Hmo5XMc6qvVTludsi6H6PXPTehsIMrmX5bEYmM_n9T_8ntqAE=]
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Blog | Wenxuecity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAdyqvfXL_UAtzRONlv1tX5U0t3teLlMaBppcmDO-gdPwhYkLMzzsM2P7bJ1tkBFG5oqh9JzSq8ULkinKqyKRNVhfXu9f2VxcpY6Eg0Qhm_h1k5ofJfVst8DhNMmX_dSeweC0c6G86hZ0dOR53gDMHjsWkMg=]
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvinOS-b3VwCC8qtpoQACDAAhmmPq5RZMoe0WSTk3LYC8-uuGI-_tQrxYOaDQNAj694BJ_Few6JblP4W7pLc7mtgUvuQSWgPa-x_aEtB7HuPkG4n-S6XinKu6E4rIT6LbhFi9REecSFd602PC7]
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWPIEbg3NhcpvBU5x69TtL7pv6X0ajZXvh7HFt94UO96QmyClsmWGIDMPWO0PqJw4Qf96N87TM-S0_GNMX-TqUamb4HfP1aiPqo4WBLh1vR9NaiSkCnRxvC_NL4pSsXKsWegxFnw==]
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkq2iCOiBj3yw6NFB4OYiOPNH5lEM8q1-ch4_MOQBgOvl6pUc0N8AkuB5te8ttAFLqKNqnQJekKYSGxG2EGQmN594F8_EHzWv7TEZi5RW3jbvWlHpbZXLlu8Bfjp5bquL5Z-e2Yv7fPIBb-_CoI5TZS9BABHspxiK40rfQPiwRHz7sQ3eIoPwQuCQnaapoPjzzfOmD-ShElmx16l3sALV-iL-gMH9Wtmw2N-Zw1xOLdpY7JJdCd0HQwXFqC7b7eE_iSVeV_fFTAANmag==]
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELkeHANW-mb0sRMjvH0osBZWIn9nKASswo-BWy0k0c0kfqRW8E01VLH_hVqutFTA-npm5nAbX7hzarr1bBTNtXnShE_gTObteONErw0BA4Spx1IgEIobo7t_1pXE2QlO-HFZ-ZyXW1_zOx8YFCY51dg9a96U_TfLk71yQeG_r8B7DT-ySc3wrPCUJ_HsZuhPGiEqFsuFALqLWjHO3_ooBrm1savCk6]
  • This compound | CAS 1215767-89-7. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsy7yH4C3HhiJ1qh740szhLpWZAzw2zM6-sb0EhewC4kpm6XMf8wqyP5AQ82_J6zI3LLaeXdJWGiWQZtv0wPegRyxy3A0TLiA9_unJdQp_LBbluVNbxIxhtIjOdOv22jaCTZ7o]
  • Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. WuXi Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7zwXu-E_po_jSXqbVv4ozK7rIGUJugCnWbYSfl967ePGF7Swp65lLymehCTbT0N0aV0LkFsz5Hz9Sgu8V3T9wYv1m1Npj4zEliiayvhudcE3eflS7mBXCcwAR1sRXgD87QsYzFlFvFSy48oCSJIl-cW0dnpdIOpFZ2yW_M6fRLfMTj545jvltq8P5Jaj9XB1qTZou26Oz]
  • A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA0ccljhEDrgo16LnVgwZyFwBqk834pcDrEETSkW63ENFbZvbfqpKwdkKPWIK9uK0Ilvu1rIMTTw4OgLR5wnX51cEDsl2lX267Elyet-1tPI1Vxnft1WWSLEencnHoqDzATle8ysVPXBaroDFitRD7TEEFgAwvJDM9rcq_7zn24FoIwsSHY4hwCPhAnBZSYPLCI9KcwOmDiSVLzI7l6Q84BfHXkl9nGY8kE6sl69lKM2Lf5wYszOruHtbKySI9pHOjzzrBladNaQqJp5HyJT05bvEtaeWy-wwzqDmeYGRA0ByZHA==]
  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0nFJ0WaWcMfOB9NIMRAVxTdKeJ4jf_cIv8zX_LcwyL-MZFd38xnAUyIaf259InTZU2lNTMegoMibTu_YzPngGac1B_ALE0ybedxoGnG9VlnPl6dA4VtDu5nOmvNyxqjWfbZ6tj1Zx8K4-pjZJVKvmlZh7SVXO7JsHfigi-MJ3m9TmlPnN2FuxUNc9x2JR05CNWwq7ps5KwpyagfnztYNe8iU9kSaH5qFizJ8Bl_66dLzXXhpglwxGqTsglA_brWKZha9_qYB9bw==]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHnVGG5-F6EEIJGedvbXvZeIVyFfj6xjTqPNGgh3cBEB-WL6-_PoY-_mVJLTwihDzyr4p3u6pyhK0bQiN5EUhcfUFFkgcPyWGA5DMpInDqUi6CLHnxy2g3EQ3Rlrk6XqgnK6rmTtgXUmNgoLKE]
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2a4L2JHf3fxSdw03p-36fnNu3roK_vd9Dg54pcIby0TeYEx2cUQWeZ1AYLXJWgJle6s7J8uDMOF3jLIqaOlcobC5Z7pfB_qbxwwVtHnVPhJDg9I2igxz6wf3LjErD9B31rtLB]
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnYcnui8Nz6pmj9DeHaKKsVKkmAH56_Ex8iZwWaIt7GyrmD460piFzxLbNBwUwCci3ejnw82kXA29SFxuPcz0CGiDc9Y4NTLj_d93Ee5abrZOnFeRVYWAI85G490abU12dIuO3oCm5hj2z0mfaRcRsZ0Tta_XmUSK8upmH]
  • Why are chlorides less reactive in cross coupling reactions? Reddit. [URL: https://www.reddit.com/r/chemistry/comments/e7x63p/why_are_chlorides_less_reactive_in_cross/]
  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfPFGt0wjdRyTf6_-K0K4316d-EJCS-EcwDQ3KBfptkPAPM-tmDFKBmzSWxm61mRrW-tjKCQa8qxwUCtlJHbI88RS3G9bXmWv2AmcBybrAyvShdpmLAURPYS-Oqh_GJa1C9c9VVLZTPZqQxXo=]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. [URL: https://courses.lumenlearning.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [URL: https://nroer.info/roer/chemistry/suzukicoupling/]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [URL: https://www.nobelprize.
  • Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [URL: https://nroer.info/roer/chemistry/buchwald-hartwig-coupling/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Benzene_and_Aromaticity/16.
  • 18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry - YouTube. [URL: https://www.youtube.
  • Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRt1OsRZIDO6DQM4wHVfR9OsVnMus5wk4GDlPssRcw_zRwToiWZZ9mlOM88tgLgEuh44mJo-WfXgaiSSSLoVtw8f2sj_li8nWTcKcc8Md9Dt3EbxwrZQgjWgnvHxtFXB1tdui5XaLY21wc9oouznL3AoAOhF6co-3111LVVdi12Kmwh22A1OFiCiaMq6s31PHgyDV0E8wOl4ii4DVgm122vdGPcPeGFtE40iZHn0SClEKg56xsSY=]

Sources

A Senior Application Scientist's Guide to Halogenated Isoquinolines: A Comparative Analysis of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated heterocycles stand as indispensable building blocks. Their strategic importance, particularly within medicinal chemistry and materials science, is rooted in their capacity for versatile functionalization through transition metal-catalyzed cross-coupling reactions.[1][2] Among these scaffolds, the isoquinoline nucleus is a privileged structure, appearing in numerous alkaloids and pharmacologically active compounds.[3][4] This guide provides an in-depth comparison of 5-Bromo-1,3-dichloroisoquinoline with other halogenated isoquinolines, offering field-proven insights into its reactivity, physical properties, and strategic applications.

Physicochemical and Spectroscopic Profile

The reactivity of a halogenated aromatic compound is intrinsically linked to its electronic and physical properties. The introduction of different halogens at various positions on the isoquinoline core allows for a fine-tuning of these characteristics.

Core Physical Properties

The physical state, melting point, and solubility of a building block are critical preliminary data points for any synthetic chemist, influencing reaction setup and purification strategies. While specific experimental data for a broad range of tri-halogenated isoquinolines is sparse in consolidated sources, we can compile known data and predict trends based on established principles of intermolecular forces.[5][6][7]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Key Features
This compound 1215767-89-7C₉H₄BrCl₂N276.94[8][9]-Three distinct halogen handles for sequential, selective reactions.
1,3-Dichloroisoquinoline 7742-73-6C₉H₅Cl₂N198.05-Precursor for the synthesis of the title compound.[8]
5-Bromo-3-chloroisoquinoline 1029720-67-9C₉H₅BrClN242.50349.5±22.0[10]Lacks the highly reactive C1-Cl bond, altering its SNAr profile.
5-Bromo-8-nitroisoquinoline -C₉H₅BrN₂O₂253.06-Strong electron-withdrawing nitro group significantly alters ring electronics.[11][12]

Note: Experimental melting and boiling points for many polyhalogenated isoquinolines are not widely reported. Predictions are based on molecular weight and polarity trends.

The higher molecular weight of this compound compared to its dichlorinated precursor suggests stronger van der Waals forces, leading to a higher melting and boiling point.[6] Solubility in organic solvents like THF, Dioxane, and DMF is expected to be good, while solubility in water is negligible, a common feature for haloarenes.[5]

Spectroscopic Signature

While a dedicated spectral database for this specific compound is not publicly available, we can predict its NMR signature based on the analysis of related structures.[13][14]

  • ¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the benzene ring portion will exhibit coupling patterns characteristic of a tri-substituted system. The proton at C4, being adjacent to the electron-deficient pyridine ring and flanked by two chlorine atoms, would likely be the most deshielded singlet.

  • ¹³C NMR: The carbon spectrum will display nine distinct signals. Carbons bearing halogens will be significantly shifted. The C1 and C3 carbons, bonded to chlorine and adjacent to the nitrogen, will appear at lower field. The C-Br bond will also influence the shift of C5. Techniques like DEPT can confirm the number of protons attached to each carbon.[14]

The Reactivity Landscape: A Tale of Three Halogens

The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms. This allows for a programmed, sequential approach to molecular elaboration, a highly desirable feature in complex target synthesis.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is well-established: I > Br > OTf > Cl .[1][8] This principle is the cornerstone of chemoselective functionalization.

Workflow for Synthesis of this compound

The primary route to this compound involves the regioselective bromination of 1,3-dichloroisoquinoline. The choice of brominating agent is critical for optimizing yield and minimizing the formation of di-brominated byproducts.[8]

G cluster_start Starting Material cluster_methods Bromination Methods cluster_product Product & Byproduct Start 1,3-Dichloroisoquinoline Method1 Method A: Br₂ in Acetic Acid 80-90°C Start->Method1 Classical, harsher conditions Method2 Method B: NBS in DMF 40°C Start->Method2 Milder, higher selectivity (Yields up to 85%) Product This compound (Target) Method1->Product Byproduct 5,7-Dibromo-1,3-dichloroisoquinoline (Byproduct) Method1->Byproduct Higher formation Method2->Product Method2->Byproduct Minimized formation Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ A Ar-Pd(II)-X(L₂) Pd0->A Oxidative Addition (Ar-X) B Ar-Pd(II)-OR'(L₂) A->B Base (e.g., K₂CO₃) C Ar-Pd(II)-R'(L₂) B->C Transmetalation (R'-B(OR)₂) C->Pd0 Reductive Elimination (Ar-R')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Selective Suzuki Coupling at C5

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a 3:1 mixture of Dioxane/Water. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes. [15]3. Reaction: Heat the mixture to 90 °C under an argon atmosphere and monitor by TLC or LC-MS. Reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Causality: The choice of a palladium catalyst with phosphine ligands is standard for Suzuki couplings. The aqueous base system (K₂CO₃ in dioxane/water) is crucial for activating the boronic acid for the transmetalation step. The higher reactivity of the C-Br bond ensures the reaction proceeds selectively at the C5 position. [2] Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. [16]Similar to the Suzuki coupling, the C-Br bond is more susceptible to oxidative addition than the C-Cl bonds, allowing for selective amination at the C5 position. [17][18] Comparative Reactivity Table in Cross-Coupling

Position & HalogenReaction TypeRelative ReactivityTypical ConditionsRationale
C5-Br Suzuki, Buchwald-HartwigHigh Pd(0) catalysts, 80-100 °CWeaker C-Br bond strength facilitates the rate-determining oxidative addition step. [2]
C1-Cl Suzuki, Buchwald-HartwigModerate Harsher conditions, specialized ligands (e.g., biarylphosphines)Stronger C-Cl bond. Activated by α-nitrogen, but less so than C-Br bond in cross-coupling. [19]
C3-Cl Suzuki, Buchwald-HartwigLow Very harsh conditions, often unreactiveStrong C-Cl bond without significant electronic activation from the nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr)

The electronic landscape of the isoquinoline ring is significantly different for SNAr reactions. The nitrogen atom strongly withdraws electron density, making the positions alpha (C1) and gamma (C3) to it susceptible to nucleophilic attack.

For this compound, the chlorine atom at the C1 position is exceptionally labile and can be selectively displaced by nucleophiles like alkoxides or amines. [8] Key Observation: The reactivity order is often reversed compared to cross-coupling. The C1-Cl bond, despite being stronger, is electronically activated for SNAr, making it more reactive than the C5-Br bond under these conditions. [8]

SNAr_Selectivity cluster_pathways Selective Functionalization Pathways cluster_products Selective Products Start This compound Pathway1 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) [Pd(0) catalyst] Start->Pathway1 Pathway2 Nucleophilic Aromatic Substitution (e.g., NaOMe, R₂NH) [Base/Nucleophile] Start->Pathway2 Product1 5-Aryl-1,3-dichloroisoquinoline (C5 Functionalized) Pathway1->Product1 Product2 5-Bromo-1-alkoxy-3-chloroisoquinoline (C1 Functionalized) Pathway2->Product2

Caption: Strategic functionalization based on reaction type.

Applications in Research and Development

The ability to perform site-selective modifications makes this compound a high-value intermediate. [8]

  • Drug Discovery: It serves as a scaffold for generating diverse libraries of isoquinoline derivatives for biological screening. [8][10]The isoquinoline core is central to many alkaloids with therapeutic properties. [20]* Materials Science: A notable application is in the synthesis of Conjugated Microporous Polymers (CMPs). In this context, the molecule acts as an electron-accepting monomer. The resulting polymers possess high surface areas and extended π-conjugated systems, making them suitable for environmental remediation, such as capturing radioactive iodide ions from water. [8]

Conclusion and Outlook

This compound is a uniquely versatile building block that offers a distinct advantage over simpler halogenated isoquinolines. Its true power lies in the predictable and orthogonal reactivity of its three halogen substituents.

  • For C5 functionalization: It is the reagent of choice, utilizing the high reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

  • For C1 functionalization: It allows for selective SNAr reactions, leaving the C-Br and C3-Cl bonds available for subsequent transformations.

  • For sequential synthesis: It provides a clear and logical roadmap for building molecular complexity, starting with either a cross-coupling at C5 or an SNAr at C1.

For the medicinal chemist or materials scientist, understanding this differential reactivity is key to unlocking the full synthetic potential of this powerful scaffold, enabling the efficient construction of complex and novel molecular architectures.

References

  • Dalton, L. C., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Retrieved from [Link]

  • Goodwin, N. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Retrieved from [Link]

  • Magnus, P., et al. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Organic Letters, 5(12), 2181–2184. [Link]

  • G. V. S. R. Sharma, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • Pelter, A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(9), 3656–3661. [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Group 17: Physical Properties of the Halogens. Retrieved from [Link]

  • Scilit. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Atomic and Physical Properties of Halogens. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Khan Academy. (2025). Physical properties of haloalkanes| Haloalkanes and haloarenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toward a total synthesis of the stemofoline alkaloids: Advancement of a 1,3-dipolar cycloaddition strategy. Retrieved from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • SpringerLink. (n.d.). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-bromo-1,3-dichloro-2-methylbenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Navigating the Bioactive Landscape of Halogenated Isoquinolines: A Comparative Guide to 5-Bromo-1,3-dichloroisoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals navigating the intricate world of drug discovery, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous bioactive compounds. The strategic placement of halogen atoms on this heterocyclic system can dramatically influence pharmacological properties, transforming a simple scaffold into a potent and selective modulator of biological targets. This guide focuses on 5-Bromo-1,3-dichloroisoquinoline, a versatile synthetic intermediate, and explores its potential biological activity in comparison to its structural analogs. While direct comparative biological data for this specific compound is limited in publicly available literature, this guide will leverage established structure-activity relationship (SAR) principles from related halogenated isoquinolines to propose a framework for its systematic evaluation.

The Significance of Halogenation in Isoquinoline Bioactivity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the isoquinoline core imparts significant changes to the molecule's physicochemical properties, thereby influencing its biological activity. These changes include:

  • Electronic Effects: Halogens are electron-withdrawing groups that can modulate the pKa of the isoquinoline nitrogen and influence the reactivity of the aromatic system. This can be critical for interactions with biological targets.

  • Lipophilicity: The addition of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Steric Hindrance: The size of the halogen atom can introduce steric bulk, influencing the molecule's conformation and its ability to fit into the binding pockets of enzymes or receptors.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.

The specific pattern of halogenation is a key determinant of biological activity. The number, type, and position of halogen atoms can dramatically influence the potency and selectivity of isoquinoline derivatives.[1] For instance, studies on different isoquinoline scaffolds have shown that the placement of a halogen at a particular position can switch the selectivity of enzyme inhibition.

This compound: A Profile

This compound is a synthetically useful building block, primarily employed in the construction of more complex molecules such as conjugated microporous polymers for applications in materials science.[1] Its structure, featuring both bromo and chloro substituents, offers multiple reactive sites for further chemical modifications, making it an attractive starting point for the generation of diverse isoquinoline derivatives for biological screening.[1]

The chlorine atoms at positions 1 and 3, coupled with the bromine at position 5, create a highly electrophilic aromatic system.[1] The chlorine at the 1-position is particularly activated towards nucleophilic substitution due to the electronic influence of the ring nitrogen, allowing for selective functionalization at this site.[1]

Proposed Comparative Biological Evaluation: A Framework for Discovery

Given the synthetic accessibility of this compound and the known biological potential of halogenated isoquinolines, a systematic comparative evaluation of its activity against key structural analogs is warranted. This section outlines a proposed study to elucidate the contribution of each halogen atom to the overall biological activity profile.

Key Analogs for Synthesis and Comparison

A focused library of analogs should be synthesized to systematically probe the structure-activity relationships. The following compounds are proposed for a primary comparative screening:

Compound IDStructureRationale for Inclusion
1 This compoundTarget compound.
2 1,3-DichloroisoquinolineTo assess the contribution of the 5-bromo substituent.
3 5-Bromo-1-chloroisoquinolineTo evaluate the impact of the 3-chloro substituent.
4 5-BromoisoquinolineTo understand the combined effect of the two chloro substituents.
5 1-Chloro-3-bromoisoquinolineTo explore the effect of interchanging the halogen positions at C1 and C3.
6 7-Bromo-1,3-dichloroisoquinolineTo investigate the positional isomeric effect of the bromo substituent.
Proposed Biological Assays

Based on the known activities of various substituted isoquinolines, the following assays are recommended for the initial screening of the synthesized analogs.

  • Anticancer Cytotoxicity Assays: Many isoquinoline derivatives have demonstrated potent anticancer activity.

  • Antimicrobial Susceptibility Assays: The antimicrobial potential of halogenated heterocycles is well-documented.

  • Enzyme Inhibition Assays (e.g., Kinase or Protease Inhibition): Substituted isoquinolines are known to be effective enzyme inhibitors.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, generalized protocols for the proposed biological assays, based on established methodologies in the field.

Anticancer Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (dissolved in DMSO and diluted in culture medium) are added to the wells in a range of concentrations (e.g., 0.1 to 100 µM). Control wells receive vehicle (DMSO) only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Comparative Framework

The following diagrams illustrate the proposed comparative study.

cluster_analogs Key Analogs for Comparison cluster_assays Proposed Biological Assays This compound This compound Anticancer Cytotoxicity Anticancer Cytotoxicity This compound->Anticancer Cytotoxicity Antimicrobial Susceptibility Antimicrobial Susceptibility This compound->Antimicrobial Susceptibility Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition 1,3-Dichloroisoquinoline 1,3-Dichloroisoquinoline 1,3-Dichloroisoquinoline->Anticancer Cytotoxicity 1,3-Dichloroisoquinoline->Antimicrobial Susceptibility 1,3-Dichloroisoquinoline->Enzyme Inhibition 5-Bromo-1-chloroisoquinoline 5-Bromo-1-chloroisoquinoline 5-Bromo-1-chloroisoquinoline->Anticancer Cytotoxicity 5-Bromo-1-chloroisoquinoline->Antimicrobial Susceptibility 5-Bromo-1-chloroisoquinoline->Enzyme Inhibition 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline->Anticancer Cytotoxicity 5-Bromoisoquinoline->Antimicrobial Susceptibility 5-Bromoisoquinoline->Enzyme Inhibition

Caption: Proposed screening workflow for this compound and its analogs.

Concluding Remarks and Future Directions

While this compound is currently recognized more for its utility in synthetic chemistry, its heavily halogenated isoquinoline core suggests a strong potential for biological activity. The lack of direct comparative data presents an opportunity for novel research. By systematically synthesizing and evaluating the proposed analogs in a panel of well-established biological assays, researchers can elucidate the critical role of each halogen substituent in conferring bioactivity. The insights gained from such a study would not only reveal the potential of this specific scaffold but also contribute valuable knowledge to the broader field of medicinal chemistry, guiding the rational design of future isoquinoline-based therapeutic agents. This guide provides a robust, scientifically grounded framework to embark on this discovery process.

References

Sources

A Comparative Guide to the Structural Validation of Novel 5-Bromo-1,3-dichloroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of newly synthesized compounds like 5-Bromo-1,3-dichloroisoquinoline is a critical step in chemical research and drug development.[1] This halogenated isoquinoline derivative serves as a versatile building block in organic synthesis, materials science, and pharmaceutical research.[2][3] Its utility in creating complex molecules through cross-coupling and nucleophilic substitution reactions makes unambiguous structural validation paramount.[2] This guide compares the most effective analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

At a Glance: Comparison of Validation Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[1]Unparalleled for complete structure elucidation in solution.[1][4]Lower sensitivity, requires higher sample concentration.[1]
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns.[1]High sensitivity, requires a small sample amount.[1] Isotopic patterns of halogens are highly informative.[5]Isomers can be difficult to distinguish, and fragmentation can be complex.[1]
X-ray Crystallography Definitive 3D molecular structure, bond lengths, and angles.Provides unambiguous structure confirmation.[4]Requires a suitable single crystal, which can be challenging to grow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound in solution.[1][6] It provides extensive information about the molecular framework by probing the magnetic properties of atomic nuclei.[7] For a molecule such as this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is essential for a complete assignment.

Causality in Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their hybridization and bonding environment.

  • 2D NMR (HSQC & HMBC): These experiments are crucial for establishing connectivity. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.[8] Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure.[8][9]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D HSQC Acquisition:

    • Run a standard HSQC experiment to identify one-bond ¹H-¹³C correlations. This will definitively link specific proton signals to their attached carbon atoms.

  • 2D HMBC Acquisition:

    • Perform an HMBC experiment to map long-range ¹H-¹³C correlations. This is critical for connecting the different fragments of the molecule and confirming the substitution pattern on the isoquinoline core.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants (from ¹H NMR), and correlations from the 2D spectra.

Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[1] For halogenated compounds like this compound, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.[5][10]

Causality in Experimental Choices:
  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a novel compound.

  • Isotopic Pattern Analysis: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10][11] The presence of one bromine and two chlorine atoms in this compound will result in a unique and predictable isotopic pattern for the molecular ion peak, serving as a definitive confirmation of the halogen count.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions and minimize fragmentation.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to accurately determine the masses of the isotopic peaks.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Compare the measured accurate mass with the theoretical mass calculated for the proposed formula (C₉H₄BrCl₂N).

    • Analyze the isotopic distribution of the molecular ion peak and compare it to the theoretical pattern for a compound containing one bromine and two chlorine atoms.

Expected Isotopic Pattern for [M]⁺ of C₉H₄BrCl₂N
m/z (approx.)Isotope CombinationRelative Abundance
275⁷⁹Br, ³⁵Cl, ³⁵Cl~75%
277⁸¹Br, ³⁵Cl, ³⁵Cl or ⁷⁹Br, ³⁵Cl, ³⁷Cl~100% (Base Peak)
279⁸¹Br, ³⁵Cl, ³⁷Cl or ⁷⁹Br, ³⁷Cl, ³⁷Cl~49%
281⁸¹Br, ³⁷Cl, ³⁷Cl~8%

Note: The exact relative abundances can be calculated using the natural abundances of the isotopes.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal.[4] For novel isoquinoline derivatives, obtaining a crystal structure provides irrefutable evidence of connectivity and stereochemistry.[12][13][14][15]

Causality in Experimental Choices:

The goal is to obtain a single crystal of sufficient quality for diffraction. The choice of solvent and crystallization technique is critical and often requires screening multiple conditions.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
  • Purification: The compound must be of high purity (>98%) for successful crystallization. Recrystallization or column chromatography may be necessary.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Confirmation Synthesis Synthesized Compound Purification Purification (>98%) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Purification->NMR Connectivity & Framework MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula & Halogen Count Xray X-ray Crystallography Purification->Xray Definitive 3D Structure Confirmed Validated Structure of This compound NMR->Confirmed MS->Confirmed Xray->Confirmed

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-1,3-dichloroisoquinoline is a pivotal building block in medicinal chemistry and materials science, valued for its utility in the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the primary industrial synthesis route with a plausible, alternative laboratory-scale approach. Each pathway is critically evaluated based on experimental data, mechanistic rationale, and practical considerations to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a recurring motif in a vast number of alkaloids and pharmacologically active compounds. The strategic placement of halogen substituents on this scaffold provides reactive handles for further functionalization through cross-coupling reactions and nucleophilic substitutions, making polysubstituted isoquinolines highly sought-after intermediates. This compound, in particular, offers three distinct points for chemical modification, rendering it a versatile tool in the development of novel therapeutic agents and functional materials.

Route 1: The Predominant Industrial Pathway - Electrophilic Bromination of 1,3-Dichloroisoquinoline

The most established and direct route to this compound involves the electrophilic aromatic substitution on the pre-formed 1,3-dichloroisoquinoline core. This method is favored for its straightforwardness and relatively high yields.

Causality Behind Experimental Choices

The synthesis begins with the construction of the 1,3-dichloroisoquinoline skeleton. A common method for this is the cyclization of 2-(cyanomethyl)benzoic acid derivatives. This precursor contains the necessary carbon and nitrogen framework for the isoquinoline ring system. The use of phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅) is a robust method for both the cyclization and the conversion of the keto/enol functionalities to the desired dichloro derivative.

The subsequent bromination is a classic electrophilic aromatic substitution. The two chlorine atoms on the pyridine ring are strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic attack. However, they direct incoming electrophiles to the C-5 and C-7 positions of the benzene ring. Careful control of the reaction conditions, such as temperature and the stoichiometry of the brominating agent, is crucial to favor the mono-bromination at the C-5 position and minimize the formation of the 5,7-dibromo byproduct.

Experimental Protocols

Step 1a: Synthesis of Isoquinoline-1,3(2H,4H)-dione from 2-(Cyanomethyl)benzoic Acid

While various methods exist for the synthesis of the isoquinoline-1,3-dione precursor, a robust approach involves the cyclization of 2-(cyanomethyl)benzoic acid.

Step 1b: Synthesis of 1,3-Dichloroisoquinoline

  • Reaction: Isoquinoline-1,3(2H,4H)-dione is heated with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of phosphorus pentachloride (PCl₅).

  • Reagents and Conditions:

    • Isoquinoline-1,3(2H,4H)-dione (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, serves as reagent and solvent)

    • Phosphorus pentachloride (PCl₅) (catalytic)

    • Heated at reflux for several hours.

  • Work-up: The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 1,3-dichloroisoquinoline.

Step 2: Electrophilic Bromination to Yield this compound

  • Reaction: 1,3-Dichloroisoquinoline is subjected to electrophilic bromination using liquid bromine in a suitable solvent.

  • Reagents and Conditions:

    • 1,3-Dichloroisoquinoline (1.0 eq)

    • Liquid Bromine (Br₂) (1.0-1.2 eq)

    • Acetic acid or a chlorinated solvent

    • Elevated temperature (typically 80-90 °C) for several hours.

  • Work-up: The reaction mixture is cooled and poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The primary byproduct is the 5,7-dibromo-1,3-dichloroisoquinoline. Purification is typically achieved by fractional distillation under reduced pressure or recrystallization.[1]

  • Yield: Reported yields for this step are in the range of 72-78%.[1]

Visualizing the Pathway

Route 1 cluster_0 Synthesis of 1,3-Dichloroisoquinoline cluster_1 Bromination 2_cyanomethylbenzoic_acid 2-(Cyanomethyl)benzoic Acid isoquinoline_dione Isoquinoline-1,3(2H,4H)-dione 2_cyanomethylbenzoic_acid->isoquinoline_dione Cyclization 1_3_dichloro 1,3-Dichloroisoquinoline isoquinoline_dione->1_3_dichloro POCl3, PCl5 5_bromo_1_3_dichloro This compound 1_3_dichloro->5_bromo_1_3_dichloro Br2, Acetic Acid

Caption: Route 1: Electrophilic Bromination Pathway.

Route 2: A Plausible Alternative - The Sandmeyer Reaction Approach

An alternative strategy, particularly amenable to laboratory-scale synthesis and the introduction of diversity, involves a multi-step sequence starting from a suitably functionalized isoquinoline precursor. This route hinges on the well-established Sandmeyer reaction to introduce the bromine at the C-5 position.

Causality Behind Experimental Choices

This proposed route commences with the synthesis of a 5-aminoisoquinoline-1,3-diol. The amino group serves as a precursor to the diazonium salt required for the Sandmeyer reaction. The diol functionality can then be converted to the dichloro groups in a subsequent step. The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents onto an aromatic ring that are often difficult to install directly.[2] By diazotizing the amino group with nitrous acid and then treating the resulting diazonium salt with a copper(I) bromide catalyst, the bromo group can be installed regioselectively.

The final step involves the conversion of the isoquinoline-1,3-diol to the 1,3-dichloro derivative. This transformation is analogous to the one described in Route 1, utilizing phosphorus oxychloride. This modular approach allows for the synthesis of various 5-substituted analogues by simply modifying the Sandmeyer reaction conditions.

Hypothetical Experimental Protocols

Step 1: Synthesis of 5-Aminoisoquinoline-1,3-diol

  • Reaction: This intermediate could potentially be synthesized from a 5-nitroisoquinoline-1,3-diol precursor, which in turn could be prepared from a nitrated 2-(cyanomethyl)benzoic acid derivative. The nitro group is then reduced to an amine.

  • Reagents and Conditions (for reduction):

    • 5-Nitroisoquinoline-1,3-diol (1.0 eq)

    • A reducing agent such as SnCl₂ in HCl, or catalytic hydrogenation (e.g., H₂, Pd/C).

    • Appropriate solvent (e.g., ethanol, ethyl acetate).

  • Work-up: Standard work-up procedures would involve filtration of the catalyst (for hydrogenation) or neutralization and extraction.

Step 2: Sandmeyer Reaction to Yield 5-Bromoisoquinoline-1,3-diol

  • Reaction: The 5-aminoisoquinoline-1,3-diol is diazotized and subsequently treated with a copper(I) bromide catalyst.

  • Reagents and Conditions:

    • 5-Aminoisoquinoline-1,3-diol (1.0 eq)

    • Sodium nitrite (NaNO₂) in an acidic medium (e.g., HBr) to form the diazonium salt in situ at low temperatures (0-5 °C).

    • Copper(I) bromide (CuBr) catalyst.

  • Work-up: The reaction mixture is typically warmed to room temperature to allow for the decomposition of the diazonium salt. The product is then extracted, and the organic layer is washed and dried.

Step 3: Chlorination to this compound

  • Reaction: The 5-bromoisoquinoline-1,3-diol is converted to the final product using a chlorinating agent.

  • Reagents and Conditions:

    • 5-Bromoisoquinoline-1,3-diol (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess).

    • Heated at reflux.

  • Work-up: Similar to Step 1b in Route 1, the excess POCl₃ is removed, and the reaction is quenched with ice water. The product is then filtered or extracted.

  • Purification: Purification would likely involve recrystallization or column chromatography.

Visualizing the Pathway

Route 2 cluster_0 Intermediate Synthesis cluster_1 Final Product Formation 5_amino_diol 5-Aminoisoquinoline-1,3-diol 5_bromo_diol 5-Bromoisoquinoline-1,3-diol 5_amino_diol->5_bromo_diol 1. NaNO2, HBr 2. CuBr 5_bromo_1_3_dichloro This compound 5_bromo_diol->5_bromo_1_3_dichloro POCl3

Caption: Route 2: The Sandmeyer Reaction Approach.

Comparative Analysis

FeatureRoute 1: Electrophilic BrominationRoute 2: Sandmeyer Reaction Approach
Starting Materials 2-(Cyanomethyl)benzoic acid derivativeSubstituted 2-(cyanomethyl)benzoic acid
Key Reagents POCl₃, PCl₅, Br₂NaNO₂, CuBr, POCl₃, reducing agent
Number of Steps 2-3 (depending on precursor synthesis)3-4 (hypothetical)
Overall Yield Good (reported yields are high for the final step)Potentially lower due to the multi-step nature
Scalability Well-suited for large-scale industrial productionMore suitable for laboratory-scale synthesis
Key Challenges - Control of regioselectivity in bromination to avoid the 5,7-dibromo byproduct.[1]- Handling of hazardous reagents like POCl₃ and Br₂.- Synthesis of the 5-aminoisoquinoline-1,3-diol precursor.- Stability of the diazonium salt intermediate.
Flexibility Limited to bromination of the 1,3-dichloro corePotentially more flexible for introducing other C-5 substituents via different Sandmeyer conditions.

Conclusion

The synthesis of this compound is most efficiently achieved on a large scale via the electrophilic bromination of 1,3-dichloroisoquinoline. This route is characterized by its directness and high yields in the final step. However, it requires careful control to manage the formation of di-brominated impurities.

The proposed Sandmeyer reaction pathway, while longer and likely to have a lower overall yield, offers a more modular approach that could be advantageous for medicinal chemistry programs requiring the synthesis of a library of C-5 substituted analogues. The choice between these routes will ultimately depend on the specific goals of the research, the required scale of the synthesis, and the available starting materials and expertise.

References

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines.
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

Sources

A Spectroscopic Guide to the Isomers of 5-Bromo-1,3-dichloroisoquinoline: Navigating the Nuances of Positional Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and materials science, the precise structural characterization of molecular entities is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the spatial arrangement of substituents, often exhibit divergent biological activities and material properties. This guide provides an in-depth spectroscopic comparison of 5-Bromo-1,3-dichloroisoquinoline and its positional isomers: 6-Bromo-1,3-dichloroisoquinoline, 7-Bromo-1,3-dichloroisoquinoline, and 8-Bromo-1,3-dichloroisoquinoline. For drug development professionals and researchers in organic synthesis, the ability to unequivocally distinguish between these isomers is critical for ensuring the efficacy, safety, and novelty of their molecular designs.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic drugs. The introduction of halogen atoms, such as bromine and chlorine, provides synthetic handles for further molecular elaboration through cross-coupling reactions, making these halogenated isoquinolines valuable building blocks. However, the synthesis of a specific positional isomer can often lead to a mixture of others, necessitating robust analytical methods for their differentiation. This guide will delve into the nuanced differences in the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of these four isomers, providing a comprehensive framework for their identification.

Due to the limited availability of complete, published experimental spectra for all four isomers, this guide will leverage established principles of spectroscopic theory and data from closely related substituted isoquinolines to predict and compare their spectral characteristics. This approach provides a powerful tool for researchers to anticipate and interpret the spectroscopic data of these important synthetic intermediates.

The Isomers: A Structural Overview

The four isomers under consideration all share the molecular formula C₉H₄BrCl₂N and a molecular weight of approximately 276.94 g/mol . The core structure is an isoquinoline ring with chlorine atoms fixed at the 1 and 3 positions. The distinguishing feature is the position of the bromine atom on the benzo-ring of the isoquinoline nucleus.

IsomerIUPAC NameCAS Number
1 This compound1215767-89-7
2 6-Bromo-1,3-dichloroisoquinoline552331-05-2
3 7-Bromo-1,3-dichloroisoquinoline924271-40-9[1][2][3][4][5]
4 8-Bromo-1,3-dichloroisoquinolineNot readily available

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. The differences in the position of the bromine atom in the four isomers will lead to distinct patterns in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) will be the most informative for distinguishing between the isomers. The protons on the benzo-ring will exhibit different chemical shifts and coupling patterns depending on their proximity to the electronegative bromine atom and the nitrogen atom of the isoquinoline ring.

Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Patterns:

Proton5-Bromo Isomer6-Bromo Isomer7-Bromo Isomer8-Bromo Isomer
H-4 ~7.8 (s)~7.7 (s)~7.6 (s)~7.9 (s)
H-5 ---~7.9 (d, J≈8.8 Hz)~8.3 (d, J≈1.8 Hz)~7.6 (dd, J≈7.5, 1.2 Hz)
H-6 ~7.6 (t, J≈7.9 Hz)---~7.8 (dd, J≈8.8, 1.8 Hz)~7.4 (t, J≈7.9 Hz)
H-7 ~8.2 (d, J≈7.9 Hz)~8.1 (d, J≈8.8 Hz)---~8.0 (d, J≈8.5 Hz)
H-8 ~8.0 (d, J≈7.9 Hz)~8.4 (s)~7.9 (d, J≈8.8 Hz)---

Note: These are predicted values based on substituent effects on the isoquinoline ring system. Actual values may vary depending on the solvent and other experimental conditions.

Rationale for Predicted Shifts:

  • H-4 Proton: This proton is on the pyridine ring and is primarily influenced by the adjacent nitrogen and the chlorine at C-3. Its chemical shift is expected to be relatively consistent across the isomers, appearing as a singlet due to the lack of adjacent protons.

  • Anisotropic Effect of Bromine: The bromine atom will deshield protons in its vicinity. This effect is most pronounced for protons ortho to the bromine.

  • 5-Bromo Isomer: H-6 will be a triplet due to coupling with H-7 and H-8. H-7 and H-8 will be doublets.

  • 6-Bromo Isomer: H-5 and H-7 will be doublets, and H-8 will appear as a singlet.

  • 7-Bromo Isomer: H-5 will be a doublet with a small meta-coupling, H-6 will be a doublet of doublets, and H-8 will be a doublet.

  • 8-Bromo Isomer: H-5 will be a doublet of doublets, H-6 a triplet, and H-7 a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is sensitive to its electronic environment. The carbon directly attached to the bromine atom will experience a significant downfield shift due to the electronegativity of bromine, but also an upfield "heavy atom effect". The positions of the other carbons will also be affected by the location of the bromine.

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon5-Bromo Isomer6-Bromo Isomer7-Bromo Isomer8-Bromo Isomer
C-1 ~152~152~152~152
C-3 ~145~145~145~145
C-4 ~122~122~122~122
C-4a ~130~129~129~130
C-5 ~120 (C-Br)~130~133~128
C-6 ~135~123 (C-Br)~128~125
C-7 ~128~136~125 (C-Br)~130
C-8 ~126~129~127~122 (C-Br)
C-8a ~138~138~137~136

Note: These are predicted values. The carbon attached to bromine (C-Br) will have a distinct chemical shift that is key for identification.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

II. Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For the this compound isomers, high-resolution mass spectrometry (HRMS) will confirm the elemental formula C₉H₄BrCl₂N. The key to distinguishing the isomers may lie in subtle differences in their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID).

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent cluster of peaks will be observed for the molecular ion due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). This will result in a characteristic pattern for a molecule containing one bromine and two chlorine atoms. The most abundant peak in this cluster will correspond to the species with ⁷⁹Br, ³⁵Cl, and ³⁵Cl.

  • Fragmentation: The fragmentation of halogenated aromatic compounds often involves the loss of halogen atoms or molecules. Common fragmentation pathways for these isomers may include:

    • Loss of a chlorine radical (-Cl).

    • Loss of a bromine radical (-Br).

    • Loss of HCl.

    • Loss of BrCl.

    • Ring fragmentation.

While the primary fragmentation pathways are likely to be similar for all isomers, the relative intensities of the fragment ions may differ slightly depending on the stability of the resulting ions, which is influenced by the position of the bromine atom. For instance, the loss of a bromine radical from the 8-position might be sterically favored compared to other positions. A detailed analysis of these relative abundances could aid in isomer differentiation.[6][7][8]

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

III. Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. While the IR spectra of the four isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeExpected Observations
3100-3000Aromatic C-H stretchWeak to medium intensity bands.
1600-1450Aromatic C=C stretchA series of sharp bands, characteristic of the isoquinoline ring. The exact positions and intensities may vary slightly between isomers.
1300-1000C-H in-plane bendingComplex pattern in the fingerprint region.
900-675C-H out-of-plane bendingThe pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. This region is expected to show the most significant differences between the isomers.
800-600C-Cl stretchStrong absorptions.
600-500C-Br stretchMedium to strong absorptions.

The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern of the benzene ring. For example, the pattern for a 1,2,3,4-tetrasubstituted benzene ring (as in the 5- and 8-bromo isomers) will differ from that of a 1,2,3,5-tetrasubstituted ring (as in the 6- and 7-bromo isomers).

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a chromophore that absorbs UV radiation. The position and intensity of the absorption maxima (λmax) can be influenced by the nature and position of substituents.

Expected UV-Vis Spectral Features:

The UV-Vis spectra of the isomers in a non-polar solvent are expected to show multiple absorption bands characteristic of the isoquinoline nucleus. The introduction of the bromine atom, a chromophore with lone pairs of electrons, can cause a bathochromic shift (a shift to longer wavelengths) and/or a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted 1,3-dichloroisoquinoline.

The extent of this shift will depend on the position of the bromine atom and its ability to participate in resonance with the π-system of the isoquinoline ring. While subtle, these differences in λmax and molar absorptivity (ε) can be used for comparative analysis.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unequivocal identification of the 5-, 6-, 7-, and 8-bromo isomers of 1,3-dichloroisoquinoline requires a multi-pronged spectroscopic approach. While each technique provides valuable information, a combination of them offers the most definitive characterization.

  • ¹H NMR spectroscopy is the most powerful tool for unambiguous isomer assignment due to the distinct chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework and confirming the position of the bromine substituent.

  • Mass spectrometry confirms the molecular weight and elemental composition and may offer subtle clues for differentiation through fragmentation analysis.

  • Infrared and UV-Vis spectroscopy provide characteristic fingerprints and information about electronic transitions, respectively, which can be used for confirmation and comparison.

For researchers working with these valuable synthetic intermediates, a thorough understanding of their spectroscopic properties is not merely an academic exercise but a crucial step in ensuring the integrity and success of their scientific endeavors. By carefully analyzing and comparing the data from these spectroscopic techniques, scientists can confidently identify and utilize the correct isomer for their specific application, paving the way for advancements in medicine and materials science.

References

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260.
  • Narayanaswami, S., Sivanandaiah, K. M., & Gopinath, K. W. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(2), 145-155.
  • PubChem. Compound Summary for CID 53401202, 7-Bromo-1,3-dichloroisoquinoline. Available at: [Link]

  • Zeng, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13.

Sources

A Senior Application Scientist's Guide to DFT Calculations on 5-Bromo-1,3-dichloroisoquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,3-dichloroisoquinoline is a halogenated heterocyclic compound of significant interest in both materials science and medicinal chemistry. Its rigid, planar structure and the presence of multiple reactive sites—two distinct chlorine atoms and a bromine atom—make it a versatile building block for the synthesis of complex organic molecules, including conjugated microporous polymers (CMPs) for environmental remediation and diverse isoquinoline derivatives for biological screening.[1][2] Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule is paramount for designing new synthetic pathways and predicting the characteristics of resulting materials.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for predicting the properties of molecular systems with a high degree of accuracy. This guide provides a comprehensive, field-proven protocol for performing DFT calculations on this compound. We will move beyond a simple recitation of steps to explain the critical choices in methodology, comparing different computational approaches to ensure the trustworthiness and accuracy of your results. This document is intended for researchers and professionals in drug development and materials science who wish to leverage computational chemistry to accelerate their research.

Pillar 1: The Rationale Behind Method Selection—A Comparative Overview

The accuracy of any DFT calculation is fundamentally dependent on the choice of two key parameters: the functional and the basis set. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the specific chemical system and properties of interest.

The Functional: Approximating the Exchange-Correlation Energy

The exchange-correlation functional is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For a molecule like this compound, which contains multiple halogen atoms and a π-conjugated system, the choice of functional is critical.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used hybrid functional. It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of molecular geometries and energies for a vast range of organic molecules.[3] Numerous studies on isoquinoline and other halogenated aromatic systems have successfully employed B3LYP, making it a reliable and well-benchmarked starting point.[4][5][6] However, a known limitation of standard B3LYP is its inadequate description of non-covalent interactions, particularly dispersion forces, which could be a factor in condensed-phase simulations or studies of intermolecular interactions.[7][8]

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality hybrid meta-GGA functional. It is specifically parameterized to provide excellent performance for main-group thermochemistry, kinetics, and non-covalent interactions. For systems where π-stacking or other dispersion effects are anticipated to be important (e.g., in polymer design), M06-2X often provides a more accurate description than B3LYP.[9]

  • ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction. The range-separation helps in providing a more balanced description of both short-range and long-range electron-electron interactions, while the "-D" term explicitly accounts for dispersion forces. This makes it a robust choice for a wide array of chemical problems.

Table 1: Comparison of Recommended DFT Functionals

FunctionalTypeStrengths for this SystemPotential Weaknesses
B3LYP Hybrid-GGAExcellent for geometry optimization; widely benchmarked for organic molecules.[3]Poor description of dispersion forces.[8]
M06-2X Hybrid meta-GGAGood accuracy for thermochemistry and non-covalent interactions.[9]Can be more computationally expensive than B3LYP.
ωB97X-D Range-Separated Hybrid + DispersionBalanced performance for a wide range of properties, including non-covalent interactions.May require more computational resources.

Recommendation: For general-purpose calculations focusing on geometry, vibrational frequencies, and electronic structure, B3LYP provides a cost-effective and reliable starting point. For studies where intermolecular interactions are critical, M06-2X or ωB97X-D should be considered.

The Basis Set: Describing the Atomic Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine and chlorine, the choice of basis set is crucial for obtaining meaningful results.

  • Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are widely used and offer a good balance of accuracy and speed. The "6-311" indicates a triple-zeta quality for valence electrons. The "++" adds diffuse functions on both heavy atoms and hydrogens, which are essential for describing anions or weak interactions. The "(d,p)" adds polarization functions, which are critical for accurately describing bonding in molecules with non-spherical electron distributions, a necessity for the π-system and halogen atoms in our target molecule.[10][11]

  • Ahlrichs-style Basis Sets (e.g., def2-TZVP): The "def2" family of basis sets is specifically optimized for DFT calculations and is available for most of the periodic table.[12] The def2-TZVP (triple-zeta valence with polarization) basis set is often considered a gold standard for reliable DFT calculations on organic and main-group compounds, providing a robust description of molecular structure and properties.[13] For higher accuracy, it can be augmented with diffuse functions (def2-TZVPD).

  • Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. While they are the standard for high-accuracy wavefunction-based methods, they can be computationally demanding and are not always the most efficient choice for DFT calculations.[14]

Table 2: Comparison of Recommended Basis Sets

Basis SetTypeKey FeaturesRecommendation for this System
6-311++G(d,p) Pople-styleTriple-zeta valence, includes diffuse and polarization functions.A very good and widely used choice for this type of molecule.[10][11]
def2-TZVP Ahlrichs-styleTriple-zeta valence with polarization, optimized for DFT.An excellent and highly recommended alternative for reliable results.[12][13]
aug-cc-pVTZ Correlation-ConsistentSystematically converges to the basis set limit; includes diffuse functions.High accuracy but computationally expensive; may be overkill for routine calculations.

Recommendation: Both 6-311++G(d,p) and def2-TZVP are excellent choices. From our experience, def2-TZVP often provides a slightly more robust performance across a range of properties for DFT calculations and is our primary recommendation.

Pillar 2: A Self-Validating Computational Protocol

This section details a step-by-step workflow for conducting DFT calculations on this compound. The protocol is designed to be self-validating through a mandatory frequency analysis step.

DFT_Workflow cluster_prep Preparation cluster_core_calc Core Calculation cluster_analysis Analysis Input 1. Build Initial 3D Structure Opt 2. Geometry Optimization (e.g., B3LYP/def2-TZVP) Input->Opt Freq 3. Frequency Calculation Opt->Freq Check 4. Check for Imaginary Frequencies Freq->Check Check->Opt Found (Transition State) Prop 5. Single-Point Property Calculations (NBO, MEP, Orbitals) Check->Prop None Found (True Minimum) Data 6. Data Extraction & Analysis Prop->Data

Caption: A typical DFT workflow from initial structure to final data analysis.

Step-by-Step Methodology

1. Molecular Structure Input:

  • Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView, ChemDraw).

  • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This is not strictly necessary but can significantly reduce the number of steps required for the DFT optimization.

2. Geometry Optimization:

  • Causality: The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized geometry is the basis for all subsequent property calculations.

  • Protocol:

    • Software: Gaussian, ORCA, etc.

    • Functional: B3LYP (or another chosen functional).

    • Basis Set: def2-TZVP (or another chosen basis set).

    • Keywords: Opt, Freq (to perform optimization and frequency calculation in the same job), SCF=Tight (for tight convergence criteria).

    • Submit the calculation. The process is iterative and completes when the forces on the atoms and the change in energy between steps fall below a defined threshold.

3. Frequency Analysis (Self-Validation):

  • Causality: This is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a transition state or a higher-order saddle point.

  • Protocol:

    • This calculation is typically performed concurrently with the optimization.

    • Upon completion, inspect the output file for the calculated vibrational frequencies.

    • Validation Check: If all frequencies are positive, you have successfully located a stable minimum. If one imaginary frequency is present, the structure is a transition state, and you should visualize the corresponding vibrational mode to understand the distortion needed to find the true minimum.

4. Calculation of Molecular Properties:

  • Causality: Once a validated minimum energy structure is obtained, single-point calculations are performed using the optimized geometry to compute various electronic and spectroscopic properties.

  • Protocol (using the optimized geometry):

    • Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

    • Spectroscopic Properties: The vibrational frequencies from the previous step provide a prediction of the molecule's IR and Raman spectra.

    • Charge Distribution and Bonding: Perform a Natural Bond Orbital (NBO) analysis to investigate atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions.[15][16] This is requested with Pop=NBO in Gaussian.

Pillar 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparison and analysis.

Structural Parameters

The optimized geometry provides key insights into the molecule's structure. Bond lengths and angles should be tabulated and compared with standard values for similar chemical bonds.

Table 3: Predicted Structural Parameters for this compound (B3LYP/def2-TZVP)

ParameterPredicted Value (Å or °)ParameterPredicted Value (Å or °)
C1-Cl1.735∠ N2-C1-C9123.5
C3-Cl1.740∠ C1-N2-C3117.0
C5-Br1.908∠ N2-C3-C4124.2
C1-N21.315∠ C5-C6-C7120.1
N2-C31.370Dihedral C1-N2-C3-C40.0
(Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculation results.)
Vibrational Analysis

The calculated frequencies can be used to assign peaks in experimental IR and Raman spectra. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set imperfections.[11]

Table 4: Selected Predicted Vibrational Frequencies (B3LYP/def2-TZVP)

Scaled Frequency (cm⁻¹)Intensity (km/mol)Assignment
3085LowAromatic C-H Stretch
1580HighC=C/C=N Ring Stretch
1050MediumC-Cl Stretch
680MediumC-Br Stretch
820HighC-H Out-of-plane Bend
(Note: Hypothetical values for illustration.)
Electronic Properties and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are key indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's electronic excitability and chemical stability.[10] A smaller gap generally implies higher reactivity.

FMO_Concept cluster_orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons LUMO_level LUMO->LUMO_level Energy Energy HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO_level HOMO->HOMO_level p1->p2  ΔE = ELUMO - EHOMO

Caption: The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity.

Table 5: Predicted Electronic Properties (B3LYP/def2-TZVP)

PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment2.5 Debye
(Note: Hypothetical values for illustration.)
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist-friendly picture of bonding and charge distribution.[15] It localizes the molecular orbitals into lone pairs, core pairs, and bonding/antibonding orbitals. A key output is the second-order perturbation theory analysis, which quantifies the stabilizing energy (E(2)) from donor-acceptor interactions (e.g., a lone pair donating into an empty antibonding orbital).

Table 6: Key NBO Donor-Acceptor Interactions (B3LYP/def2-TZVP)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N2π(C1-C9)25.5π-conjugation
LP(2) Cl (at C1)σ(C1-N2)3.2Hyperconjugation
LP(2) Br (at C5)π*(C4-C10)4.1Hyperconjugation
(Note: Hypothetical values for illustration. LP = Lone Pair.)

This analysis reveals, for example, the extent of electron delocalization from the nitrogen lone pair into the aromatic system, a key feature of its electronic structure.

Conclusion

This guide provides a robust and scientifically grounded framework for performing and comparing DFT calculations on this compound. By carefully selecting a suitable functional (e.g., B3LYP) and basis set (e.g., def2-TZVP) and adhering to a self-validating protocol that includes frequency analysis, researchers can confidently predict the molecule's structural, vibrational, and electronic properties. The insights gained from these calculations—from optimized geometries to frontier orbital energies and NBO analysis—are invaluable for understanding reactivity, guiding synthetic efforts, and designing novel materials and pharmaceutical agents.

References

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. [Link]

  • Taye, N., et al. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Fries, A., et al. (2022). Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. New Journal of Chemistry. [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. ResearchGate. [Link]

  • Arshad, M., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Dispersion Science and Technology. [Link]

  • Dyker, G. (2005). Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Physical Chemistry. [Link]

  • ResearchGate. (2016). What Gaussian Functional/basis set should I use for bromine-containing molecules?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Natural bond orbital analysis for the halogen-bonding complexes. ResearchGate. [Link]

  • LookChem. (n.d.). 5-broMo-3-chloroisoquinoline. LookChem. [Link]

  • Arshad, M., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. [Link]

  • Shafiq, I., et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports. [Link]

  • Yuan, Z., et al. (2023). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry. [Link]

  • Schärfer, A. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Wuppertal. [Link]

  • ResearchGate. (n.d.). The molecular properties of the halogen pseudohalides studied by both ab initio and DFT methods. ResearchGate. [Link]

  • ORCA Input Library. (n.d.). Basis sets. Google Sites.
  • Jayathilake, K. D. B., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]

  • ResearchGate. (2017). How to select the best basis sets to use in quantum chemical computations?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Crow, J. M. (2026). The future of total synthesis. Chemistry World. [Link]

  • Toro-Labbé, A. (2007). Basis set effects in the description of the Cl-O bond in ClO and XClO isomers (X=H,O,Cl) using DFT and CCSD(T) methods. Repositorio Académico - Universidad de Chile. [Link]

  • Carter, E. A. (2013). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters. [Link]

  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Stack Exchange. [Link]

  • ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. FACCTs. [Link]

  • Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. International Journal of Chemistry and Technology. [Link]

  • Gaussian Inc. (2021). Basis Sets. Gaussian.com. [Link]

  • Al-Jabiri, F. A. M., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure. [Link]

  • Lanza, A., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

  • Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]

  • Hussain, Z., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT). International Journal of Molecular Sciences. [Link]

Sources

Safety Operating Guide

5-Bromo-1,3-dichloroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 5-Bromo-1,3-dichloroisoquinoline

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like this compound. This halogenated heterocyclic compound is a valuable building block in medicinal chemistry and materials science.[1] However, its utility in the lab is matched by the critical importance of its responsible disposal. Improper handling of such halogenated organic compounds poses significant risks to both human health and the environment.

This guide provides a procedural, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental stewardship in your laboratory.

Part 1: Hazard Assessment and Characterization

Understanding the inherent hazards of this compound is the foundation of its safe handling and disposal. As a brominated and chlorinated aromatic compound, it falls into the category of halogenated organic wastes.[2][3] While a complete toxicological profile may not be widely available, data from similar compounds and supplier safety data sheets (SDS) allow us to characterize its primary hazards.

The presence of carbon-halogen bonds makes the molecule persistent and requires specific disposal methods to ensure its complete destruction.[4][5]

Table 1: Hazard Profile of this compound

Hazard Classification GHS Pictogram Precautionary Statement Codes Rationale & Implications
Acute Toxicity (Oral) Danger H301: Toxic if swallowed Ingestion can cause serious health effects or be fatal. Extreme care must be taken to avoid any mouth contact.
Acute Toxicity (Dermal) Danger H311: Toxic in contact with skin The compound can be absorbed through the skin, leading to systemic toxicity. Protective gloves are mandatory.
Acute Toxicity (Inhalation) Danger H331: Toxic if inhaled Inhaling dust or vapors can be toxic. All handling of the solid or solutions should be done in a certified chemical fume hood.[6]
Skin Corrosion/Irritation Warning H315: Causes skin irritation Direct contact can cause irritation or chemical burns.[7]
Serious Eye Damage/Irritation Warning H319: Causes serious eye irritation The compound can cause severe and potentially permanent damage to the eyes.[7]

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract.[8] |

Source: Synthesized from supplier safety information.[7][9]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, ensuring the correct PPE is worn is non-negotiable. The rationale is to create a complete barrier between you and the chemical.

Table 2: Required PPE for Handling this compound

PPE Category Specification Justification
Hand Protection Nitrile or other chemically-resistant gloves. Prevents dermal absorption, which is a key route of toxic exposure.[6][10]
Eye/Face Protection Chemical safety goggles and a face shield. Protects against splashes and airborne particles, preventing severe eye damage.[10]
Body Protection A lab coat, fully buttoned. Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[11]

| Respiratory Protection | Work in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of toxic dust or vapors.[6] For large spills or emergencies, a NIOSH-approved respirator may be necessary.[11] |

Part 3: Waste Segregation and Containment Protocol

The single most critical step in the logistics of chemical disposal is proper segregation. Halogenated organic wastes must never be mixed with non-halogenated solvent wastes.[12][13][14]

The Causality Behind Segregation:

  • Disposal Method: Halogenated wastes require high-temperature incineration to break the stable carbon-halogen bonds.[5][15] Non-halogenated solvents can often be recycled or fuel-blended, a less expensive and more environmentally friendly disposal route.[13]

  • Cost: Cross-contaminating a large container of non-halogenated solvent with a small amount of a chlorinated compound like this compound forces the entire volume to be treated as halogenated waste, dramatically increasing disposal costs.[14][15]

Step-by-Step Containment Procedure:
  • Select the Correct Waste Container: Use a designated container clearly labeled "HALOGENATED ORGANIC WASTE."[2] This container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.

  • Label Accurately: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[16]

  • Contain at the Source: Collect all materials contaminated with the compound directly into this container. This includes:

    • Unused or waste product.

    • Contaminated personal protective equipment (gloves, etc.).

    • Spill cleanup materials (absorbent pads, sand).

    • Rinsate from cleaning contaminated glassware (see section below).

    • Contaminated silica gel from chromatography.

  • Keep the Container Closed: The waste container must be sealed at all times, except when adding waste. This prevents the release of vapors into the lab environment.

Part 4: Disposal Workflow for Different Scenarios

The specific actions for disposal will vary based on the nature of the waste.

Scenario A: Disposal of Contaminated Solids and Spill Debris

This category includes items like contaminated gloves, weighing paper, absorbent pads from small spills, or silica gel from purification.

  • Collection: Carefully transfer all contaminated solid materials into the designated "HALOGENATED ORGANIC WASTE" container using forceps or tongs.

  • Avoid Air Currents: Minimize the potential for generating airborne dust during the transfer.

  • Seal and Store: Securely seal the waste container. Store it in a designated satellite accumulation area or the main hazardous waste storage area, ensuring it is away from incompatible materials like strong oxidizing agents.[17]

Scenario B: Disposal of Bulk/Unused Reagent and Contaminated Glassware

Disposing of the pure compound or solutions requires careful planning. Under no circumstances should this chemical be disposed of down the drain. [14][18]

  • Original Container: If possible, dispose of the unused reagent in its original, clearly labeled container.

  • Transfer to Waste Container: If disposing of solutions or residues, transfer them to the designated liquid "HALOGENATED ORGANIC WASTE" container.

  • Glassware Decontamination:

    • Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This initial rinsate is hazardous and must be collected in the halogenated waste container.

    • Follow with a triple rinse procedure using water or another suitable solvent.[16] After a proper triple rinse, the container can often be disposed of as regular laboratory glass, provided all labels are defaced.[16] Check with your institution's Environmental Health and Safety (EHS) office for specific policies.

  • Schedule Pickup: Contact your institution's EHS department to schedule a pickup for the full hazardous waste container. Ensure all paperwork is completed accurately.

Part 5: The Final Disposal Pathway: High-Temperature Incineration

For halogenated compounds like this compound, the accepted and often legally mandated disposal method is high-temperature incineration in a licensed hazardous waste facility.[4][5]

  • Why Incineration? Temperatures around 1200 K (927°C) are required to ensure the complete destruction of the molecule and its carbon-halogen bonds.[5] This process prevents the formation of highly toxic and persistent byproducts like dioxins and furans, which can occur with incomplete combustion at lower temperatures.

  • Obsolete Methods: Landfilling or direct burial of such chlorinated organic residues is an obsolete and environmentally harmful practice that can lead to groundwater contamination.[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work involving this compound.

G start Generate Waste (Solid or Liquid) is_contaminated Is waste contaminated with This compound? start->is_contaminated halogenated_waste YES: Halogenated Waste Stream is_contaminated->halogenated_waste  Yes non_halogenated_waste NO: Non-Halogenated Waste Stream is_contaminated->non_halogenated_waste  No collect_halogenated Collect in labeled, sealed 'Halogenated Waste' container. halogenated_waste->collect_halogenated collect_non_halogenated Follow appropriate disposal protocol for non-halogenated waste (e.g., solvent recycling). non_halogenated_waste->collect_non_halogenated store_waste Store safely in designated satellite accumulation area. collect_halogenated->store_waste ehs_pickup Arrange for pickup by EHS / Certified Hazardous Waste Disposal Vendor. store_waste->ehs_pickup incineration Final Disposal: High-Temperature Incineration ehs_pickup->incineration

Sources

Personal protective equipment for handling 5-Bromo-1,3-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. Handling highly reactive and potentially hazardous compounds like 5-Bromo-1,3-dichloroisoquinoline is routine in drug discovery and materials science, but it should never be treated as commonplace. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with the confidence that comes from a deep understanding of the risks and the proven protocols to mitigate them.

Our goal is to move beyond a simple checklist and build a framework of self-validating safety practices. By understanding the causality behind each recommendation, you empower yourself to make informed decisions, ensuring the integrity of your work and, most importantly, your personal safety.

Hazard Assessment: Understanding the Adversary

This compound is a halogenated heterocyclic compound. Its reactivity, which makes it a valuable building block in organic synthesis, is also the source of its potential hazards[1]. Safety data sheets for this compound and structurally similar chemicals present a range of hazard classifications. While some sources classify it as a skin and eye irritant[2][3], others assign it a more severe "Danger" signal word with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled[4].

In laboratory practice, we must operate under the precautionary principle . Therefore, all handling procedures should be based on the more stringent hazard classification. Assume the compound is toxic via all primary routes of exposure: inhalation, dermal contact, and ingestion.

Primary Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if ingested, absorbed through the skin, or inhaled as a dust or aerosol.[4][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[2][3][6]

Controlling Exposure: A Multi-Layered Defense

Effective protection is not achieved by personal protective equipment (PPE) alone. It begins with engineering controls designed to contain the hazard at its source.

Engineering Controls: Your First Line of Defense

All work involving this compound in solid (powder) form or in volatile organic solvents must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation, which is a primary exposure risk[7]. Ensure the sash is positioned as low as practical to maximize capture efficiency.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is the final barrier between you and the chemical. It must be selected carefully, inspected before each use, and worn correctly. The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting Solid Chemical splash goggles and a full-face shield[8][9]Double-gloved with chemical-resistant gloves (e.g., Nitrile)[7]Long-sleeved lab coat with knit cuffs, closed completelyNot required if performed in a certified chemical fume hood
Solution Preparation/Transfer Chemical splash goggles[10]Double-gloved with chemical-resistant gloves (e.g., Nitrile)Long-sleeved lab coat with knit cuffsNot required if performed in a certified chemical fume hood
Running Reactions/Work-up Chemical splash gogglesDouble-gloved with chemical-resistant gloves (e.g., Nitrile)Long-sleeved lab coat with knit cuffs; consider a chemical-resistant apronNot required if performed in a certified chemical fume hood
Large-Scale Spill Cleanup (>10g) Full-face, air-purifying respirator with appropriate cartridges[8][11]Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene over Nitrile)Chemical-resistant suit or coverallsRequired. Use a NIOSH-approved respirator.[11]

Causality Behind PPE Choices:

  • Eye Protection: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes[10]. Chemical splash goggles are essential[10]. A face shield should be worn over goggles when handling the powder to protect the entire face from potential dispersal[8][9].

  • Hand Protection: Double-gloving is a critical practice. The outer glove takes the primary contamination, which can be removed and disposed of immediately after a task, leaving a clean inner glove for subsequent actions[7][8]. Nitrile gloves offer good protection against incidental splashes of many chemicals, but they should be changed immediately if contamination is known or suspected[7][12].

  • Body Protection: A lab coat, fully fastened, protects your skin and personal clothing from contamination. Cuffs should be snug to prevent dust from entering sleeves[7].

Operational Plan: From Bench to Disposal

A methodical, step-by-step approach ensures safety and reproducibility.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure your workspace within the fume hood is clean and uncluttered. Place plastic-backed absorbent pads on the work surface to contain minor spills[7]. Assemble all necessary equipment (spatulas, glassware, solvents, waste containers).

  • Donning PPE: Don your lab coat, followed by chemical splash goggles, and then two pairs of nitrile gloves. If handling larger quantities of powder, add a face shield.

  • Weighing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of this compound to a tared container. Avoid creating dust. Close the primary container immediately after use.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Task Execution: Perform all subsequent steps (transfers, reactions) within the fume hood.

  • Decontamination: After use, decontaminate spatulas and any non-disposable equipment with an appropriate solvent. Rinse the items thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove your face shield (if used) and goggles. Remove the lab coat, turning it inside out as you do. Finally, remove the inner pair of gloves. Wash your hands thoroughly with soap and water[3].

Disposal Plan

Chemical waste management is a critical component of laboratory safety.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated solids (gloves, absorbent pads, silica gel) and liquid solutions, must be disposed of in a clearly labeled "Halogenated Organic Waste" container[13].

  • Container Management: Use only approved, properly sealed, and labeled hazardous waste containers. Keep the container closed when not in use[13].

  • Disposal Method: Final disposal must be conducted through a licensed professional waste disposal service, typically via high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases produced during combustion[13]. Never dispose of this chemical down the drain or in regular trash[3].

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][6][14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Chemical Spill Workflow

The following workflow outlines the decision-making process for responding to a spill.

Spill_Response_Workflow start Spill Discovered assess Assess Spill Size & Location (Inside or Outside Fume Hood?) start->assess small_spill Small Spill (<10g) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>10g) OR Any Spill Outside Hood assess->large_spill Large or Uncontained contain_small 1. Contain spill with absorbent pads or sand. 2. Wear standard PPE. small_spill->contain_small alert 1. Alert personnel in the immediate area. 2. Evacuate the lab. large_spill->alert cleanup_small 3. Gently sweep solid or absorb liquid. Avoid raising dust. 4. Place in Halogenated Waste. contain_small->cleanup_small decon_small 5. Decontaminate area with appropriate solvent and then soap and water. cleanup_small->decon_small notify 3. Notify EH&S / Emergency Response. Post warning signs. alert->notify await_response 4. Await arrival of trained responders. Provide information (SDS, location, quantity). notify->await_response

Caption: Workflow for handling a chemical spill.

By integrating these principles of hazard assessment, exposure control, and emergency preparedness into your daily laboratory operations, you build a resilient safety culture. This foundation not only protects you and your colleagues but also ensures the continued integrity and success of your scientific endeavors.

References

  • Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Lookchem. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. North Industrial Chemicals. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

  • 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal SOP. University of Wyoming. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.